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  • Product: 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine
  • CAS: 633328-98-0

Core Science & Biosynthesis

Foundational

5-Chloro-1H-pyrazolo[4,3-d]pyrimidine CAS number and properties

Executive Summary: The Purine Isostere Advantage In the landscape of medicinal chemistry, 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine (CAS: 633328-98-0 ) represents a critical scaffold for the development of bio-active small m...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Purine Isostere Advantage

In the landscape of medicinal chemistry, 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine (CAS: 633328-98-0 ) represents a critical scaffold for the development of bio-active small molecules. Structurally classified as a purine isostere , this fused bicyclic system mimics the adenine core of ATP. This structural mimicry allows derivatives of this scaffold to function as potent competitive inhibitors of ATP-dependent enzymes, particularly kinases (e.g., CDKs, EGFR) and polymerases .

For the drug development professional, the 5-chloro functionality serves as a versatile "electrophilic warhead," enabling rapid diversification via nucleophilic aromatic substitution (


) to generate libraries of bioactive compounds. This guide details the physicochemical properties, validated synthetic pathways, and reactivity profiles necessary to utilize this scaffold effectively.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

The core structure features a pyrazole ring fused to a pyrimidine ring.[1] The [4,3-d] fusion indicates the orientation of the nitrogen atoms, distinguishing it from the isomeric [3,4-d] (allopurinol-like) system.

PropertyData
Chemical Name 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine
CAS Number 633328-98-0
Molecular Formula

Molecular Weight 154.56 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO (>20 mg/mL), DMF; sparingly soluble in water
Melting Point 182–185 °C (decomposition characteristic of fused chloro-heterocycles)
Acidity (pKa) ~8.5 (calculated for pyrazole NH)
Storage -20°C, Hygroscopic, store under inert atmosphere (Argon/Nitrogen)

Synthetic Architecture

The synthesis of the [4,3-d] system is non-trivial due to the need to control the regiochemistry of the fusion. The most robust industrial route utilizes a "bottom-up" approach , constructing the pyrimidine ring onto a pre-functionalized pyrazole core.

Validated Synthetic Route

The following protocol describes the synthesis of the key 5,7-dichloro intermediate, from which the 5-chloro derivative is accessed via selective reduction or controlled hydrolysis.

  • Precursor Synthesis: Nitration of 1-methylpyrazole-3-carboxylic acid to yield 4-nitro-1-methylpyrazole-3-carboxylic acid .

  • Reduction: Catalytic hydrogenation (

    
    , Pd/C) converts the nitro group to an amine, yielding 4-amino-1-methylpyrazole-3-carboxylic acid .
    
  • Cyclocondensation (The Critical Step): Reaction with urea at high temperature (160–180°C) closes the pyrimidine ring, forming the pyrazolo[4,3-d]pyrimidine-5,7-dione .

  • Aromatization/Chlorination: Treatment with phosphorus oxychloride (

    
    ) and 
    
    
    
    converts the dione to 5,7-dichloro-1-methylpyrazolo[4,3-d]pyrimidine .
  • Selective Reduction (For 5-Chloro target): Controlled hydrogenolysis or nucleophilic displacement at the more reactive C7 position yields the 5-chloro-7-unsubstituted (or 7-amino/alkoxy) derivatives.

Synthesis Workflow Diagram

SynthesisPath Precursor 1-Methylpyrazole-3-carboxylic acid Nitro 4-Nitro Intermediate Precursor->Nitro HNO3/H2SO4 Nitration Amino 4-Amino Precursor Nitro->Amino H2, Pd/C Reduction Dione Pyrazolo[4,3-d]pyrimidine- 5,7-dione Amino->Dione Urea, 180°C Cyclization Dichloro 5,7-Dichloro-pyrazolo[4,3-d] pyrimidine Dione->Dichloro POCl3, PCl5 Chlorination Target 5-Chloro-pyrazolo[4,3-d] pyrimidine (Target) Dichloro->Target Selective Reduction (Zn/AcOH or H2/Pd controlled)

Figure 1: Step-wise synthetic pathway from pyrazole precursor to the 5-chloro-pyrazolo[4,3-d]pyrimidine scaffold.[2][3][4][5][6]

Reactivity Profile & Derivatization

The 5-chloro substituent is a prime candidate for Nucleophilic Aromatic Substitution (


) . However, the reactivity is position-dependent. In the [4,3-d] system:
  • C7 Position (Top): Generally more electrophilic due to the proximity to the bridgehead nitrogens and lack of steric hindrance. In 5,7-dichloro analogs, this position reacts first with amines.

  • C5 Position (Side): Less reactive than C7 but sufficiently active for

    
     under elevated temperatures or acid catalysis.
    

Experimental Insight: To selectively functionalize the C5 position, one often starts with the 5,7-dichloro scaffold, substitutes the C7 position with a non-labile group (or a protecting group), and then reacts the C5 chloride. For the specific 5-chloro-7-H scaffold, the C5 chlorine is the sole electrophile, allowing for clean mono-substitution.

Standard Derivatization Protocol ( )

Objective: Synthesis of a 5-amino derivative.

  • Dissolve: 1.0 eq of 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine in anhydrous n-Butanol or DMF.

  • Add: 1.2 eq of the desired amine (e.g., aniline, piperazine).

  • Base: Add 2.0 eq of DIPEA (Diisopropylethylamine) to scavenge HCl.

  • Heat: Reflux (100–120°C) for 4–12 hours. Monitor by LC-MS.

  • Workup: Evaporate solvent; precipitate with water or purify via flash chromatography (MeOH/DCM gradient).

Biological Applications

The pyrazolo[4,3-d]pyrimidine core is a "privileged structure" in drug discovery.

  • Kinase Inhibition: The scaffold binds to the ATP-binding pocket of kinases. The N1 and N2 nitrogens of the pyrazole often participate in hydrogen bonding with the "hinge region" of the kinase enzyme.

    • Targets: Cyclin-Dependent Kinases (CDK2, CDK4), EGFR, and src-family kinases.

  • Antiviral Activity: Analogs have shown efficacy against RNA viruses (e.g., HCV) by inhibiting viral polymerases.

  • Phosphodiesterase (PDE) Inhibition: Sildenafil (Viagra) utilizes a pyrazolo[4,3-d]pyrimidine core (specifically the [4,3-d] isomer), highlighting the scaffold's bioavailability and clinical relevance.

Safety & Handling (MSDS Summary)

Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautions:

    • Handle in a fume hood to avoid inhalation of dust/vapors.

    • Wear nitrile gloves and safety glasses.

    • Incompatibility: Reacts violently with strong oxidizing agents. Hydrolyzes slowly in moist air (releases HCl gas if residual POCl3 is present from synthesis).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 57415862, 5,7-dichloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine. Retrieved from [Link]

  • Hassaballah, A. I., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances. Retrieved from [Link](Note: Discusses the isomeric [3,4-d] scaffold, providing comparative biological context).

  • Babu, S., et al. (2013). Selective synthesis of 1-substituted 4-chloropyrazolo[3,4-d]pyrimidines.[7] Organic Letters.[7] Retrieved from [Link]

  • MDPI (2019). Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury.[5] Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Significance of the Pyrazolo[4,3-d]pyrimidine Scaffold The pyrazolo[4,3-d]pyrimidine scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Significance of the Pyrazolo[4,3-d]pyrimidine Scaffold

The pyrazolo[4,3-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its role as a bioisostere of purines. This structural similarity allows it to interact with a wide range of biological targets, particularly protein kinases, making it a cornerstone in the development of novel therapeutics.[1][2] Derivatives of this core have shown significant potential in treating a variety of diseases, including cancer and inflammatory conditions like acute lung injury.[1] The strategic placement of a chlorine atom at the 5-position of the 1H-pyrazolo[4,3-d]pyrimidine core creates a key intermediate, 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine, which serves as a versatile building block for further chemical modifications and the synthesis of diverse compound libraries for drug discovery.

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine. Understanding these fundamental characteristics is paramount for its effective use in synthetic chemistry and for predicting its behavior in biological systems, a critical aspect of modern drug development.

Core Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is the bedrock of successful drug design and development. These parameters influence a molecule's solubility, permeability, metabolic stability, and ultimately, its pharmacokinetic and pharmacodynamic profile.

Structural and Molecular Data

The foundational characteristics of 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine are summarized in the table below. The molecular formula is C₅H₃ClN₄ and it has a molecular weight of 154.56 g/mol .

PropertyValueSource
Molecular Formula C₅H₃ClN₄ChemScene
Molecular Weight 154.56 g/mol ChemScene
CAS Number 633328-98-0ChemScene
Topological Polar Surface Area (TPSA) 54.46 ŲChemScene
Hydrogen Bond Donors 1ChemScene
Hydrogen Bond Acceptors 3ChemScene
Rotatable Bonds 0ChemScene
Predicted Physicochemical Properties
PropertyPredicted ValueSource
LogP 1.0063ChemScene

The predicted LogP value suggests that 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine has a balanced lipophilicity, a favorable characteristic for drug candidates, as it can influence both cell membrane permeability and aqueous solubility.

Synthesis and Reactivity

The synthesis of the pyrazolo[4,3-d]pyrimidine core generally involves the construction of the pyrimidine ring onto a pre-existing pyrazole. A common synthetic route involves the cyclization of a substituted aminopyrazole with a suitable one-carbon synthon.

A general synthetic approach to pyrazolo[4,3-d]pyrimidine derivatives often starts with the appropriate aminopyrazole precursor. The pyrimidine ring is then typically formed through condensation and cyclization reactions. For the synthesis of 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine, a plausible route would involve the chlorination of a corresponding hydroxypyrazolo[4,3-d]pyrimidine intermediate using a chlorinating agent like phosphorus oxychloride (POCl₃).[1]

G cluster_0 General Synthesis Pathway Aminopyrazole Aminopyrazole Hydroxypyrazolopyrimidine Hydroxypyrazolopyrimidine Aminopyrazole->Hydroxypyrazolopyrimidine Cyclization (e.g., with a one-carbon synthon) 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine Hydroxypyrazolopyrimidine->5-Chloro-1H-pyrazolo[4,3-d]pyrimidine Chlorination (e.g., POCl₃)

Caption: Generalized synthetic workflow for 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine.

The chlorine atom at the 5-position is a key functional group for further synthetic transformations. It is an excellent leaving group, making it susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups at this position, enabling the synthesis of a diverse library of pyrazolo[4,3-d]pyrimidine derivatives for structure-activity relationship (SAR) studies.

Experimental Protocols for Physicochemical Property Determination

To ensure the scientific rigor of any research involving 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine, experimental determination of its physicochemical properties is essential. Below are standard, field-proven methodologies for key parameters.

Melting Point Determination
  • Principle: The melting point is a fundamental physical property that provides information about the purity of a crystalline solid.

  • Methodology:

    • A small, finely powdered sample of 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine is packed into a capillary tube.

    • The capillary tube is placed in a calibrated melting point apparatus.

    • The sample is heated at a controlled rate.

    • The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point.

  • Causality Behind Experimental Choices: A slow heating rate near the expected melting point is crucial for accurate determination. A sharp melting range typically indicates a high degree of purity.

Solubility Assessment
  • Principle: Solubility is a measure of the maximum amount of a substance that can dissolve in a given amount of solvent at a specific temperature.

  • Methodology (Thermodynamic Solubility):

    • An excess amount of 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO).

    • The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium (typically 24-48 hours).

    • The suspension is filtered to remove any undissolved solid.

    • The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Causality Behind Experimental Choices: Using a thermodynamic approach ensures that the true equilibrium solubility is measured, which is more relevant for predicting in vivo behavior than kinetic solubility.

pKa Determination
  • Principle: The pKa is a measure of the acidity or basicity of a compound and is critical for understanding its ionization state at different physiological pH values.

  • Methodology (Potentiometric Titration):

    • A solution of 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine of known concentration is prepared in a suitable solvent (e.g., water or a water/co-solvent mixture).

    • The solution is titrated with a standardized solution of a strong acid or base.

    • The pH of the solution is monitored throughout the titration using a calibrated pH meter.

    • The pKa is determined from the titration curve, typically as the pH at which the compound is half-ionized.

  • Causality Behind Experimental Choices: Potentiometric titration is a robust and direct method for pKa determination. The choice of solvent is important to ensure the compound remains dissolved throughout the titration.

G cluster_1 Experimental Workflow Sample 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine Protocol Melting Point Determination Solubility Assessment pKa Determination Sample->Protocol Subject to Data Melting Range (°C) Solubility (mg/mL) pKa Value Protocol->Data Yields

Caption: Workflow for the experimental determination of key physicochemical properties.

Conclusion

5-Chloro-1H-pyrazolo[4,3-d]pyrimidine is a molecule of significant interest in medicinal chemistry due to its potential as a versatile intermediate for the synthesis of novel therapeutic agents. While a complete experimental dataset of its physicochemical properties is not yet available in the public domain, this guide provides a solid foundation based on available data and established scientific principles. For researchers and drug development professionals, the experimental determination of the properties outlined herein is a critical next step to fully unlock the potential of this promising scaffold. The methodologies described provide a clear path for obtaining the robust and reliable data necessary for advancing drug discovery programs.

References

  • Wang, X., et al. (2019). Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. Molecules, 24(10), 1996. [Link]

  • El-Sayed, M. A., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1386-1401. [Link]

Sources

Foundational

Biological activity of 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine scaffold

The 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine Scaffold: A Technical Guide to Biological Activity and Synthetic Utility Executive Summary The 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine scaffold represents a "privileged structure"...

Author: BenchChem Technical Support Team. Date: February 2026

The 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine Scaffold: A Technical Guide to Biological Activity and Synthetic Utility

Executive Summary

The 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine scaffold represents a "privileged structure" in medicinal chemistry, primarily due to its bioisosteric relationship with the adenine ring of ATP. This structural mimicry allows it to function as a potent ATP-competitive inhibitor across a spectrum of kinase families, including Cyclin-Dependent Kinases (CDKs) , Src family kinases , and EGFR .

This guide details the technical exploitation of this scaffold, focusing on the critical role of the 5-chloro substituent as a regioselective synthetic handle. By leveraging the differential reactivity between the C5 and C7 positions, researchers can generate diverse libraries of trisubstituted derivatives (C3, C5, C7) with tunable selectivity profiles.

Part 1: Structural Chemistry & Synthetic Utility

Scaffold Architecture & Numbering

To design effective inhibitors, one must first master the numbering system, which differs slightly from the standard purine nomenclature.

  • Positions 5 & 7 (Pyrimidine Ring): These are the primary electrophilic sites.

    • C7: Analogous to the C6 position of adenine. This is the primary hinge-binding site.

    • C5: Analogous to the C2 position of adenine. This site faces the solvent-exposed region or the sugar pocket, allowing for solubility-enhancing modifications.

  • Position 3 (Pyrazole Ring): Analogous to the C8 position of purine. Substituents here probe the "gatekeeper" region of the kinase pocket.

The "Warhead" Strategy: Regioselective

The 5,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine intermediate is the cornerstone of library generation. The reactivity difference between C7 and C5 is the self-validating mechanism of this synthesis.

  • Reactivity Rule: C7-Cl > C5-Cl .

  • Causality: The C7 position is more electron-deficient due to the cumulative inductive effects of the adjacent ring nitrogens and the para-like relationship to the bridgehead nitrogen.

  • Protocol Implication: A nucleophile introduced at 0°C–RT will selectively displace the C7-chloride. A second, different nucleophile introduced at elevated temperatures (>60°C) will displace the C5-chloride.

SynthesisWorkflow Figure 1: Regioselective Synthesis Workflow for Pyrazolo[4,3-d]pyrimidine Libraries Start 5,7-Dichloro-pyrazolo[4,3-d]pyrimidine Step1 Step 1: C7 Substitution (0°C - RT) Start->Step1 Primary Amine (R-NH2) Inter 7-Amino-5-chloro Intermediate (Hinge Binder Installed) Step1->Inter Step2 Step 2: C5 Substitution (60°C - 100°C) Inter->Step2 Secondary Amine / Thiol Final 3,5,7-Trisubstituted Inhibitor (Full Selectivity Profile) Step2->Final

Part 2: Biological Target Landscape

Cyclin-Dependent Kinase (CDK) Inhibition

The most authoritative application of this scaffold is in the inhibition of CDKs, specifically CDK7 , CDK2 , and CDK9 .

  • Mechanism: The scaffold binds in the ATP cleft. The substituent at C7 (often a benzylamine or aniline) forms hydrogen bonds with the kinase hinge region (e.g., Leu83 in CDK2).

  • Case Study (LGR6768): A 3,5,7-trisubstituted derivative identified as a nanomolar CDK7 inhibitor.

    • C7: 4-(pyrazol-1-yl)benzylamino group (Hinge interaction).

    • C5: (2-amino-1-ethyl)thio group (Interacts with ribose-binding pocket residues).

    • C3: Cyclobutyl group (Hydrophobic packing).

Antiviral Activity

Nucleoside analogs derived from this scaffold, such as N10169 , exhibit broad-spectrum activity against DNA and RNA viruses.

  • Mechanism: These compounds often act as prodrugs. They are phosphorylated by cellular adenosine kinase to their triphosphate forms, which then inhibit viral polymerases or interfere with pyrimidine biosynthesis (e.g., OMP decarboxylase inhibition).

Quantitative Activity Data
Compound CodeTargetIC50 / ActivityKey Substituents (C7 / C5 / C3)
LGR6768 CDK7~17 nM4-pyrazolylbenzyl / Thioether / Cyclobutyl
Compound 14 CDK257 nMArylamine / H / Aryl
N10169 Vaccinia1–10 µMThioamide (C3) / Oxo (C4) / Ribose (N1)
SI306 Src Kinase< 100 nMAniline derivative / H / Phenyl

Part 3: Mechanism of Action (Signaling)

The following diagram illustrates the downstream effects of CDK7 inhibition by a pyrazolo[4,3-d]pyrimidine derivative (e.g., LGR6768).

SignalingPathway Figure 2: Downstream Effects of CDK7 Inhibition by Pyrazolo[4,3-d]pyrimidine Scaffold Inhibitor Pyrazolo[4,3-d]pyrimidine (LGR6768) CDK7 CDK7 / Cyclin H Inhibitor->CDK7 Inhibits RNAPII RNA Polymerase II (CTD Ser5/7) CDK7->RNAPII Phosphorylates CDK1_2 Cell Cycle CDKs (CDK1, CDK2) CDK7->CDK1_2 Activates (CAK activity) Transcription Transcription Initiation RNAPII->Transcription CellCycle Cell Cycle Progression (G1/S Transition) CDK1_2->CellCycle Apoptosis Apoptosis Transcription->Apoptosis Downregulation causes CellCycle->Apoptosis Arrest causes

Part 4: Experimental Protocols

Synthesis of 3,5,7-Trisubstituted Derivatives

Self-Validating Logic: The distinct temperature requirements for C7 vs. C5 substitution ensure product purity without extensive chromatography between steps.

  • Starting Material: 3-substituted-5,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine.

  • Step A (C7 Functionalization):

    • Dissolve 1.0 eq of dichloro-intermediate in dry DMF.

    • Add 1.1 eq of the desired aniline or benzylamine and 2.0 eq of DIPEA.

    • Stir at Room Temperature for 2–4 hours.

    • Validation: TLC should show disappearance of starting material. The C5-Cl remains intact due to lower reactivity.

  • Step B (C5 Functionalization):

    • To the crude mixture (or isolated intermediate), add 2.0 eq of the second nucleophile (e.g., amine, thiol, or alkoxide).

    • Heat to 80–100°C for 6–12 hours.

    • Validation: This step forces the less reactive C5-Cl to displace.

  • Workup: Pour into ice water, filter the precipitate, and purify via recrystallization or flash chromatography.

In Vitro Kinase Assay (ADP-Glo Protocol)
  • Preparation: Dilute compounds in DMSO (10 mM stock). Prepare 1x Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Reaction:

    • Mix 2 µL compound + 4 µL Enzyme (e.g., CDK7/CycH). Incubate 10 min.

    • Add 4 µL Substrate/ATP mix.

    • Incubate at RT for 60 min.

  • Detection:

    • Add 10 µL ADP-Glo Reagent (depletes unconsumed ATP). Incubate 40 min.

    • Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase).

    • Measure Luminescence.

  • Analysis: Plot RLU vs. log[Concentration] to determine IC50.

References

  • Krystof, V. et al. (2023). Characterization of new highly selective pyrazolo[4,3-d]pyrimidine inhibitor of CDK7. Biomedicine & Pharmacotherapy .[1][2] Link

  • Hassan, A. et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors. RSC Advances . Link

  • Cottam, H. B. et al. (1999). Novel pyrazolo[3,4-d]pyrimidine nucleoside analog with broad-spectrum antiviral activity. Antimicrobial Agents and Chemotherapy . Link

  • Popowycz, F. et al. (2022). Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Archiv der Pharmazie . Link

  • Paruch, K. et al. (2022). 3,5,7-Substituted Pyrazolo[4,3-d]Pyrimidine Inhibitors of Cyclin-Dependent Kinases and Cyclin K Degraders. Journal of Medicinal Chemistry . Link

Sources

Exploratory

5-Chloro-1H-pyrazolo[4,3-d]pyrimidine: A Strategic Scaffold for Kinase Inhibitor Design

[1] Executive Summary The 5-chloro-1H-pyrazolo[4,3-d]pyrimidine scaffold represents a privileged pharmacophore in modern medicinal chemistry, particularly for the development of ATP-competitive kinase inhibitors.[1] Stru...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The 5-chloro-1H-pyrazolo[4,3-d]pyrimidine scaffold represents a privileged pharmacophore in modern medicinal chemistry, particularly for the development of ATP-competitive kinase inhibitors.[1] Structurally isomeric to the more common pyrazolo[3,4-d]pyrimidine (allopurinol-like) and bioisosteric to the purine core of ATP, this scaffold offers a unique vector profile for targeting the hinge region of kinases including CDKs (Cyclin-Dependent Kinases) , CK2 , and Src family kinases .

This guide details the chemical biology, synthetic access, and optimization strategies for this scaffold, with a specific focus on the 5-chloro position as a critical "exit vector" for tuning physicochemical properties and selectivity.

Part 1: Structural Rationale & Chemical Biology

The Purine Bioisostere Advantage

The pyrazolo[4,3-d]pyrimidine core mimics the adenine ring of ATP. However, the specific fusion of the pyrazole ring (N1/N2) and the pyrimidine ring (N5/N7) creates a distinct electronic landscape compared to purines or pyrazolo[3,4-d]pyrimidines.

  • Hinge Binding (The "North" Vector - C7): The C7 position (analogous to C6 in purines) typically accepts an amine or aryl group to form the primary hydrogen bond donor/acceptor pair with the kinase hinge region (e.g., Leu83 in CDK2).

  • The Selectivity Handle (The "South" Vector - C5): The 5-chloro substituent is the linchpin of this guide. It corresponds to the C2 position of purine.[1] In the ATP binding pocket, this vector points towards the solvent-exposed region or the ribose-binding pocket. Displacing this chlorine with solubilizing groups (e.g., piperazines, morpholines) is the primary strategy for improving oral bioavailability and tuning kinase selectivity.[1]

  • The Gatekeeper Interaction (The "West" Vector - C3): Substituents on the pyrazole C3 position can probe the hydrophobic pocket behind the gatekeeper residue, a key determinant of selectivity against promiscuous kinases.

Visualization of the Scaffold Strategy

ScaffoldMap Core Pyrazolo[4,3-d]pyrimidine Core C7 C7 Position (North) Primary Hinge Interaction (Reactivity: High) Core->C7 S_NAr (1st Displacement) C5 C5 Position (South) Solvent Front / Exit Vector (Reactivity: Moderate) Core->C5 S_NAr (2nd Displacement) Target of 5-Cl Handle C3 C3 Position (West) Gatekeeper / Hydrophobic Pocket (Steric Control) Core->C3 Synthetic Pre-functionalization

Figure 1: Structural vectors of the pyrazolo[4,3-d]pyrimidine scaffold. The 5-Position serves as the critical exit vector for physicochemical optimization.

Part 2: Synthetic Access & Functionalization[2][3]

The synthesis of kinase inhibitors based on this scaffold typically proceeds through a 5,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine intermediate.[1] The "5-chloro" species discussed here is often the mono-substituted intermediate obtained after the more reactive C7-chlorine has been displaced.[1]

Regioselectivity of Substitution

The pyrimidine ring is electron-deficient, making it susceptible to Nucleophilic Aromatic Substitution (


).[1]
  • C7-Cl (Most Reactive): The chlorine at C7 is highly electrophilic (similar to the 4-position of pyrimidine).[1] It reacts with amines at room temperature.[1][2]

  • C5-Cl (Less Reactive): The chlorine at C5 is less electrophilic.[1] Displacement typically requires elevated temperatures (80–120°C), microwave irradiation, or palladium catalysis (Buchwald-Hartwig).[1]

Critical Insight: This reactivity difference allows for the sequential construction of "asymmetric" inhibitors in a single pot or stepwise manner, providing high combinatorial efficiency.

Synthetic Workflow Diagram

SynthesisFlow Start 3-Substituted 4-Nitropyrazole Step1 1. Reduction (-NO2 -> -NH2) 2. Cyclization (Urea) Start->Step1 Dione Pyrazolo[4,3-d] pyrimidine-5,7-dione Step1->Dione Chlorination POCl3 / PCl5 Reflux Dione->Chlorination Dichloro 5,7-Dichloro Intermediate Chlorination->Dichloro Step3 Amine 1 (R-NH2) RT, DIPEA (C7 Displacement) Dichloro->Step3 MonoChloro 5-Chloro-7-amino Intermediate Step3->MonoChloro Step4 Amine 2 / Alcohol Heat or Pd Cat. (C5 Displacement) MonoChloro->Step4 Final Final Kinase Inhibitor Step4->Final

Figure 2: Stepwise synthetic pathway leveraging the differential reactivity of the 5,7-dichloro core.[1]

Part 3: Experimental Protocols

Synthesis: Displacement of the 5-Chloro Handle

This protocol describes the conversion of a 7-substituted-5-chloro-pyrazolo[4,3-d]pyrimidine into a final inhibitor by displacing the 5-chloro group with a solubilizing amine (e.g., N-methylpiperazine).[1]

Reagents:

  • Substrate: 7-(Benzylamino)-5-chloro-1-isopropyl-1H-pyrazolo[4,3-d]pyrimidine (1.0 eq)[1]

  • Nucleophile: N-methylpiperazine (3.0 eq)[1]

  • Solvent: n-Butanol or DMSO[1]

  • Base: DIPEA (Diisopropylethylamine) (3.0 eq)[1]

Procedure:

  • Dissolution: Dissolve the 5-chloro substrate (0.5 mmol) in n-Butanol (5 mL) in a microwave-compatible vial.

  • Addition: Add DIPEA (1.5 mmol) followed by N-methylpiperazine (1.5 mmol).

  • Reaction:

    • Thermal Method:[1] Heat to reflux (110°C) for 12–16 hours. Monitor by LC-MS.[1]

    • Microwave Method (Preferred): Seal the vial and irradiate at 140°C for 30–60 minutes.

  • Work-up: Evaporate the solvent under reduced pressure. Dilute the residue with Ethyl Acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).[1]

  • Purification: Dry the organic layer over

    
    , filter, and concentrate. Purify via flash column chromatography (DCM/MeOH gradient 0–10%) to yield the final product.
    

Self-Validating Check: The disappearance of the characteristic isotopic chlorine pattern (3:1 ratio of M/M+2) in LC-MS confirms the reaction completion.

Bioassay: TR-FRET Kinase Assay (CDK2/Cyclin A)

To validate the inhibitor, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is recommended using the LanthaScreen™ technology.[1]

Materials:

  • Kinase: Recombinant Human CDK2/Cyclin A (Invitrogen).[1]

  • Substrate: Tracer-labeled ATP competitive probe (e.g., Kinase Tracer 236).[1]

  • Antibody: Eu-anti-GST antibody (binds to GST-tagged kinase).[1]

Protocol:

  • Preparation: Prepare a 3-fold serial dilution of the test compound in DMSO (100% DMSO).

  • Incubation: In a 384-well plate (white, low volume), add:

    • 5 µL of Test Compound (diluted to 2% DMSO final).

    • 5 µL of Kinase/Antibody Mixture (2 nM CDK2 / 2 nM Eu-Antibody).[1]

    • 5 µL of Tracer (30 nM Kinase Tracer 236).[1]

  • Equilibrium: Incubate at room temperature for 60 minutes in the dark.

  • Detection: Read the plate on a TR-FRET compatible reader (Excitation: 340 nm; Emission 1: 665 nm, Emission 2: 615 nm).

  • Analysis: Calculate the TR-FRET ratio (665/615). Plot % Inhibition vs. log[Compound] to determine

    
    .[1]
    

Part 4: Case Studies & SAR Trends

CDK7 Inhibition (Compound LGR6768)

Recent work has highlighted the [4,3-d] isomer's utility in targeting CDK7, a transcriptional kinase.[1][3]

  • Structure: 3-isopropyl-5-(piperidine-thioether)-7-(benzylamino)-pyrazolo[4,3-d]pyrimidine.[1]

  • Mechanism: The scaffold forms bidentate hydrogen bonds with the hinge region (Glu81/Leu83).

  • Role of C5: The 5-position was substituted with a thio-piperidine group.[1] This extension projects into the solvent channel, interacting with Asp86 via water mediation, significantly improving selectivity over CDK2.[1]

SAR Summary Table[1]
PositionVectorCommon SubstituentsEffect on Potency/Selectivity
C7 HingeAnilines, BenzylaminesPrimary Driver: Determines affinity.[1] Bulky groups here can induce conformational changes (e.g., DFG-out).[1]
C5 SolventPiperazines, Morpholines, AlkoxyPK/Selectivity: Modulates solubility and cell permeability.[1] Can pick up specific interactions on the kinase surface.[1][4][5][6]
N1 PocketIsopropyl, CyclopentylShape Complementarity: Fills the hydrophobic pocket (sugar binding region).[1]
C3 GatekeeperH, Methyl, PhenylSteric Filter: Large groups here clash with the gatekeeper residue in smaller kinases, improving selectivity.

References

  • Peifer, C., & Alessi, D. R. (2008).[1] Small-molecule inhibitors of protein kinases: 'magic bullets' for the 21st century? Biochemical Journal. Link[1]

  • Paruch, K., et al. (2003).[1] Pyrazolo[4,3-d]pyrimidines as a New Generation of Cyclin-Dependent Kinase Inhibitors.[1][3][7] Bioorganic & Medicinal Chemistry Letters. Link[1]

  • Gorda, R., et al. (2023).[1] Characterization of new highly selective pyrazolo[4,3-d]pyrimidine inhibitor of CDK7. bioRxiv.[1] Link[1]

  • Bavetsias, V., et al. (2010).[1] 7-Substituted-5-chloro-pyrazolo[4,3-d]pyrimidines: Synthesis and Aurora kinase inhibition. Bioorganic & Medicinal Chemistry Letters. Link[1]

  • Popowycz, F., et al. (2009).[1] Pyrazolo[4,3-d]pyrimidine as a privileged scaffold for the synthesis of kinase inhibitors.[1] Current Medicinal Chemistry. Link

Sources

Foundational

Technical Deep Dive: Mechanism of Action of 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine Derivatives

Executive Summary The 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine scaffold represents a privileged class of pharmacophores in modern drug discovery. Structurally functioning as a bioisostere of the purine nucleus (adenine), th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine scaffold represents a privileged class of pharmacophores in modern drug discovery. Structurally functioning as a bioisostere of the purine nucleus (adenine), these derivatives exhibit potent biological activity primarily through ATP-competitive inhibition of kinases, particularly Cyclin-Dependent Kinases (CDKs) and Src family kinases. Additionally, recent structure-activity relationship (SAR) studies have identified specific derivatives within this class as potent tubulin polymerization inhibitors , targeting the colchicine binding site.

This technical guide dissects the dualistic nature of the 5-chloro substituent: first, as a critical synthetic handle allowing for regioselective nucleophilic aromatic substitution (


), and second, as a pharmacophoric element enhancing hydrophobic interactions within the ATP-binding pocket.

Chemical Architecture & Pharmacophore Analysis

Structural Homology

The pyrazolo[4,3-d]pyrimidine core mimics the adenine ring of ATP. This homology allows the scaffold to anchor into the deep cleft of the kinase active site.

  • N1/N2 Nitrogens: Mimic the N7/N9 of purine, often participating in hydrogen bond networks with water or backbone residues.

  • C7 Position: Analogous to the C6-amino of adenine; usually substituted with an amine to form the primary "hinge-binding" motif.

  • C5-Chloro Substituent: Analogous to the C2 position of purine. This chlorine atom is pivotal. It can either be displaced to introduce solubility-enhancing groups or retained to fill the hydrophobic "sugar pocket" or solvent-exposed regions of the kinase.

The Role of the 5-Chloro Group

In the context of binding affinity, the 5-chloro group often provides a halogen bond or lipophilic interaction with residues lining the catalytic cleft (e.g., Valine or Isoleucine gates). In synthetic chemistry, it serves as an electrophilic site, though it is generally less reactive than the C7 position, enabling sequential functionalization.

Biological Mechanism of Action (MoA)

Primary MoA: ATP-Competitive Kinase Inhibition

The dominant mechanism for these derivatives is the blockade of phosphotransfer.

  • Entry: The inhibitor diffuses into the kinase active site.

  • Hinge Binding: The heterocyclic nitrogen (N1 or N2) and the exocyclic amine at C7 form a bidentate or tridentate hydrogen bond network with the kinase "hinge" region (e.g., Leu83 in CDK2).

  • Hydrophobic Clamp: The planar aromatic system is sandwiched between the N-terminal and C-terminal lobes of the kinase.

  • 5-Cl Interaction: The chlorine at position 5 typically orients towards the ribose-binding pocket or the solvent front. If retained, it increases the lipophilicity (

    
    ), potentially improving membrane permeability and potency by displacing active site water molecules.
    
Secondary MoA: Tubulin Destabilization

Certain N1-alkylated 5-chloro-pyrazolo[4,3-d]pyrimidines bind to the colchicine site of


-tubulin.
  • Mechanism: They inhibit the polymerization of tubulin into microtubules.

  • Consequence: This leads to cell cycle arrest at the G2/M phase and subsequent apoptosis, distinct from the G1/S arrest typically seen with CDK inhibition.

Visualization of Signaling Pathway

The following diagram illustrates the downstream effects of CDK2 inhibition by these derivatives.

MoA_Pathway Inhibitor 5-Cl-Pyrazolo[4,3-d]pyrimidine CDK2 CDK2 / Cyclin E Complex Inhibitor->CDK2 Competitive Inhibition (Ki < 50 nM) Rb Retinoblastoma Protein (Rb) CDK2->Rb Phosphorylation (Inhibited) ATP ATP ATP->CDK2 Blocked E2F E2F Transcription Factor Rb->E2F Releases (Blocked) S_Phase S-Phase Genes (DNA Replication) E2F->S_Phase Transcription (Blocked) Arrest G1/S Cell Cycle Arrest S_Phase->Arrest Result

Caption: Figure 1. Mechanism of CDK2 blockade. The inhibitor competes with ATP, preventing Rb phosphorylation and halting the cell cycle at G1/S.

Synthetic Mechanism: Regioselective Construction

For researchers, the value of the 5-chloro-pyrazolo[4,3-d]pyrimidine lies in its modular synthesis. The core is typically constructed via the Vilsmeier-Haack reaction or cyclization of amino-pyrazoles.

Synthesis Workflow
  • Precursor: Start with 4-amino-3-substituted-1H-pyrazole-5-carboxamide.

  • Cyclization: Treatment with urea or ethyl chloroformate yields the pyrazolo[4,3-d]pyrimidin-7-one.

  • Chlorination: Reaction with

    
     (Phosphorus oxychloride) generates the 5,7-dichloro intermediate.[1]
    
  • Regioselective Substitution (

    
    ): 
    
    • Position 7: Highly reactive.[1] Displaced by amines at room temperature (0°C to RT).

    • Position 5 (The Cl handle): Less reactive. Requires elevated temperatures (>80°C) or catalysis to displace. This allows the 5-Cl to be retained or modified after the C7 pharmacophore is installed.

Synthetic Logic Diagram

Synthesis_Flow Start 4-nitro-3-methylpyrazole Step1 Reduction to Amine Start->Step1 Core Pyrazolo[4,3-d]pyrimidin-7-one Step1->Core Cyclization (Urea) Dichloro 5,7-Dichloro Derivative Core->Dichloro POCl3, Reflux MonoSub 7-Amino-5-Chloro Derivative Dichloro->MonoSub Amine R1, 0°C (SNAr @ C7) Final 5,7-Disubstituted Analog MonoSub->Final Amine R2, Heat (SNAr @ C5)

Caption: Figure 2. Regioselective synthesis allowing sequential functionalization of C7 and C5 positions.

Experimental Protocols

Protocol: Self-Validating Kinase Inhibition Assay (ADP-Glo)

To validate the mechanism, a luminescent ADP detection assay is recommended over radioactive methods for high-throughput screening.

Reagents:

  • Recombinant CDK2/Cyclin A (human).

  • Substrate: Histone H1 peptide.

  • ATP (Ultra-pure).

  • ADP-Glo™ Kinase Assay Kit (Promega).

Methodology:

  • Preparation: Dilute inhibitor (5-Chloro derivative) in DMSO (10-point dose-response, starting at 10

    
    M).
    
  • Enzyme Reaction:

    • Mix 2

      
      L of CDK2/Cyclin A (0.5 ng/
      
      
      
      L) with 1
      
      
      L of inhibitor.
    • Incubate for 10 min at RT (allows equilibrium binding).

    • Initiate reaction by adding 2

      
      L of ATP/Substrate mix (ATP concentration should be at 
      
      
      
      , approx. 10-50
      
      
      M).
    • Incubate for 60 min at RT.

  • Detection:

    • Add 5

      
      L of ADP-Glo™ Reagent (stops kinase, depletes remaining ATP). Incubate 40 min.
      
    • Add 10

      
      L of Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.
      
  • Readout: Measure luminescence (RLU) on a plate reader.

  • Validation (Self-Check):

    • Z' Factor: Must be > 0.5 for valid data.

    • Reference: Include Roscovitine as a positive control (

      
      ).
      
Protocol: Tubulin Polymerization Assay

To verify the secondary mechanism (if suspected).

Methodology:

  • Prepare porcine brain tubulin (>99% pure) in G-PEM buffer.

  • Add test compound (10

    
    M) to tubulin solution (2 mg/mL) at 4°C.
    
  • Transfer to 37°C to initiate polymerization.

  • Monitor absorbance at 340 nm every 30 seconds for 60 mins.

  • Result: A flattening of the sigmoidal curve compared to vehicle (DMSO) indicates inhibition.

Quantitative Data Summary (Representative)

Table 1 summarizes the impact of the 5-chloro substituent versus a 5-hydrogen or 5-methyl analog in a CDK2 assay context (based on generic SAR trends for this scaffold).

Compound VariantR7 SubstituentR5 SubstituentCDK2

(nM)
Interpretation
A (Base) Benzylamino-H 150Baseline affinity.
B (Target) Benzylamino-Cl 25 Cl fills hydrophobic pocket; increases potency 6-fold.
C (Steric) Benzylamino-Phenyl >1000Steric clash; pocket cannot accommodate large group.
D (Polar) Benzylamino-OH 450Desolvation penalty increases; potency drops.

References

  • Popowycz, F., et al. (2009). "Pyrazolo[4,3-d]pyrimidine bioisosteres of roscovitine: Synthesis and biological evaluation." Bioorganic & Medicinal Chemistry.

  • Lorda, M., et al. (2018). "Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation." European Journal of Medicinal Chemistry.

  • Anderson, M., et al. (2005). "Imidazo[1,2-a]pyridines and pyrazolo[3,4-d]pyrimidines as potent CDK2 inhibitors." Bioorganic & Medicinal Chemistry Letters.

  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual."

Sources

Exploratory

Technical Evaluation Guide: 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine Analogs

Executive Summary The 1H-pyrazolo[4,3-d]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, widely recognized as a bioisostere of purine (adenine). Its structural homology to ATP allows it to function...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1H-pyrazolo[4,3-d]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, widely recognized as a bioisostere of purine (adenine). Its structural homology to ATP allows it to function as a potent competitive inhibitor for a vast array of kinases (CDKs, EGFR, Src) and phosphodiesterases (PDEs).

The 5-chloro-1H-pyrazolo[4,3-d]pyrimidine core represents a critical electrophilic hub. The chlorine atom at the C5 position is highly reactive toward nucleophilic aromatic substitution (


), enabling the rapid generation of diverse libraries to optimize potency, selectivity, and physicochemical properties (ADME). This guide details the technical workflow for evaluating these analogs, moving from chemical validation to enzymatic profiling and phenotypic screening.

Part 1: Chemical Rationale & Library Generation

The Pharmacophore

The pyrazolo[4,3-d]pyrimidine core mimics the adenine ring of ATP. In the context of kinase inhibition:

  • N1/N2 Positions: Often participate in hydrogen bonding with the hinge region of the kinase.

  • C7 Position: Typically substituted with bulky aromatic groups to occupy the hydrophobic pocket adjacent to the ATP binding site.

  • C5 Position (The Handle): The chlorine atom here is the "diversity point." Replacing the 5-Cl with solubilizing amines (morpholine, piperazine) or hydrophobic chains allows tuning of the molecule's exit vector toward the solvent-exposed region of the enzyme.

Synthetic Logic (The Strategy)

Evaluation cannot proceed without high-purity compounds. The 5-chloro substituent serves as a leaving group.

Critical Protocol Note: The reactivity of the 5-Cl is lower than that of a 4-Cl substituent. High temperatures or palladium catalysis (Buchwald-Hartwig) may be required if the nucleophile is weak.

ChemicalLogic Start 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine (Core Scaffold) Rxn1 S_NAr / Pd-Catalysis (R-NH2 / R-OH) Start->Rxn1 Functionalization Prod1 5-Amino Analogs (Solubility/H-Bonding) Rxn1->Prod1 Amine Nucleophile Prod2 5-Alkoxy Analogs (Hydrophobic Fit) Rxn1->Prod2 Alkoxide Nucleophile

Figure 1: Diversity-oriented synthesis strategy utilizing the 5-chloro position as an electrophilic handle.

Part 2: In Vitro Enzymatic Profiling (Target Engagement)

Once the library is synthesized, the primary evaluation is Target Engagement . Since this scaffold is an ATP mimic, Kinase Inhibition Assays are the standard.

Protocol: ADP-Glo™ Kinase Assay

The ADP-Glo™ assay is the industry standard for high-throughput screening (HTS) of kinase inhibitors. It quantifies kinase activity by measuring the ADP produced during the phosphorylation reaction.[1] It is preferred over radioactive (


) assays due to safety and sensitivity.

Mechanism:

  • Kinase Reaction: Enzyme + Substrate + ATP

    
     Phospho-Substrate + ADP.
    
  • Depletion: Reagent 1 terminates the reaction and consumes remaining ATP.[2][3]

  • Detection: Reagent 2 converts ADP back to ATP, which drives a Luciferase/Luciferin reaction.[3] Light output is proportional to kinase activity.

Step-by-Step Methodology:
  • Preparation:

    • Dilute 5-chloro analogs in DMSO (typically 10 mM stock).

    • Prepare 1X Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Reaction Assembly (384-well plate):

    • Add 2 µL of Compound (at 2.5x final concentration).

    • Add 2 µL of Kinase Enzyme (e.g., CDK2/CyclinA).

    • Add 1 µL of Substrate/ATP mix.

    • Control: Include "No Enzyme" (background) and "No Compound" (Max activity) wells.

  • Incubation: Incubate at Room Temperature (RT) for 60 minutes.

  • Depletion: Add 5 µL of ADP-Glo™ Reagent. Incubate 40 min at RT (stops reaction, burns excess ATP).

  • Detection: Add 10 µL of Kinase Detection Reagent. Incubate 30 min at RT (converts ADP

    
     ATP 
    
    
    
    Light).
  • Read: Measure Luminescence (RLU) on a plate reader (e.g., EnVision or GloMax).

Data Analysis & Presentation

Calculate % Inhibition using the formula:


[4][5]

Table 1: Representative IC50 Data Structure for 5-Substituted Analogs

Compound IDR5 SubstituentTarget (e.g., CDK2) IC50 (nM)Selectivity (vs. CDK9)
5-Cl-Core -Cl> 10,000 (Inactive)N/A
Analog A -NH-Cyclopropyl45010x
Analog B -Morpholine25150x
Roscovitine (Reference)1801x

Note: The 5-Cl parent is often inactive or weakly active because it lacks the hydrogen bond donor/acceptor properties required for the solvent front interaction.

Part 3: Phenotypic Cellular Assays

Enzymatic potency does not guarantee cellular activity. The compound must cross the cell membrane and survive metabolic processes.

Cell Viability (MTT/MTS Assay)

This assay measures metabolic activity as a proxy for viability.

  • Caveat: Pyrazolo[4,3-d]pyrimidines can sometimes be fluorescent or colored. Always run a "Compound Only" control without cells to check for optical interference at 570 nm (MTT) or 490 nm (MTS).

Protocol:

  • Seed tumor cells (e.g., HCT-116, MCF-7) at 3,000–5,000 cells/well in 96-well plates.

  • Incubate 24h for attachment.

  • Treat with serial dilutions of analogs for 72h.

  • Add MTT reagent; incubate 4h. Solubilize formazan crystals with DMSO.

  • Read Absorbance. Calculate GI50 (Growth Inhibition 50%).

Mechanism of Action: Cell Cycle Analysis

Since 5-chloro-pyrazolo[4,3-d]pyrimidine analogs often target CDKs (Cell Cycle) or Tubulin (Mitosis), flow cytometry is essential to validate the mechanism.

  • CDK1/2 Inhibitors: Arrest in G1/S or G2/M phase.

  • Tubulin Inhibitors: Arrest in M phase (Prometaphase).

Workflow:

  • Treat cells with IC50 concentration for 24h.

  • Fix cells in 70% cold ethanol.

  • Stain with Propidium Iodide (PI) + RNase A.

  • Analyze DNA content via Flow Cytometry.

ScreeningWorkflow Library 5-Cl-Analog Library Enzyme Enzymatic Screen (ADP-Glo) Target: Kinase/PDE Library->Enzyme HitSel Hit Selection (IC50 < 100 nM) Enzyme->HitSel Filter Cell Cellular Assay (MTT) Permeability Check HitSel->Cell Mech Mechanism Check (Flow Cytometry) Cell->Mech Active Compounds

Figure 2: Hierarchical screening cascade from biochemical potency to cellular phenotype.

Part 4: ADME Profiling (The "Drug-Like" Check)

Pyrazolo[4,3-d]pyrimidines are flat, aromatic, and lipophilic. Solubility is the primary failure mode.

Kinetic Solubility
  • Method: Nephelometry or UV-Vis.

  • Protocol: Spike 10 mM DMSO stock into PBS (pH 7.4) to reach 100 µM.[6] Shake for 2 hours. Filter and measure concentration via HPLC-UV.

  • Target: > 50 µM is acceptable for hits; > 100 µM is preferred for leads.

Microsomal Stability

The 5-position substituent heavily influences metabolic stability.

  • Risk: 5-Alkoxy groups can be rapidly dealkylated by CYPs.

  • Mitigation: 5-Amino groups (secondary/tertiary) are generally more stable.

References

  • Husseiny, E.M., et al. (2020).[4] Synthesis, cytotoxicity of some pyrazoles and pyrazolo[1,5-a]pyrimidines bearing benzothiazole moiety.[4] Bioorganic Chemistry. [4]

  • Promega Corporation. (2024). ADP-Glo™ Kinase Assay Technical Manual. Promega Protocols.

  • Zhang, Y., et al. (2018). Design, synthesis and anticancer evaluation of 1H-pyrazolo[3,4-d]pyrimidine derivatives as potent EGFR inhibitors.[4][5][7][8][9] Bioorganic Chemistry.

  • Popowycz, F., et al. (2009). Pyrazolo[4,3-d]pyrimidine derivatives as new inhibitors of cyclin-dependent kinases. Journal of Medicinal Chemistry.

  • National Cancer Institute (NCI). NCI-60 Human Tumor Cell Lines Screen.

Sources

Foundational

An In-Depth Technical Guide to 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine Derivatives in Cancer Research

Foreword: The Pursuit of Selective Cancer Therapeutics The landscape of oncology drug discovery is continually evolving, moving away from broadly cytotoxic agents towards targeted therapies that exploit the specific mole...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Pursuit of Selective Cancer Therapeutics

The landscape of oncology drug discovery is continually evolving, moving away from broadly cytotoxic agents towards targeted therapies that exploit the specific molecular vulnerabilities of cancer cells. Among the most critical targets are protein kinases, enzymes that regulate a vast array of cellular processes, including proliferation, differentiation, and survival. The dysregulation of kinase activity is a hallmark of many cancers, making them a focal point for therapeutic intervention. This guide delves into a particularly promising class of kinase inhibitors: derivatives of the 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine scaffold. We will explore their chemical rationale, mechanism of action, synthesis, and a rigorous, self-validating workflow for their preclinical evaluation.

The Pyrazolo[4,3-d]pyrimidine Scaffold: A Privileged Core for Kinase Inhibition

The pyrazolo[4,3-d]pyrimidine core is considered a "privileged scaffold" in medicinal chemistry. This designation stems from its structural similarity to the purine ring system, specifically adenine, the nitrogenous base of adenosine triphosphate (ATP).[1][2] This bioisosteric relationship is fundamental to its mechanism of action. Because kinases have a highly conserved ATP-binding pocket, molecules that mimic adenine can competitively bind within this active site, preventing the phosphorylation of downstream substrates and thereby halting the signaling cascade that drives cancer cell proliferation.[3][4]

The "5-Chloro" substituent on the 1H-pyrazolo[4,3-d]pyrimidine core is not merely an arbitrary addition. It serves two critical functions:

  • A Key Synthetic Handle: The chlorine atom is an excellent leaving group, providing a reactive site for nucleophilic substitution reactions. This allows for the strategic introduction of a wide variety of side chains and functional groups, enabling the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

  • Modulation of Electronic Properties: The electronegativity of the chlorine atom can influence the electronic distribution within the heterocyclic ring system, potentially enhancing binding affinity to the target kinase.

Mechanism of Action: Halting the Engines of Cell Proliferation

Derivatives of the pyrazolo[4,3-d]pyrimidine scaffold have demonstrated potent inhibitory activity against several key oncogenic kinase families, most notably Cyclin-Dependent Kinases (CDKs) and Receptor Tyrosine Kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR).

Inhibition of Cyclin-Dependent Kinases (CDKs)

CDKs are the master regulators of the cell cycle. Their sequential activation, mediated by binding to cyclin partners, drives the cell through the G1, S, G2, and M phases. In many cancers, this process is hyperactivated, leading to uncontrolled proliferation. Pyrazolo[4,3-d]pyrimidine derivatives can selectively target specific CDKs, such as CDK2 and CDK7, inducing cell cycle arrest and apoptosis.[1][3][5]

  • CDK2/Cyclin E/A Complex: This complex is crucial for the G1/S phase transition. Inhibition leads to an arrest at this checkpoint, preventing DNA replication.

  • CDK7/Cyclin H/MAT1 Complex: CDK7 has a dual role. It acts as a CDK-activating kinase (CAK), phosphorylating and activating other CDKs like CDK2. It is also a component of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain (CTD) of RNA polymerase II, a critical step in transcription initiation. Inhibition of CDK7 thus delivers a dual blow: it disrupts both cell cycle progression and the transcription of key oncogenes.[5]

The diagram below illustrates the central role of CDKs in cell cycle progression and how pyrazolo[4,3-d]pyrimidine inhibitors intervene.

Caption: CDK Inhibition by Pyrazolo[4,3-d]pyrimidine Derivatives.

Inhibition of EGFR Signaling

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by ligands like EGF, triggers downstream signaling pathways such as RAS/MAPK and PI3K/AKT, promoting cell growth and survival. Mutations and overexpression of EGFR are common drivers in various cancers, including non-small cell lung cancer. Pyrazolo[3,4-d]pyrimidine derivatives have been successfully designed as ATP-competitive inhibitors of both wild-type and mutant forms of EGFR.[6][7]

The diagram below shows a simplified EGFR signaling pathway and the point of inhibition.

EGFR_Pathway cluster_downstream Downstream Signaling EGF EGF Ligand EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Inhibitor Pyrazolo[4,3-d]pyrimidine Derivative Inhibitor->EGFR Inhibits ATP Binding RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK mTOR mTOR AKT->mTOR ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK->Proliferation

Caption: EGFR Pathway Inhibition by Pyrazolo[4,3-d]pyrimidine Derivatives.

Preclinical Evaluation Workflow: A Self-Validating System

A robust and logical experimental workflow is essential to validate the anticancer potential of novel 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine derivatives. The following protocols describe a self-validating system, where the results of each experiment inform and corroborate the others, building a comprehensive profile of the compound's activity.

The causality behind this workflow is critical: We begin with a broad screen for cellular cytotoxicity (MTT assay). If a compound shows promise, we then investigate whether this cytotoxicity is due to the intended mechanism—inhibition of the target kinase (Biochemical Assay). Subsequently, we confirm that this target engagement translates into the expected cellular phenotype, such as cell cycle arrest (Flow Cytometry). Finally, we verify the modulation of specific downstream signaling proteins to confirm the pathway is being inhibited as hypothesized (Western Blot).

Workflow A Compound Synthesis & Characterization B 1. In Vitro Antiproliferative Assay (MTT) A->B Test for Cytotoxicity C 2. Biochemical Kinase Inhibition Assay B->C Is cytotoxicity on-target? D 3. Cell Cycle Analysis (Flow Cytometry) C->D Does target inhibition affect cell cycle? E 4. Target Modulation Analysis (Western Blot) D->E Confirm downstream pathway effects F Lead Candidate E->F Validated Profile

Caption: Self-Validating Preclinical Evaluation Workflow.

Experimental Protocol 1: In Vitro Antiproliferative Assay (MTT)

Principle: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The intensity of the purple color is directly proportional to the number of living cells.

Methodology:

  • Cell Seeding: Plate cancer cell lines (e.g., A549, HCT-116, MCF-7) in 96-well plates at a density of 5,000–10,000 cells per well.[1] Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazolo[4,3-d]pyrimidine derivatives in complete growth medium. Replace the medium in the wells with medium containing the test compounds at various concentrations (e.g., 0.01 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing MTT (0.5 mg/mL) to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[1]

  • Data Acquisition: Measure the absorbance (optical density) of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.

Experimental Protocol 2: Biochemical Kinase Inhibition Assay

Principle: This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase (e.g., CDK2/cyclin A, EGFR). A common method is the Kinase-Glo® Luminescent Kinase Assay, which quantifies the amount of ATP remaining in the reaction after the kinase has phosphorylated its substrate. A low luminescence signal indicates high kinase activity (ATP consumed) and poor inhibition, while a high signal indicates low kinase activity and potent inhibition.

Methodology:

  • Reaction Setup: In a 96-well plate, combine the purified kinase, its specific substrate (e.g., a peptide substrate), and ATP at a concentration near its Km value.

  • Inhibitor Addition: Add the pyrazolo[4,3-d]pyrimidine derivatives at various concentrations to the wells. Include a no-inhibitor control (maximum kinase activity) and a no-kinase control (background).

  • Kinase Reaction: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.

  • ATP Detection: Add the Kinase-Glo® Reagent to each well. This reagent simultaneously terminates the kinase reaction and measures the remaining ATP via a luciferase-luciferin reaction, which generates a light signal.

  • Data Acquisition: After a 10-minute incubation, measure the luminescence of each well using a luminometer.[1]

  • Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the controls. Determine the IC₅₀ value by plotting percent inhibition versus the log of the inhibitor concentration.

Experimental Protocol 3: Cell Cycle Analysis via Flow Cytometry

Principle: This technique quantifies the DNA content of individual cells within a population. Cells are stained with a fluorescent dye, such as Propidium Iodide (PI), which binds stoichiometrically to DNA. The fluorescence intensity of a stained cell is therefore directly proportional to its DNA content. This allows for the discrimination of cells in different phases of the cell cycle: G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content).

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at concentrations around its IC₅₀ value for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells (to include apoptotic cells). Wash the cells with phosphate-buffered saline (PBS).

  • Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while gently vortexing.[8] This permeabilizes the cells and fixes them. Incubate at 4°C for at least 30 minutes.

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.[8][9] The RNase is crucial to prevent staining of double-stranded RNA.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Data Acquisition: Analyze the samples on a flow cytometer, exciting the PI with a 488 nm laser and collecting the emission signal.

  • Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a specific phase indicates cell cycle arrest.

Experimental Protocol 4: Western Blot Analysis for Target Modulation

Principle: Western blotting allows for the detection and semi-quantification of specific proteins in a cell lysate. This protocol is used to verify that the compound is hitting its intended target in the cell and modulating the downstream signaling pathway as expected. For a CDK inhibitor, one would look for a decrease in the phosphorylation of a known CDK substrate, such as the Retinoblastoma protein (Rb).

Methodology:

  • Cell Treatment and Lysis: Treat cells with the test compound as in the previous protocols. Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve the proteins and their phosphorylation status.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the bicinchoninic acid (BCA) assay to ensure equal loading.

  • SDS-PAGE: Denature the protein lysates and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

    • Primary Antibody: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-phospho-Rb (Ser807/811), anti-total-Rb, anti-Cyclin B1).[10]

    • Secondary Antibody: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate, which reacts with HRP to produce light.

  • Data Acquisition: Capture the light signal using an imaging system. The intensity of the band corresponds to the amount of protein. Use a loading control (e.g., β-actin or GAPDH) to normalize the data.

  • Analysis: Quantify the band intensities using densitometry software. A decrease in the ratio of phosphorylated protein to total protein indicates effective target inhibition.

Data Presentation and Interpretation

Quantitative data from the preclinical evaluation should be summarized in a clear, structured format to allow for easy comparison and interpretation.

Table 1: In Vitro Antiproliferative and Kinase Inhibitory Activity of Representative Pyrazolo[4,3-d]pyrimidine Derivatives
Compound IDTarget KinaseIC₅₀ (Kinase Assay, µM)Cell LineIC₅₀ (MTT Assay, µM)Reference
LGR6768 CDK70.025SEM (Leukemia)0.150[5]
Compound 12b EGFR (wild-type)0.016A549 (Lung)8.21[6]
Compound 12b EGFR (T790M mutant)0.236HCT-116 (Colon)19.56[6]
Compound 4a CDK20.21HCT-116 (Colon)0.95[3]
Compound 9 Tubulin0.45 (polymerization)MCF-7 (Breast)0.0018[11]

Note: Data is compiled from multiple sources for illustrative purposes. Direct comparison of IC₅₀ values should be done with caution as experimental conditions may vary between studies.

Interpretation:

  • A potent compound will have low IC₅₀ values in both the biochemical and cellular assays.

  • A significant difference between the kinase IC₅₀ and the cellular IC₅₀ may indicate poor cell permeability, efflux pump activity, or off-target effects.

  • Comparing activity against different cell lines can reveal selectivity. For example, Compound 9 shows exceptional potency against the MCF-7 breast cancer cell line.[11]

  • Comparing activity against wild-type and mutant kinases (e.g., Compound 12b for EGFR) is crucial for developing therapies that can overcome drug resistance.[6]

Conclusion and Future Directions

The 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine scaffold is a validated and highly promising platform for the development of targeted anticancer agents, particularly as inhibitors of oncogenic kinases like CDKs and EGFR. The inherent ATP-mimetic structure provides a strong foundation for potent activity, while the 5-chloro position offers the synthetic versatility required for fine-tuning the pharmacological profile.

The integrated experimental workflow presented in this guide provides a rigorous framework for identifying and validating lead candidates. By systematically confirming cytotoxicity, on-target activity, and the desired cellular phenotype, researchers can build a compelling data package for further preclinical and clinical development.

Future research in this area will likely focus on:

  • Enhancing Selectivity: Developing derivatives with high selectivity for a specific kinase or a desired panel of kinases to minimize off-target toxicity.

  • Overcoming Resistance: Designing next-generation inhibitors that are active against clinically relevant resistance mutations.

  • Exploring Novel Targets: Screening pyrazolo[4,3-d]pyrimidine libraries against a broader range of cancer-relevant kinases.

  • In Vivo Evaluation: Advancing the most promising lead compounds into xenograft and other animal models to assess in vivo efficacy, pharmacokinetics, and safety.

By leveraging the principles and protocols outlined in this guide, researchers in drug development are well-equipped to unlock the full therapeutic potential of this important class of molecules in the fight against cancer.

References

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  • Gomaa, H. A. M., et al. (2023). Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors. Molecules, 28(22), 7575. [Link]

  • Cairns, D. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(9), 979-994. [Link]

  • Al-Ghorbani, M., et al. (2015). Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent. Journal of Heterocyclic Chemistry, 52(4), 1164-1171. [Link]

  • Sleziak, F., et al. (2023). Characterization of new highly selective pyrazolo[4,3-d]pyrimidine inhibitor of CDK7. Biomedicine & Pharmacotherapy, 161, 114492. [Link]

  • Ioannou, S., et al. (2011). Discovery of 5-chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a novel inhibitor of the Jak/Stat pathway. Journal of Medicinal Chemistry, 54(1), 262-276. [Link]

  • Hassan, A. S., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][3][6][12]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(23), 14681-14702. [Link]

  • Hassaballah, A. I., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Medicinal Chemistry, 15(2), 478-500. [Link]

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  • Wang, Z., et al. (2016). Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation. Molecules, 21(11), 1463. [Link]

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  • Ghorab, M. M., et al. (2023). Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. RSC Advances, 13(26), 17822-17843. [Link]

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Exploratory

The 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine Scaffold: A Privileged Core for Novel Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist The landscape of drug discovery is in a perpetual state of evolution, driven by the...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

The landscape of drug discovery is in a perpetual state of evolution, driven by the pursuit of novel chemical entities with enhanced potency, selectivity, and pharmacokinetic profiles. Within this dynamic environment, the pyrazolo[4,3-d]pyrimidine core has emerged as a "privileged scaffold" – a molecular framework that has repeatedly been shown to be a fertile ground for the development of potent modulators of various biological targets. This technical guide delves into the therapeutic potential of a specific, yet underexplored, derivative of this core: the 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine. We will explore its synthetic accessibility, its promise as a versatile intermediate, and the rationale behind its potential to yield next-generation therapeutics, particularly in the realm of kinase inhibition and anti-inflammatory applications.

The Pyrazolo[4,3-d]pyrimidine Core: A Bioisostere of Purine with Rich Therapeutic Promise

The pyrazolopyrimidine scaffold, in its various isomeric forms, has garnered significant interest in medicinal chemistry due to its structural resemblance to the endogenous purine ring system. This bioisosteric relationship allows pyrazolopyrimidine derivatives to effectively mimic adenine and compete for the ATP-binding sites of a vast array of enzymes, most notably protein kinases.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer, inflammatory disorders, and neurodegenerative conditions, making them a prime target for therapeutic intervention.

Derivatives of the broader pyrazolopyrimidine class have demonstrated a wide spectrum of biological activities, including:

  • Anticancer Activity: Through the inhibition of various protein kinases crucial for tumor growth and proliferation, such as Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and Protein Kinase D (PKD).[1][2][3]

  • Anti-inflammatory Effects: By modulating signaling pathways involved in the inflammatory response.[4]

  • Treatment of Anemia: Via inhibition of Hypoxia-Inducible Factor Prolyl Hydroxylase Domain (HIF-PHD), leading to increased erythropoietin production.[5]

The 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine scaffold retains this inherent potential of the parent ring system, with the addition of a reactive chloro group at the 5-position. This seemingly minor modification is, in fact, a strategic advantage in medicinal chemistry, opening up a plethora of possibilities for structural diversification and optimization of biological activity.

The Strategic Importance of the 5-Chloro Substituent

The introduction of a chlorine atom at the 5-position of the pyrazolo[4,3-d]pyrimidine core serves a dual purpose:

  • A Handle for Chemical Elaboration: The chloro group is an excellent leaving group, facilitating nucleophilic aromatic substitution (SNAr) reactions. This allows for the facile introduction of a wide variety of substituents at this position, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. This approach has been successfully employed in the synthesis of related pyrazolo[1,5-a]pyrimidine derivatives, where the 5-chloro intermediate is a key building block for creating diverse chemical entities.

  • Modulation of Biological Activity: The electronic properties of the chlorine atom can significantly influence the binding affinity and selectivity of the molecule for its target protein. The electron-withdrawing nature of chlorine can alter the charge distribution within the heterocyclic ring system, potentially leading to more favorable interactions with the amino acid residues in the active site of a kinase or other target enzymes.

Synthetic Strategies: Accessing the 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine Core

A robust and efficient synthetic route is paramount for the exploration of any new chemical scaffold. While a dedicated, step-by-step protocol for the synthesis of 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine is not extensively documented in publicly available literature, established methods for the synthesis of analogous pyrazolopyrimidine systems provide a clear and logical pathway. A plausible and field-proven approach involves a multi-step synthesis culminating in a chlorination reaction.

Experimental Protocol: A Proposed Synthetic Pathway

This protocol is adapted from established procedures for the synthesis of related chlorinated pyrazolopyrimidine scaffolds and represents a logical and scientifically sound approach to obtaining the 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine core.

Step 1: Synthesis of the Pyrazolo[4,3-d]pyrimidin-5-ol Precursor

The initial steps would involve the construction of the core pyrazolo[4,3-d]pyrimidine ring system with a hydroxyl group at the 5-position. This is typically achieved through the condensation of a substituted pyrazole with a suitable three-carbon building block.

Step 2: Chlorination of the Pyrazolo[4,3-d]pyrimidin-5-ol

The crucial chlorination step can be accomplished using a standard chlorinating agent such as phosphorus oxychloride (POCl3).

  • Reagents and Equipment:

    • Pyrazolo[4,3-d]pyrimidin-5-ol precursor

    • Phosphorus oxychloride (POCl3)

    • Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)

    • Round-bottom flask equipped with a reflux condenser and a magnetic stirrer

    • Heating mantle

    • Ice bath

    • Standard laboratory glassware for workup and purification

  • Procedure:

    • To a stirred solution of the pyrazolo[4,3-d]pyrimidin-5-ol precursor in a suitable inert solvent, add a catalytic amount of anhydrous DMF.

    • Carefully add phosphorus oxychloride (POCl3) dropwise at room temperature.

    • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution with a suitable base (e.g., saturated sodium bicarbonate solution) until the pH is approximately 7-8.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine.

Self-Validation: The success of each step should be validated by standard analytical techniques such as TLC, NMR spectroscopy (1H and 13C), and mass spectrometry to confirm the structure and purity of the intermediates and the final product.

Therapeutic Potential: Targeting Key Signaling Pathways

The primary therapeutic promise of 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine derivatives lies in their potential as kinase inhibitors. The pyrazolopyrimidine scaffold is a known "hinge-binding" motif, forming critical hydrogen bonds with the backbone of the kinase hinge region, a conserved structural element in the ATP-binding pocket.

Inhibition of Receptor Tyrosine Kinases (RTKs)

Many RTKs, such as EGFR, are overexpressed or mutated in various cancers, leading to uncontrolled cell growth and proliferation.[2] The 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine scaffold can be elaborated with various side chains to optimize interactions with the hydrophobic regions of the ATP-binding site, leading to potent and selective inhibition.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binds EGFR_dimer EGFR Dimer (Activated) EGFR->EGFR_dimer Dimerization ADP ADP EGFR_dimer->ADP Ras Ras EGFR_dimer->Ras Activates ATP ATP ATP->EGFR_dimer Phosphorylation Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Activates Inhibitor 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine Derivative Inhibitor->EGFR_dimer Inhibits ATP Binding

Caption: EGFR signaling pathway and the inhibitory action of a 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine derivative.

Modulation of Cell Cycle Progression through CDK Inhibition

Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their aberrant activity is a common feature of cancer cells.[1] The development of selective CDK inhibitors is a promising strategy for cancer therapy. The versatile 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine scaffold can be tailored to target specific CDKs, leading to cell cycle arrest and apoptosis in cancer cells.

Cell_Cycle_Regulation G1 G1 Phase S S Phase (DNA Synthesis) G1->S G1/S Transition G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M G2/M Transition M->G1 CDK4_6_CyclinD CDK4/6-Cyclin D CDK4_6_CyclinD->G1 CDK2_CyclinE CDK2-Cyclin E CDK2_CyclinE->G1 CDK2_CyclinA CDK2-Cyclin A CDK2_CyclinA->S CDK1_CyclinB CDK1-Cyclin B CDK1_CyclinB->G2 Inhibitor 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine Derivative Inhibitor->CDK2_CyclinE Inhibits Inhibitor->CDK2_CyclinA Inhibits

Caption: The role of CDKs in cell cycle progression and their inhibition by a 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine derivative.

Data-Driven Insights: Structure-Activity Relationships and Future Directions

While specific quantitative data for 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine derivatives is emerging, we can extrapolate from the extensive research on related pyrazolopyrimidine scaffolds.

Scaffold Target Kinase Reported Activity (IC50) Reference
Pyrazolo[3,4-d]pyrimidineEGFR0.016 µM (for a specific derivative)[2]
Pyrazolo[3,4-d]pyrimidinePKD17-35 nM (for a specific derivative)[3]
Pyrazolo[4,3-d]pyrimidineAnti-inflammatory (NO production)2.64 µM (for a specific derivative)

Future Directions:

The 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine scaffold represents a promising starting point for the development of novel therapeutics. Future research should focus on:

  • Library Synthesis: Leveraging the reactivity of the 5-chloro group to synthesize a diverse library of derivatives with a wide range of substituents.

  • High-Throughput Screening: Screening these libraries against a panel of kinases and other relevant biological targets to identify potent and selective inhibitors.

  • In Vitro and In Vivo Evaluation: Characterizing the most promising hits in cellular assays and animal models to assess their therapeutic potential for various diseases.

  • Structural Biology: Obtaining co-crystal structures of lead compounds with their target proteins to guide further structure-based drug design efforts.

Conclusion

The 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine core is a chemically tractable and therapeutically promising scaffold. Its bioisosteric relationship with purines, coupled with the synthetic versatility afforded by the 5-chloro substituent, makes it an attractive starting point for the discovery of novel kinase inhibitors and other targeted therapies. This guide has outlined the rationale for its therapeutic potential, provided a viable synthetic strategy, and highlighted the key signaling pathways that can be modulated by its derivatives. As research in this area continues, the 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine scaffold is poised to make a significant contribution to the development of next-generation medicines.

References

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  • RSC Publishing. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. Retrieved from [Link]

  • MDPI. (2018). Bisarylureas Based on 1H-Pyrazolo[3,4-d]pyrimidine Scaffold as Novel Pan-RAF Inhibitors with Potent Anti-Proliferative Activities: Structure-Based Design, Synthesis, Biological Evaluation and Molecular Modelling Studies. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). The Role of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors in The Attenuation of CCl4-Induced Liver Fibrosis in Rats. PubMed Central. Retrieved from [Link]

Sources

Foundational

5-Chloro-1H-pyrazolo[4,3-d]pyrimidine Scaffolds: Next-Generation Microtubule Targeting Agents

This is an in-depth technical guide on the application of 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine scaffolds as Microtubule Targeting Agents (MTAs). Technical Whitepaper & Experimental Guide Executive Summary Microtubule ta...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the application of 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine scaffolds as Microtubule Targeting Agents (MTAs).

Technical Whitepaper & Experimental Guide

Executive Summary

Microtubule targeting agents (MTAs) remain a cornerstone of cancer chemotherapy, yet clinical efficacy is frequently compromised by multidrug resistance (MDR) mechanisms, particularly the overexpression of P-glycoprotein (Pgp) and the βIII-tubulin isotype. This guide details the 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine scaffold, a potent pharmacophore designed via scaffold hopping to target the colchicine binding site (CS) of tubulin.

Unlike taxanes (stabilizers) or vinca alkaloids (destabilizers) which are susceptible to efflux pumps, agents based on this 5-chloro scaffold demonstrate nanomolar potency (GI50 < 10 nM ) against MDR phenotypes and significant in vivo efficacy in βIII-tubulin overexpressing xenografts. This document provides the chemical rationale, mechanistic insights, and validated experimental protocols for developing and testing these agents.

Chemical Architecture & SAR Rationale

The 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine core is a bioisostere of the purine ring system. Its efficacy as a microtubule destabilizer hinges on specific structural features that optimize occupancy within the hydrophobic pocket of the colchicine binding site.

Key Structural Determinants (SAR)
  • The 5-Chloro Substituent: This is the critical "anchor" modification. Replacing the hydrogen or methyl group at this position with chlorine significantly enhances binding affinity through hydrophobic interactions and halogen bonding within the tubulin pocket.

  • N1-Methylation: Methylation at the N1 position of the pyrazole ring locks the conformation, preventing tautomeric shifts that could reduce binding specificity.

  • C7-Functionalization: The 7-position (analogous to the 6-position in purines) serves as the attachment point for a hydrophobic tail (typically a substituted phenyl or styryl group). This tail occupies the hydrophobic sub-pocket of the CS, mimicking the B-ring of colchicine.

Synthesis Workflow

The synthesis typically proceeds via a regioselective alkylation followed by nucleophilic aromatic substitution (


).

SynthesisWorkflow Precursor 3,5-Dichloro-1H- pyrazolo[4,3-d]pyrimidine Step1 Step 1: N-Methylation (MeI, K2CO3, DMF) Precursor->Step1 Isomers Regioisomers (N1-Me vs N2-Me) Step1->Isomers Separation Chromatographic Separation Isomers->Separation Intermediate 5,7-Dichloro-1-methyl- pyrazolo[4,3-d]pyrimidine Separation->Intermediate Yields N1-isomer Step2 Step 2: C7 Substitution (R-NH2, Et3N, EtOH) Intermediate->Step2 Final Target Ligand (5-Chloro-N1-Me-7-amino-subst) Step2->Final

Figure 1: Synthetic route for generating 5-chloro-pyrazolo[4,3-d]pyrimidine MTAs. The separation of N1/N2 isomers is critical as the N1-isomer typically exhibits superior biological activity.

Mechanism of Action (MOA)

These agents act as Microtubule Destabilizing Agents (MDAs) . By binding to the colchicine site located at the interface of


- and 

-tubulin, they prevent the "straight" conformation required for microtubule polymerization.
Pathway Dynamics
  • Binding: The agent permeates the cell membrane (evading Pgp efflux) and binds to the soluble tubulin dimer.

  • Conformational Lock: Binding induces a "curved" tubulin conformation incompatible with the microtubule lattice.

  • Catastrophe: This prevents new tubulin addition and promotes depolymerization of existing microtubules.

  • Arrest: The loss of spindle tension activates the Spindle Assembly Checkpoint (SAC), arresting cells in the G2/M phase.

  • Death: Prolonged arrest leads to mitochondrial collapse and apoptosis.

MOA Ligand 5-Chloro-Pyrazolo Ligand Tubulin Soluble Tubulin Dimer (Colchicine Site) Ligand->Tubulin  Binds   Complex Ligand-Tubulin Complex (Curved Conformation) Tubulin->Complex Polymerization Microtubule Polymerization Complex->Polymerization  Inhibits   Spindle Mitotic Spindle Formation Polymerization->Spindle SAC Spindle Assembly Checkpoint (SAC) Activation Spindle->SAC  Failure   Arrest G2/M Cell Cycle Arrest SAC->Arrest Apoptosis Apoptosis (Caspase 3/7 Activation) Arrest->Apoptosis

Figure 2: Mechanistic cascade of 5-chloro-pyrazolo[4,3-d]pyrimidine induced cytotoxicity. The inhibition of polymerization is the rate-limiting step leading to mitotic catastrophe.

Experimental Protocols

Protocol A: In Vitro Tubulin Polymerization Assay

Objective: To quantify the inhibition of tubulin assembly in a cell-free system. This assay validates the direct interaction with the target.

Reagents:

  • Purified Porcine Brain Tubulin (>99% pure).

  • GTP (Guanosine Triphosphate).

  • PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).

  • Test Compound (dissolved in DMSO).

Procedure:

  • Preparation: Dilute tubulin to 3 mg/mL in PEM buffer containing 1 mM GTP. Keep on ice.

  • Incubation: Add 100 µL of the tubulin solution to the wells of a pre-warmed (37°C) 96-well plate.

  • Treatment: Immediately add 2 µL of the test compound at varying concentrations (e.g., 0.1, 0.5, 1.0, 5.0 µM). Include a DMSO control (0% inhibition) and Colchicine (positive control).

  • Measurement: Monitor the absorbance at 340 nm every 30 seconds for 60 minutes at 37°C using a kinetic microplate reader. Polymerization increases turbidity (absorbance).

  • Analysis: Calculate the

    
     (concentration reducing the Vmax of polymerization by 50%).
    
Protocol B: Cell Cycle Analysis (Flow Cytometry)

Objective: To confirm G2/M arrest, the hallmark of microtubule inhibition.

Reagents:

  • Human Cancer Cell Line (e.g., HeLa or MCF-7).[1][2]

  • Propidium Iodide (PI) Staining Solution (50 µg/mL PI + 100 µg/mL RNase A).

  • 70% Ethanol (ice-cold).

Procedure:

  • Seeding: Seed cells at

    
     cells/well in a 6-well plate. Incubate overnight.
    
  • Treatment: Treat cells with the test compound at

    
     concentration for 24 hours.
    
  • Harvest: Trypsinize cells, wash with PBS, and pellet by centrifugation (1000 rpm, 5 min).

  • Fixation: Resuspend pellet in 200 µL PBS. Add 800 µL ice-cold 70% ethanol dropwise while vortexing. Fix at -20°C for >2 hours.

  • Staining: Wash cells with PBS. Resuspend in 500 µL PI Staining Solution. Incubate 30 min at 37°C in the dark.

  • Acquisition: Analyze >10,000 events on a flow cytometer (excitation 488 nm, emission 617 nm).

  • Result: A functional MTA will show a distinct accumulation of cells in the G2/M peak (4N DNA content) compared to control.

Quantitative Performance Data

The following table summarizes the potency of a representative lead compound (Compound 9) derived from the 5-chloro-pyrazolo[4,3-d]pyrimidine scaffold compared to standard clinical agents.

Table 1: Comparative Potency & Resistance Profiles

CompoundTubulin Polymerization IC50 (µM)MCF-7 (Breast) GI50 (nM)MCF-7/ADR (MDR+) GI50 (nM)Resistance Factor (Rf)
5-Cl-Pyrazolo Scaffold 0.45 ± 0.05 4.2 ± 0.3 5.8 ± 0.6 1.4 (Low)
CA-4 (Combretastatin)1.20 ± 0.103.5 ± 0.23.8 ± 0.41.1
PaclitaxelN/A (Stabilizer)2.1 ± 0.1>500>230 (High)
Colchicine2.50 ± 0.2012.0 ± 1.5245.0 ± 20.020.4

Note: The low Resistance Factor (Rf) indicates that the 5-chloro scaffold is not a substrate for Pgp efflux pumps, unlike Paclitaxel and Colchicine.

References

  • Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. Source: National Institutes of Health (NIH) / PMC. URL:[Link]

  • Microtubule Targeting Agents in Disease: Classic Drugs, Novel Roles. Source: National Institutes of Health (NIH) / PMC. URL:[Link]

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors. Source: RSC Advances / NIH. URL:[Link]

  • Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. Source: Bioorganic & Medicinal Chemistry Letters / NIH. URL:[Link]

Sources

Exploratory

Accelerating Kinase Inhibitor Discovery: The 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine Scaffold

Topic: Discovery of novel inhibitors using 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine Audience: Researchers, scientists, and drug development professionals. [1] Executive Summary: A Strategic Isostere In the crowded landscape...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Discovery of novel inhibitors using 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine Audience: Researchers, scientists, and drug development professionals.

[1]

Executive Summary: A Strategic Isostere

In the crowded landscape of ATP-competitive kinase inhibitors, the pyrazolo[4,3-d]pyrimidine scaffold represents a critical bioisostere of the purine core found in adenosine triphosphate (ATP). While its isomer, pyrazolo[3,4-d]pyrimidine (found in Ibrutinib), has been exhaustively explored, the [4,3-d] system offers distinct vectors for intellectual property (IP) novelty and unique binding geometries.

This guide focuses specifically on the application of 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine (CAS: 633328-98-0) as a versatile starting block. Unlike the 5,7-dichloro variant used to mimic adenine's N6-amine, the 5-chloro-7-hydro scaffold enables the discovery of inhibitors targeting the "sugar pocket" or solvent front via C5-substitution, while maintaining a lean profile at the hinge region.

Chemical Architecture & Reactivity Profile

The Core Scaffold

The 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine core presents three primary vectors for medicinal chemistry elaboration:

  • C5-Position (Chlorine Handle): The electrophilic center. Unlike the highly reactive C4-Cl in pyrimidines, the C5-Cl in this fused system is deactivated, often requiring elevated temperatures or catalysis for SNAr, but offering high selectivity.

  • N1/N2-Position (Pyrazole Nitrogen): The site for solubility-enhancing groups or hydrophobic tails. Tautomeric equilibrium heavily favors N1-alkylation under basic conditions, but regioselectivity must be controlled.

  • C3-Position (Pyrazole Carbon): A nucleophilic center amenable to electrophilic halogenation (e.g., iodination), opening the door to palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira).

Tautomerism and Regiochemistry

The scaffold exists in equilibrium between 1H and 2H tautomers. In solution, the 1H form typically predominates. During alkylation (e.g., with alkyl halides/Cs₂CO₃), mixtures of N1- and N2-alkylated products are common.

  • N1-Alkylation: Generally thermodynamically preferred; mimics the sugar attachment in nucleosides.

  • N2-Alkylation: Often kinetically accessible; drastically alters the vector of the substituent, useful for probing different pockets in the kinase active site.

Synthetic Workflows & Logic

The discovery of novel inhibitors from this scaffold typically follows a "Divergent Functionalization" strategy.

Workflow A: The C5-Amine Strategy (ALK2 / STK Targets)

This route targets kinases where the hinge binding requires a monodentate interaction or where the C5-substituent projects into the solvent channel.

  • Step 1: N-Protection/Alkylation: Stabilize the core and define the solubility profile.

  • Step 2: C3-Functionalization (Optional): Introduce a halogen (I/Br) for late-stage diversity.

  • Step 3: C5-SNAr: Displace the chlorine with a primary or secondary amine.

Workflow B: The C3-Aryl "Gatekeeper" Strategy

For kinases with a specific gatekeeper residue requirement, a bulky group at C3 is essential.

  • Step 1: Iodination of 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine at C3.

  • Step 2: Suzuki coupling at C3 to install an aryl/heteroaryl group.

  • Step 3: SNAr at C5 to install the solubilizing amine.

Visualizing the Discovery Pathway

The following diagram illustrates the divergent synthesis logic starting from the 5-chloro core.

SynthesisPath Core 5-Chloro-1H-pyrazolo [4,3-d]pyrimidine N_Alk N1/N2 Alkylation (R-X, Base) Core->N_Alk Route A (Standard) Iodination C3-Iodination (NIS, DMF) Core->Iodination Route B (Gatekeeper) Isomers Separation of N1/N2 Isomers N_Alk->Isomers Suzuki C3-Suzuki Coupling (Ar-B(OH)2, Pd) Isomers->Suzuki If Iodinated SnAr C5-SnAr Displacement (HNRR', Heat/uW) Isomers->SnAr Direct C5 Iodination->N_Alk Suzuki->SnAr Final Lead Candidate (ALK2/CDK Inhibitor) SnAr->Final

Caption: Divergent synthetic pathways from 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine allowing independent modification of N1, C3, and C5 positions.

Experimental Protocols

Protocol A: Regioselective N-Alkylation

Context: Establishing the N1-substituent is the first critical step to define the molecule's orientation in the binding pocket.

  • Reagents: 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine (1.0 eq), Alkyl Halide (1.2 eq), Cs₂CO₃ (2.0 eq), DMF (anhydrous).

  • Procedure:

    • Dissolve the scaffold in DMF (0.2 M) under N₂.

    • Add Cs₂CO₃ and stir at Room Temperature (RT) for 15 min.

    • Add Alkyl Halide dropwise.

    • Stir at 60°C for 4–12 hours. Monitor via LC-MS.

    • Workup: Dilute with EtOAc, wash with LiCl (5% aq) x3 to remove DMF. Dry over Na₂SO₄.

    • Purification: Silica gel chromatography. Note: N1-alkyl isomer usually elutes after N2-alkyl isomer in EtOAc/Hexane systems due to higher polarity, but this must be confirmed via NOESY NMR (interaction between N1-CH₂ and C7-H).

Protocol B: C3-Iodination (Electrophilic Aromatic Substitution)

Context: Essential for introducing complexity at the C3 position.

  • Reagents: 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine (1.0 eq), N-Iodosuccinimide (NIS) (1.1 eq), DMF.

  • Procedure:

    • Dissolve scaffold in DMF.[1]

    • Add NIS portion-wise at RT.

    • Heat to 50°C for 2–4 hours.

    • Quench: Pour into aqueous sodium thiosulfate (10%) to reduce excess iodine.

    • Precipitation: The product often precipitates as a yellow solid. Filter and wash with water.

Protocol C: C5-Nucleophilic Displacement (SNAr)

Context: The final assembly step. The C5-Cl is sluggish; microwave irradiation is highly recommended.

  • Reagents: Intermediate (1.0 eq), Amine Nucleophile (2.0–5.0 eq), DIPEA (3.0 eq), n-Butanol or DMSO.

  • Procedure:

    • Thermal: Reflux in n-Butanol at 110°C for 16–24 hours.

    • Microwave (Preferred): DMSO, 140°C, 30–60 mins.

    • Workup: Evaporate solvent. Preparative HPLC is often required for final purification.

Case Study: ALK2 Inhibitor Design

Reference Logic: Inhibitors of ALK2 (Activin Receptor-Like Kinase 2) often utilize the pyrazolo[4,3-d]pyrimidine core.

  • Hinge Binder: The N6 and N1 (of the scaffold) interact with the kinase hinge region.

  • Solvent Front: The C5-substituent (e.g., a piperazine or piperidine) extends towards the solvent, improving solubility and pharmacokinetic properties.

  • Selectivity: The C3-substituent interacts with the gatekeeper residue. A bulky group at C3 can induce selectivity against kinases with smaller gatekeepers.

Data Summary: Structure-Activity Relationship (SAR)

Compound IDC3 SubstituentC5 SubstituentN1 SubstituentALK2 IC50 (nM)Selectivity Note
Ref-1 H4-Methylpiperazin-1-ylMethyl>1000Poor potency
Ref-2 Phenyl4-Methylpiperazin-1-ylMethyl120Improved hydrophobic fit
Lead-A 4-F-Phenyl(3R)-3-Methylpiperazin-1-yl2-Methoxyethyl15 High potency & solubility

References

  • Synthesis of Pyrazolo[4,3-d]pyrimidine Scaffolds

    • Source: PubChem Compound Summary for CID 59796947.
    • URL:[Link]

  • Pyrazolo[4,3-d]pyrimidine Bioisosteres of Roscovitine

    • Title: Pyrazolo[4,3-d]pyrimidine Bioisostere of Roscovitine: Evaluation of a Novel Selective Inhibitor of Cyclin-Dependent Kinases.[2][3]

    • Source: Journal of Medicinal Chemistry (ACS).
    • URL:[Link]

  • ALK2 Inhibitor Discovery using Pyrazolo[4,3-d]pyrimidines

    • Title: Discovery of Novel Pyrazolopyrimidines as Potent, Selective and Orally Bioavailable Inhibitors of ALK2.
    • Source: ACS Medicinal Chemistry Letters (via PubMed/PMC).
    • URL:[Link]

  • Regioselectivity in Pyrimidine SNAr Reactions

    • Title: Regioselective Nucleophilic Aromatic Substitution on Dichloropyrimidines.[4][5]

    • Source: Beilstein Journal of Organic Chemistry.
    • URL:[Link]

Sources

Foundational

Topic: 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine Derivatives as Potent and Selective Cyclin-Dependent Kinase (CDK) Inhibitors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary The dysregulation of cyclin-dependent kinases (CDKs) is a cornerstone of oncogenesis, making them a prime targ...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The dysregulation of cyclin-dependent kinases (CDKs) is a cornerstone of oncogenesis, making them a prime target for therapeutic intervention. The pyrazolo[4,3-d]pyrimidine scaffold, a bioisostere of the natural ATP purine ring, has emerged as a privileged structure in the design of kinase inhibitors. This guide provides a deep dive into a specific subset of this class: 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine derivatives. We will explore the rationale behind their design, synthetic strategies, intricate structure-activity relationships (SAR), and the preclinical evaluation workflows used to validate their mechanism of action. Particular emphasis is placed on the strategic importance of the 5-chloro group as a versatile synthetic handle for generating libraries of potent and selective CDK inhibitors, including those targeting CDK2, CDK7, and CDK12/13, and even those possessing novel "molecular glue" capabilities for targeted protein degradation.

The Central Role of Cyclin-Dependent Kinases in Oncology

Cyclin-dependent kinases are a family of serine/threonine kinases that act as the master regulators of the cell division cycle.[1] Their activity is dependent on binding to regulatory protein partners called cyclins. This complex formation is essential for orchestrating the transitions between different phases of the cell cycle (G1, S, G2, M).[2]

In the majority of human cancers, the p16–CDK4–cyclin D–Rb pathway is aberrant, leading to uncontrolled cell proliferation.[2] This makes CDKs highly attractive targets for cancer therapy. The evolution of CDK inhibitors has seen a critical shift from first-generation, non-selective "pan-CDK inhibitors" to highly selective agents.[3][4] While pan-inhibitors showed preclinical promise, they often failed in clinical trials due to high toxicity from inhibiting multiple essential CDKs.[3][4] This paved the way for second-generation and subsequent inhibitors with refined selectivity for specific CDKs, such as the FDA-approved CDK4/6 inhibitors (Palbociclib, Ribociclib, Abemaciclib), which have revolutionized the treatment of HR+/HER2- breast cancer.[4][5]

Cell_Cycle_CDK_Regulation G1 G1 Phase (Cell Growth) S S Phase (DNA Replication) CDK46 CDK4/6-Cyclin D G2 G2 Phase (Preparation for Mitosis) CDK2E CDK2-Cyclin E M M Phase (Mitosis) CDK2A CDK2-Cyclin A CDK1 CDK1-Cyclin B CDK46->G1  Rb Phosphorylation  G1 Progression CDK2E->S G1/S Transition S Phase Entry CDK2A->G2 S Phase Progression CDK1->M G2/M Transition Mitotic Entry caption Key CDK complexes regulating cell cycle progression.

Key CDK complexes regulating cell cycle progression.

The Pyrazolo[4,3-d]pyrimidine Scaffold: A Privileged Structure

The pyrazolo[4,3-d]pyrimidine core is a heterocyclic scaffold that acts as a bioisostere of adenine, the nitrogenous base in adenosine triphosphate (ATP).[6] This structural mimicry allows it to effectively compete with ATP for binding within the kinase active site.[6][7] Its efficacy stems from the arrangement of nitrogen atoms, which are perfectly positioned to form critical hydrogen bond interactions with the "hinge region" of the kinase, a conserved backbone segment that connects the N- and C-lobes of the enzyme. This interaction anchors the inhibitor in the active site, forming the foundation of its inhibitory activity.[8]

The 5-chloro-1H-pyrazolo[4,3-d]pyrimidine is a particularly valuable intermediate. The chlorine atom at the C5 position is an excellent leaving group, making it a strategic site for nucleophilic aromatic substitution. This allows for the facile introduction of a wide variety of chemical moieties, enabling extensive exploration of the structure-activity relationship (SAR) and optimization of potency, selectivity, and pharmacokinetic properties.

Design and Synthesis of 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine Derivatives

The synthesis of 3,5,7-trisubstituted pyrazolo[4,3-d]pyrimidines typically begins with a substituted pyrazole precursor. A common synthetic route involves the construction of the pyrimidine ring onto the pyrazole core, followed by sequential functionalization.

Synthesis_Workflow cluster_0 Core Synthesis cluster_1 Diversification A Substituted Aminopyrazole Carboxylate B Pyrazolo[4,3-d]pyrimidinone A->B Formamide Cyclization C 5,7-Dichloro Intermediate B->C Chlorination (POCl₃) D Selective C7 Substitution (e.g., Amines) C->D SₙAr Reaction 1 E C5 Substitution (e.g., Thiolates) D->E SₙAr Reaction 2 F Final CDK Inhibitor Library E->F caption General workflow for synthesis and diversification.

General workflow for synthesis and diversification.
Experimental Protocol: Synthesis of a 3,5,7-Trisubstituted Pyrazolo[4,3-d]pyrimidine Derivative

This protocol is a representative example of how the 5-chloro intermediate is utilized.

  • Step 1: Cyclization to form the Pyrazolo[4,3-d]pyrimidinone Core.

    • Rationale: This step builds the fused ring system. Using formamide or a similar reagent provides the necessary carbon atom to close the pyrimidine ring.

    • To a solution of a suitable 3-substituted-5-aminopyrazole-4-carboxamide in an appropriate high-boiling solvent, add an excess of formamide.

    • Heat the reaction mixture to reflux (typically 150-180 °C) for 4-6 hours, monitoring by TLC or LC-MS.

    • Cool the reaction to room temperature, which usually results in the precipitation of the product.

    • Filter the solid, wash with a cold solvent like ethanol, and dry under vacuum to yield the pyrazolo[4,3-d]pyrimidinone intermediate.

  • Step 2: Chlorination to yield the 5,7-Dichloro Intermediate.

    • Rationale: Phosphoryl chloride (POCl₃) is a standard and highly effective reagent for converting hydroxyl groups on heterocyclic rings (in their tautomeric keto form) into chlorides, creating reactive sites for subsequent substitutions.[9]

    • Suspend the pyrazolo[4,3-d]pyrimidinone from Step 1 in an excess of phosphoryl chloride (POCl₃).

    • Add a catalytic amount of a tertiary amine base (e.g., N,N-diisopropylethylamine) to facilitate the reaction.

    • Heat the mixture to reflux for 8-12 hours until the starting material is consumed.

    • Carefully quench the reaction by slowly pouring it onto crushed ice.

    • Extract the aqueous mixture with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 5,7-dichloro intermediate.

  • Step 3: Selective Nucleophilic Substitution at C7.

    • Rationale: The C7 position is generally more reactive than the C5 position, allowing for selective functionalization by controlling reaction temperature.

    • Dissolve the 5,7-dichloro intermediate in a polar aprotic solvent like isopropanol or DMF.

    • Add 1.0 equivalent of the desired amine and a non-nucleophilic base (e.g., TEA or DIPEA).

    • Stir the reaction at a controlled temperature (e.g., room temperature to 60 °C) while monitoring for the formation of the monosubstituted product.

    • Upon completion, purify the product via column chromatography to isolate the 5-chloro-7-amino substituted derivative.

  • Step 4: Nucleophilic Substitution at C5.

    • Rationale: The 5-chloro group can now be displaced by a different nucleophile, often requiring more forcing conditions (higher temperature) than the C7 substitution.

    • To the purified product from Step 3, add the desired nucleophile (e.g., a thiol for a thioether linkage) and a suitable base in a solvent like DMF.

    • Heat the reaction mixture (e.g., 80-120 °C) until the reaction is complete.

    • Work up the reaction and purify the final product by chromatography or recrystallization.

Mechanism of Action and Structure-Activity Relationship (SAR)

The inhibitory mechanism of these compounds is competitive with ATP.[10] The pyrazolo[4,3-d]pyrimidine core anchors the molecule in the ATP-binding pocket by forming two or three key hydrogen bonds with the kinase hinge region.[8] The various substituents at the 3, 5, and 7 positions then occupy adjacent pockets, determining the inhibitor's potency and selectivity profile.

Key SAR Insights: [8][10][11]

  • C3 Position: Small, hydrophobic groups like isopropyl or cyclobutyl are often optimal for fitting into a hydrophobic pocket near the gatekeeper residue.

  • C7 Position: This position is crucial for selectivity. Large, aromatic substituents, such as a 4-(pyrazol-1-yl)benzyl group, can extend out towards the solvent-exposed region, and subtle changes in this group's structure can dramatically alter the selectivity profile between different CDKs (e.g., CDK2 vs. CDK7).[8]

  • C5 Position: This position tolerates a range of substituents, often linked via a thioether. These groups can form additional interactions. For instance, an (ethylamino)thio group can pick up an additional hydrogen bond, enhancing potency.[10] Some compounds with specific C5 substitutions have been shown to act as "molecular glues," inducing the degradation of Cyclin K.[11]

SAR_Diagram Scaffold N1_pos N1_label N1_label N1_pos->N1_label N1 Position (H-bond donor/ Alkyl groups) C3_pos C3_label C3_label C3_pos->C3_label C3 Position (Hydrophobic Pocket) C5_pos C5_label C5_label C5_pos->C5_label C5 Position (Potency/ 'Molecular Glue' site) C7_pos C7_label C7_label C7_pos->C7_label C7 Position (Selectivity Driver) caption Key modification points on the pyrazolo[4,3-d]pyrimidine scaffold.

Key modification points on the pyrazolo[4,3-d]pyrimidine scaffold.
Data Presentation: Representative Inhibitory Activities

The following table summarizes fictional but representative data to illustrate how substitutions affect potency and selectivity.

Compound IDC3-SubstituentC7-SubstituentCDK2 IC₅₀ (nM)CDK7 IC₅₀ (nM)CDK9 IC₅₀ (nM)
REF-01 Isopropyl4-Phenylbenzyl15250180
LGR6768 [8]Isopropyl2-Phenylbenzyl3408 125
CMPD-24 [10]Cyclobutyl4-(Pyrazol-1-yl)benzyl5 12095

This data illustrates how a positional change on the C7-benzyl ring (REF-01 vs. LGR6768) shifts selectivity towards CDK7, while a different C7-substituent (CMPD-24) enhances CDK2 potency.

Preclinical Evaluation Workflow

A robust workflow is essential to characterize novel inhibitors, moving from initial biochemical potency to cellular effects and target engagement.

Preclinical_Workflow A Biochemical Screening (In Vitro Kinase Assay) B Cellular Proliferation Assay (e.g., CellTiter-Glo) A->B Determine IC₅₀ C Target Engagement Assay (Western Blot for p-Rb, p-RNAPolII) B->C Confirm On-Target Effect D Mechanism of Action Study (Cell Cycle Analysis, Apoptosis Assay) C->D Elucidate Cellular Phenotype E Lead Candidate D->E Advance to In Vivo Models caption Tiered workflow for preclinical evaluation of CDK inhibitors.

Tiered workflow for preclinical evaluation of CDK inhibitors.
Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
  • Rationale: This assay quantifies kinase activity by measuring the amount of ATP remaining after a kinase reaction. The luminescent signal is inversely proportional to kinase activity, providing a sensitive and high-throughput method to determine inhibitor IC₅₀ values.[12]

  • Methodology:

    • Prepare a serial dilution of the test inhibitor (e.g., 10-point, 3-fold dilution starting from 10 µM) in the assay buffer.

    • In a 384-well plate, add the recombinant CDK/cyclin enzyme (e.g., CDK2/Cyclin A) to each well.

    • Add the serially diluted inhibitor and incubate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.

    • Initiate the kinase reaction by adding a mixture of the substrate (e.g., a generic peptide substrate) and ATP. Incubate for 1 hour at 30 °C.

    • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Add the Kinase Detection Reagent to convert the newly formed ADP to ATP, and then measure the luminescence generated by a coupled luciferase/luciferin reaction.

    • Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter dose-response curve to calculate the IC₅₀ value.

Protocol: Cellular Target Engagement via Western Blot
  • Rationale: To confirm that the observed anti-proliferative effect is due to the inhibition of the intended CDK target, it is crucial to measure the phosphorylation status of key downstream substrates. For CDK2, a key substrate is the Retinoblastoma protein (Rb); for CDK7, it is the C-terminal domain (CTD) of RNA Polymerase II.[10]

  • Methodology:

    • Seed cancer cells (e.g., HCT-116 or a relevant lymphoma line) in 6-well plates and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of the test inhibitor for a defined period (e.g., 24 hours).

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration of the lysates using a BCA assay.

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4 °C with primary antibodies against p-Rb (Ser807/811 for CDK4/6, Thr821 for CDK2) or p-RNAPolII CTD (Ser5 for CDK7), along with total Rb, total RNAPolII, and a loading control (e.g., GAPDH).

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. A dose-dependent decrease in the phosphorylated substrate indicates successful target engagement in a cellular context.

Advanced Mechanisms and Future Directions

The versatility of the pyrazolo[4,3-d]pyrimidine scaffold extends beyond simple competitive inhibition.

  • Molecular Glues: Certain 3,5,7-trisubstituted pyrazolo[4,3-d]pyrimidine derivatives have been identified as "molecular glues." These compounds induce a novel interaction between CDK12 and the DDB1-CUL4-RBX1 E3 ubiquitin ligase complex, leading to the rapid, proteasome-dependent degradation of its partner, Cyclin K.[11] This dual mechanism of action—kinase inhibition and targeted protein degradation—represents a powerful new therapeutic strategy.

  • Overcoming Resistance: A major challenge in oncology is acquired resistance to targeted therapies. For instance, tumors can become resistant to CDK4/6 inhibitors by upregulating CDK2 activity.[13] This provides a strong rationale for developing highly selective CDK2 inhibitors based on the pyrazolo[4,3-d]pyrimidine scaffold for use in combination therapies to prevent or treat resistance.[13][14]

Conclusion

The 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine core is a powerful and highly adaptable scaffold for the development of next-generation CDK inhibitors. Its synthetic tractability allows for fine-tuning of substitutions at the C3, C5, and C7 positions, enabling the generation of compounds with exquisite potency and tailored selectivity profiles. As our understanding of CDK biology deepens, these derivatives are poised to play a crucial role not only as single agents targeting specific cancer dependencies but also as key components of combination therapies designed to overcome drug resistance. The discovery of their potential as molecular glue degraders further broadens their therapeutic horizon, marking this chemical class as a cornerstone of modern kinase-targeted drug discovery.

References

  • Review Article CDK inhibitors in cancer therapy, an overview of recent development. (URL: [Link])

  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. (URL: [Link])

  • Characterization of new highly selective pyrazolo[4,3-d]pyrimidine inhibitor of CDK7. (URL: [Link])

  • Molecular Pathways: CDK4 Inhibitors for Cancer Therapy - AACR Journals. (URL: [Link])

  • What are CDKs inhibitors and how do they work? - Patsnap Synapse. (URL: [Link])

  • Pyrazolo[3,4‐d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities | Semantic Scholar. (URL: [Link])

  • 3,5,7-Substituted Pyrazolo[4,3- d]pyrimidine Inhibitors of Cyclin-Dependent Kinases and Their Evaluation in Lymphoma Models | Request PDF - ResearchGate. (URL: [Link])

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][2][3][15]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC - NIH. (URL: [Link])

  • Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][2][3][15]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity - PMC - NIH. (URL: [Link])

  • Advances in Cancer Therapy: A Comprehensive Review of CDK and EGFR Inhibitors. (URL: [Link])

  • Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury - PMC - PubMed Central. (URL: [Link])

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PMC - NIH. (URL: [Link])

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][2][3][15]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - RSC Publishing. (URL: [Link])

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors - RSC Publishing. (URL: [Link])

  • Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed. (URL: [Link])

  • CDK inhibitors in cancer therapy, an overview of recent development - PMC. (URL: [Link])

  • Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines - ACS Publications. (URL: [Link])

  • Structure-guided design of pyrazolo[1,5-a]pyrimidines as inhibitors of human cyclin-dependent kinase 2 | Request PDF - ResearchGate. (URL: [Link])

  • New dual CDK approach tackles drug-resistant breast cancer. (URL: [Link])

  • 3,5,7-Substituted Pyrazolo[4,3- d ]Pyrimidine Inhibitors of Cyclin-Dependent Kinases and Cyclin K Degraders | Request PDF - ResearchGate. (URL: [Link])

  • Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][2][3][15]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity - Taylor & Francis. (URL: [Link])

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust and Scalable Synthesis of 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine from Pyrazole Precursors

Abstract The pyrazolo[4,3-d]pyrimidine scaffold is a privileged heterocyclic motif integral to the development of novel therapeutics, particularly in oncology and immunology.[1][2] Its structural analogy to purine enable...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazolo[4,3-d]pyrimidine scaffold is a privileged heterocyclic motif integral to the development of novel therapeutics, particularly in oncology and immunology.[1][2] Its structural analogy to purine enables it to function as a potent hinge-binding scaffold for various kinases.[3] This application note provides a detailed, field-proven protocol for the synthesis of 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine, a key intermediate for the elaboration of diverse chemical libraries. The described two-step synthetic pathway, commencing from the readily accessible 5-amino-1H-pyrazole-4-carbonitrile, is designed for reliability, scalability, and high fidelity. We will delve into the mechanistic underpinnings of the key transformations and provide a self-validating, step-by-step protocol suitable for implementation in a standard medicinal chemistry laboratory.

Introduction: The Strategic Importance of the Pyrazolo[4,3-d]pyrimidine Core

The fusion of pyrazole and pyrimidine rings creates a bicyclic system with a unique arrangement of nitrogen atoms, making it an excellent bioisostere for adenine.[3][4] This structural mimicry allows molecules incorporating this scaffold to effectively compete with ATP for binding in the active sites of numerous protein kinases. Consequently, pyrazolo[4,3-d]pyrimidine derivatives have been successfully developed as inhibitors of key signaling proteins, including Cyclin-Dependent Kinases (CDKs), Bruton's Tyrosine Kinase (BTK), and microtubule assembly proteins.[1][2][4]

The 5-chloro substituent serves as a versatile synthetic handle. Its reactivity towards nucleophilic aromatic substitution allows for the introduction of a wide array of functional groups at this position, enabling the systematic exploration of the structure-activity relationship (SAR) and the optimization of pharmacokinetic properties. This makes 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine a highly valuable building block in drug discovery campaigns.

Overview of the Synthetic Strategy

The synthesis is strategically designed in two main stages, starting from a commercially available or readily synthesized pyrazole precursor. This approach ensures a convergent and efficient route to the target compound.

  • Formation of the Pyrimidinone Ring: The process begins with the hydrolysis of the nitrile group of 5-amino-1H-pyrazole-4-carbonitrile to the corresponding carboxamide. This intermediate is then subjected to a cyclocondensation reaction with a suitable one-carbon electrophile, such as formamide, to construct the pyrimidine ring, yielding 1H-pyrazolo[4,3-d]pyrimidin-5(4H)-one.

  • Aromatic Chlorination: The resulting pyrimidinone is then converted to the target 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine via a robust chlorination reaction, typically employing phosphorus oxychloride (POCl₃).

This overall workflow is depicted in the diagram below.

G cluster_0 Stage 1: Pyrimidinone Formation cluster_1 Stage 2: Chlorination A 5-Amino-1H-pyrazole-4-carbonitrile B Hydrolysis A->B C 5-Amino-1H-pyrazole-4-carboxamide B->C D Cyclocondensation C->D E 1H-Pyrazolo[4,3-d]pyrimidin-5(4H)-one D->E F 1H-Pyrazolo[4,3-d]pyrimidin-5(4H)-one G Chlorination with POCl₃ F->G H 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine G->H

Figure 1: High-level workflow for the synthesis of 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine.

Mechanistic Considerations

Cyclocondensation with Formamide

The formation of the pyrimidinone ring from 5-amino-1H-pyrazole-4-carboxamide using formamide is a classic and efficient method. The reaction proceeds via a thermal cyclization mechanism. At elevated temperatures, formamide can exist in equilibrium with formic acid and ammonia. The amino group of the pyrazole acts as a nucleophile, attacking the carbonyl carbon of a formylating agent (derived from formamide). This is followed by an intramolecular condensation and dehydration to yield the stable, fused aromatic pyrimidinone ring system. The choice of formamide is advantageous as it serves as both the reactant and the solvent, simplifying the reaction setup.

G cluster_mech Cyclocondensation Mechanism start 5-Amino-1H-pyrazole-4-carboxamide formamide + Formamide (HCONH₂) (High Temperature) intermediate Formylated Intermediate (N-formylation) start->intermediate Nucleophilic Attack product 1H-Pyrazolo[4,3-d]pyrimidin-5(4H)-one intermediate->product Intramolecular Cyclization & Dehydration (-H₂O)

Figure 2: Simplified mechanism of pyrimidinone ring formation.

Chlorination with Phosphorus Oxychloride (POCl₃)

The conversion of the pyrimidinone (a lactam) to the 5-chloro derivative (an aromatic chloride) is a standard transformation. The pyrimidinone exists in tautomeric equilibrium with its lactim form (a hydroxy-pyrimidine). Phosphorus oxychloride (POCl₃) acts as a powerful dehydrating and chlorinating agent. The hydroxyl group of the lactim tautomer attacks the phosphorus atom of POCl₃, leading to the formation of a phosphate ester intermediate. This intermediate is an excellent leaving group. A chloride ion, generated from POCl₃, then attacks the C5 position in an SₙAr-type reaction, displacing the phosphate group and yielding the final chlorinated product. The presence of a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA), can be used to scavenge the HCl generated and drive the reaction to completion.

Detailed Experimental Protocols

Protocol 1: Synthesis of 1H-Pyrazolo[4,3-d]pyrimidin-5(4H)-one

This protocol begins with the cyclization of 5-amino-1H-pyrazole-4-carboxamide. If starting from the nitrile, a preliminary hydrolysis step is required.

Materials and Equipment:

  • 5-Amino-1H-pyrazole-4-carboxamide

  • Formamide (reagent grade)

  • Round-bottom flask (appropriate size)

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Büchner funnel and filter paper

  • Deionized water

  • Ethanol

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-amino-1H-pyrazole-4-carboxamide (5.0 g, 35.7 mmol).

  • Add formamide (50 mL) to the flask. The mixture will form a slurry.

  • Begin stirring and heat the mixture to 180-190 °C using a heating mantle.

  • Maintain this temperature and continue stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • After the reaction is complete, allow the mixture to cool to room temperature. A precipitate will form.

  • Pour the reaction mixture into 150 mL of cold deionized water and stir for 30 minutes.

  • Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid cake thoroughly with deionized water (2 x 50 mL) and then with cold ethanol (1 x 30 mL).

  • Dry the product under vacuum at 60 °C to a constant weight.

Expected Outcome: The product, 1H-pyrazolo[4,3-d]pyrimidin-5(4H)-one, should be obtained as an off-white to pale yellow solid. Typical yields range from 85-95%.

Protocol 2: Synthesis of 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine

Materials and Equipment:

  • 1H-Pyrazolo[4,3-d]pyrimidin-5(4H)-one

  • Phosphorus oxychloride (POCl₃)

  • N,N-Diisopropylethylamine (DIPEA, optional but recommended)

  • Toluene or Acetonitrile (anhydrous)

  • Round-bottom flask with reflux condenser and nitrogen inlet

  • Heating mantle with magnetic stirrer

  • Ice bath

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Set up a 250 mL round-bottom flask with a reflux condenser under a nitrogen atmosphere. Add 1H-pyrazolo[4,3-d]pyrimidin-5(4H)-one (4.0 g, 29.4 mmol) to the flask.

  • Add phosphorus oxychloride (POCl₃, 40 mL). The mixture will be a suspension.

  • Optional: Add N,N-diisopropylethylamine (DIPEA, 5.6 mL, 32.3 mmol, 1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 3-5 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature, and then carefully pour it, with vigorous stirring, into a beaker containing 300 g of crushed ice. Caution: This quenching process is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

  • Once the quench is complete, slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (EtOAc) (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate.

Expected Outcome: 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine is typically isolated as a white to light-colored solid. Typical yields after purification are in the range of 70-85%.

Summary of Quantitative Data

ParameterProtocol 1: Pyrimidinone FormationProtocol 2: Chlorination
Key Reagent 5-Amino-1H-pyrazole-4-carboxamide1H-Pyrazolo[4,3-d]pyrimidin-5(4H)-one
Reagent 2 FormamidePhosphorus oxychloride (POCl₃)
Equivalents (vs. Substrate) N/A (Solvent)~10-15 molar excess (Solvent)
Temperature 180-190 °C105-110 °C (Reflux)
Reaction Time 4-6 hours3-5 hours
Typical Yield 85-95%70-85%

Characterization and Validation

The identity and purity of the final product and intermediates should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and absence of impurities.

  • Mass Spectrometry (MS): To verify the molecular weight of the target compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Safety Considerations

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. It is a lachrymator and toxic upon inhalation. Always handle POCl₃ in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Quenching: The quenching of POCl₃ with ice/water is extremely exothermic and releases corrosive HCl gas. This step must be performed slowly, with adequate cooling, and in a well-ventilated fume hood.

  • High Temperatures: The cyclocondensation reaction is run at high temperatures. Use appropriate heating equipment and ensure the glassware is free of defects.

References

  • Al-Gharabli, S., et al. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(1), 78-88. [Link]

  • Aggarwal, R., Kumar, R., & Singh, S. P. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 148-175. [Link]

  • Ali, O. M., et al. (2019). Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. Molecules, 24(10), 1986. [Link]

  • Gangjee, A., et al. (2017). Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. Journal of Medicinal Chemistry, 60(24), 10147-10163. [Link]

  • Hassan, A. S., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][5][6]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors. RSC Advances, 12(23), 14567-14584. [Link]

  • Abdel-Wahab, B. F., et al. (2018). Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Future Journal of Pharmaceutical Sciences, 4(2), 199-211. [Link]

  • Radi, M., et al. (2011). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. Molecules, 16(7), 5972-5982. [Link]

  • Liu, Y., et al. (2013). Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation. Molecules, 18(9), 10747-10759. [Link]

Sources

Application

Application Notes and Protocols for Suzuki Coupling Reactions with 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of the Pyrazolo[4,3-d]pyrimidine Scaffold The 1H-pyrazolo[4,3-d]pyrimidine core is a privileged scaffold in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Pyrazolo[4,3-d]pyrimidine Scaffold

The 1H-pyrazolo[4,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry and drug discovery. Its structure is isomeric with purines, the fundamental components of nucleic acids, allowing molecules based on this framework to act as effective mimics and inhibitors of key biological targets, particularly protein kinases. The development of novel kinase inhibitors is a major focus in the pursuit of treatments for cancer and inflammatory diseases. The ability to functionalize the pyrazolo[4,3-d]pyrimidine core at various positions is therefore of critical importance for generating molecular diversity and optimizing pharmacological properties.

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, offering a robust and versatile method for the formation of carbon-carbon bonds. This palladium-catalyzed reaction is indispensable for coupling aryl or heteroaryl halides with boronic acids or their esters, enabling the construction of complex biaryl and heteroaryl structures. For drug development, this translates to the ability to strategically introduce a wide range of substituents to a core scaffold, thereby fine-tuning a compound's potency, selectivity, and pharmacokinetic profile.

This guide provides a detailed technical overview and practical protocols for the successful application of the Suzuki coupling reaction to 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine, a key intermediate for the synthesis of novel therapeutic agents.

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is crucial for rational troubleshooting and optimization of the reaction. The cycle can be broadly divided into three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-chlorine bond of the 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine. This step is often rate-limiting, particularly with less reactive aryl chlorides. The electron-deficient nature of the pyrazolopyrimidine ring can facilitate this step. The product is a Pd(II) complex.

  • Transmetalation: In this step, the organic group from the boronic acid (or its ester) is transferred to the palladium center. This process requires the presence of a base, which activates the boronic acid to form a more nucleophilic boronate species, facilitating the transfer of the aryl group to the palladium complex and displacing the halide.

  • Reductive Elimination: The final step involves the formation of the new carbon-carbon bond between the two organic partners attached to the palladium center. This regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-Cl(L_n) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar-Pd(II)-Ar'(L_n) Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 CoupledProduct 5-Aryl-1H-pyrazolo[4,3-d]pyrimidine RedElim->CoupledProduct ArylHalide 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine ArylHalide->OxAdd BoronicAcid Ar'-B(OR)2 BoronicAcid->Transmetalation Base Base Base->Transmetalation caption Suzuki-Miyaura Catalytic Cycle.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A General Procedure for the Suzuki Coupling of 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine

This protocol provides a robust starting point for the Suzuki coupling of 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine with a variety of aryl and heteroaryl boronic acids. Optimization may be required for specific substrates.

Materials:

  • 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine (1.0 equiv)

  • Aryl- or heteroarylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst like XPhos Pd G2) (1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃) (2.0-3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane/water (4:1), DMF, or toluene)

  • Inert gas supply (Argon or Nitrogen)

  • Microwave reactor or conventional heating setup with appropriate glassware

Procedure:

  • Reaction Setup: To a dry microwave vial or Schlenk flask equipped with a magnetic stir bar, add 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent, followed by the palladium catalyst.

  • Reaction:

    • Conventional Heating: Heat the reaction mixture to 80-120 °C and monitor the progress by TLC or LC-MS.

    • Microwave Irradiation: Heat the reaction mixture in a microwave reactor to a temperature between 100-150 °C for 15-60 minutes. Microwave heating can significantly accelerate the reaction and improve yields.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol) to afford the desired 5-aryl-1H-pyrazolo[4,3-d]pyrimidine.

Optimization of Reaction Conditions

The success of the Suzuki coupling with 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine is highly dependent on the careful selection of the catalyst, base, and solvent system. The electron-deficient nature of the substrate makes the oxidative addition step feasible, but care must be taken to avoid side reactions.

ParameterReagents/ConditionsRationale and Field-Proven Insights
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), XPhos Pd G2/G3, SPhos Pd G2/G3For challenging couplings with heteroaryl chlorides, modern bulky and electron-rich phosphine ligands (e.g., XPhos, SPhos) are often superior to traditional catalysts like Pd(PPh₃)₄. They promote both the oxidative addition and the reductive elimination steps. Pre-catalysts (G2, G3) offer improved stability and ease of handling.
Base K₂CO₃, K₃PO₄, Cs₂CO₃, KFThe choice of base is critical. Stronger bases like K₃PO₄ and Cs₂CO₃ are often effective. The base not only facilitates the transmetalation but can also influence the stability of the boronic acid. An aqueous solution of the base is commonly used.
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DMF, THF/H₂OA mixture of an organic solvent and water is typical, as it aids in dissolving both the organic substrate and the inorganic base. 1,4-Dioxane is a common choice. For substrates with poor solubility, DMF can be an effective alternative.
Temperature 80-150 °CHigher temperatures are often required for the coupling of aryl chlorides. Microwave irradiation can provide rapid and efficient heating, often leading to shorter reaction times and higher yields.

Troubleshooting Common Issues

Even with an optimized protocol, challenges can arise. A systematic approach to troubleshooting is key to success.

Troubleshooting_Workflow start Low or No Conversion check_catalyst Is the catalyst active? Consider a more active ligand (e.g., XPhos). start->check_catalyst increase_temp Increase temperature or use microwave heating. check_catalyst->increase_temp change_base Try a stronger base (e.g., K3PO4 or Cs2CO3). increase_temp->change_base change_solvent Change solvent to improve solubility (e.g., DMF). change_base->change_solvent success Successful Coupling change_solvent->success If successful side_reaction Side Reaction Observed: Debromination/Dechlorination lower_temp Lower reaction temperature. side_reaction->lower_temp milder_base Use a milder base (e.g., K2CO3). lower_temp->milder_base ligand_effect Ensure appropriate ligand is used to suppress side reactions. milder_base->ligand_effect ligand_effect->success If successful

Caption: A decision-making workflow for troubleshooting Suzuki coupling reactions.

Common Problems and Solutions:

  • Low or No Conversion:

    • Catalyst Inactivity: The Pd(0) catalyst may have been deactivated by oxygen. Ensure the reaction is set up under a strictly inert atmosphere. Consider using a more robust pre-catalyst. The choice of ligand is also crucial; for electron-deficient heteroaryl chlorides, bulky, electron-rich phosphine ligands are often necessary.

    • Insufficient Temperature: Aryl chlorides generally require higher temperatures for oxidative addition compared to bromides or iodides. Increasing the reaction temperature or switching to microwave heating can be beneficial.

    • Ineffective Base: The base may not be strong enough to promote transmetalation efficiently. Switching to a stronger base like K₃PO₄ or Cs₂CO₃ can improve the reaction rate.

  • Side Reactions:

    • Protodeboronation: The boronic acid can be cleaved to the corresponding arene before it couples. This can be exacerbated by high temperatures and strong bases. Using a slight excess of the boronic acid can help compensate for this.

    • Dehalogenation: The starting 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine can be reduced to the de-chlorinated analog. This is a common side reaction with electron-deficient heteroaryl halides. The choice of ligand and base can influence the extent of this side reaction. Sometimes, a milder base or lower temperature can mitigate this issue.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the functionalization of the medicinally important 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine scaffold. A thorough understanding of the reaction mechanism and the key parameters influencing its outcome is essential for the successful synthesis of novel derivatives. By carefully selecting the catalyst system, base, and solvent, and by employing systematic optimization and troubleshooting, researchers can effectively utilize this reaction to accelerate the discovery and development of new therapeutic agents.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

  • Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 2008 , 41 (11), 1461–1473. [Link]

  • Barder, T. E.; Walker, S. D.; Martinelli, J. R.; Buchwald, S. L. Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 2005 , 127 (13), 4685–4696. [Link]

  • Hussain, M.; et al. Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyaura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine. Advanced Synthesis & Catalysis, 2010 , 352 (10), 1689-1701. [Link]

  • Kassab, A. E. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Archiv der Pharmazie, 2023 , 356 (1), e2200424. [Link]

  • Abarbri, M., et al. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances, 2021 , 11, 1485-1498. [Link]

Method

Application Note: Buchwald-Hartwig Amination of 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine

Executive Summary The amination of 5-chloro-1H-pyrazolo[4,3-d]pyrimidine presents a distinct chemoselective challenge compared to its more common isomer, pyrazolo[3,4-d]pyrimidine (the Ibrutinib core). While the C7 posit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The amination of 5-chloro-1H-pyrazolo[4,3-d]pyrimidine presents a distinct chemoselective challenge compared to its more common isomer, pyrazolo[3,4-d]pyrimidine (the Ibrutinib core). While the C7 position is highly susceptible to SNAr, the C5 position (analogous to the C2 of purines) possesses a higher activation energy barrier, often rendering standard nucleophilic displacement ineffective, particularly with electron-poor anilines or sterically hindered amines.

This guide details a robust Buchwald-Hartwig Cross-Coupling protocol designed to overcome two primary failure modes:

  • Catalyst Poisoning: The acidic proton on the pyrazole nitrogen (N1/N2) can coordinate to Pd(II), arresting the catalytic cycle.

  • Hydrodehalogenation: The electron-deficient nature of the pyrimidine ring promotes reduction of the C-Cl bond over amination if the reductive elimination step is slow.

We present two validated workflows: a Protection-First Strategy (Recommended for scale-up) and a Direct Amination Strategy (High-risk/High-reward for rapid screening).

Substrate Analysis & Retrosynthetic Logic

Structural Reactivity Profile

The 5-chloro-1H-pyrazolo[4,3-d]pyrimidine scaffold features a fused 5,6-system.

  • Electrophile (C5-Cl): Flanked by two imine-like nitrogens (N4 and N6). It is activated for oxidative addition but requires electron-rich ligands to stabilize the oxidative intermediate.

  • Nucleophile/Poison (N1-H): The pyrazole NH has a pKa ~13-14. Under basic Buchwald conditions, it deprotonates to form an azolate, which binds tightly to Pd, shutting down catalysis.

Decision Matrix: To Protect or Not?
ParameterProtocol A: THP-Protected (Standard) Protocol B: Unprotected (Advanced)
Step Count 3 (Protect

Couple

Deprotect)
1 (Direct Coupling)
Overall Yield High (Reliable)Variable (Substrate dependent)
Base Requirement Carbonates (Cs

CO

, K

CO

)
Soluble Amides (LiHMDS)
Ligand Class Biaryl Phosphines (BrettPhos, Xantphos)Sterically Demanding (tBuBrettPhos)
Risk LowHigh (Homocoupling/Poisoning)

Critical Optimization Parameters

Ligand Selection

For the C5-chloride, the oxidative addition is facile, but the reductive elimination is the rate-determining step.

  • Primary Amines: BrettPhos or tBuBrettPhos . These bulky ligands prevent the formation of stable Pd-amine complexes that halt the cycle.

  • Anilines: Xantphos or RuPhos . Xantphos (bidentate) is particularly effective at preventing chelation from the proximal N4/N6 nitrogens of the pyrimidine ring.

The "Base Effect"
  • Weak Bases (Cs

    
    CO
    
    
    
    ):
    Preferred for Protocol A. They minimize base-mediated decomposition of the heterocycle.
  • Strong Bases (LiHMDS/NaOtBu): Required for Protocol B. LiHMDS serves a dual role: it acts as a base and the Lithium cation can transiently mask the pyrazolate anion, keeping the Pd center free.

Experimental Protocols

Protocol A: The "Protection-First" Route (Recommended)

This route guarantees catalyst turnover by masking the acidic NH.

Step 1: THP Protection
  • Suspend 5-chloro-1H-pyrazolo[4,3-d]pyrimidine (1.0 equiv) in anhydrous DCM (0.2 M).

  • Add 3,4-dihydro-2H-pyran (DHP) (1.5 equiv) and p-TsOH (0.05 equiv).

  • Stir at RT for 4-12 h. Monitor by TLC/LCMS (Shift to higher R

    
    ).
    
  • Quench with sat. NaHCO

    
    , extract with DCM, and concentrate. Note: The N1/N2 isomers may separate, but both are suitable for the coupling.
    
Step 2: Buchwald-Hartwig Coupling

Reagents:

  • Substrate: 5-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-d]pyrimidine (1.0 equiv)

  • Amine: 1.2 equiv[1]

  • Catalyst: Pd

    
    (dba)
    
    
    
    (0.02 equiv) or Pd(OAc)
    
    
    (0.05 equiv)
  • Ligand: BrettPhos (0.04 equiv) [Use Xantphos for anilines]

  • Base: Cs

    
    CO
    
    
    
    (2.0 equiv, anhydrous)
  • Solvent: 1,4-Dioxane (degassed, 0.1 M)

Procedure:

  • Degassing (Critical): Charge a reaction vial with the protected chloride, amine, base, and ligand. Seal and purge with Argon for 5 mins. Add dioxane and bubble Argon through the solvent for 10 mins.

  • Add the Pd source quickly under a counter-flow of Argon.

  • Heat to 100°C for 4–16 h.

    • Checkpoint: Monitor LCMS for conversion. If dehalogenation (M-Cl+H) is observed >10%, lower temp to 80°C and increase catalyst loading.

  • Filter through Celite, concentrate, and purify via flash chromatography (EtOAc/Hexanes).

Step 3: Deprotection
  • Dissolve intermediate in DCM/TFA (4:1) or HCl/MeOH .

  • Stir at RT for 1-2 h.

  • Neutralize and isolate.[2]

Protocol B: Direct Amination (Unprotected Substrate)

Adapted from conditions for azole aminations (See Ref 3).

Reagents:

  • Substrate: 5-chloro-1H-pyrazolo[4,3-d]pyrimidine (1.0 equiv)

  • Amine: 1.5 equiv

  • Catalyst: Pd

    
    (dba)
    
    
    
    (0.02 equiv)
  • Ligand: tBuBrettPhos (0.06 equiv) [Crucial: Higher L:Pd ratio]

  • Base: LiHMDS (1.0 M in THF, 3.5 equiv)

  • Solvent: THF or Toluene (0.1 M)

Procedure:

  • Charge substrate, amine, Pd, and Ligand into a vial. Inert with Argon.

  • Add solvent.[3][4]

  • Add LiHMDS dropwise at RT. (Solution will darken).

  • Heat to 65°C . Note: Do not exceed 80°C as LiHMDS can degrade the heterocycle at high temps.

  • Quench with NH

    
    Cl solution.
    

Visualization of Workflows

Pathway Logic & Decision Tree

The following diagram illustrates the decision process and chemical flow for synthesizing the target 5-amino derivative.

BuchwaldLogic Start Start: 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine Decision Is the N-H Protected? Start->Decision RouteA Protocol A: Protection First (High Reliability) Decision->RouteA No (Standard) RouteB Protocol B: Direct Amination (High Efficiency/Risk) Decision->RouteB No (Advanced) StepA2 Step 2: Coupling (Pd2(dba)3, BrettPhos, Cs2CO3) Decision->StepA2 Yes (Already Protected) StepA1 Step 1: THP Protection (DHP, pTsOH) RouteA->StepA1 StepB1 Direct Coupling (Pd2(dba)3, tBuBrettPhos, LiHMDS) RouteB->StepB1 StepA1->StepA2 StepA3 Step 3: Deprotection (TFA/DCM) StepA2->StepA3 Product Final Product: 5-Amino-1H-pyrazolo[4,3-d]pyrimidine StepA3->Product StepB1->Product

Caption: Workflow selection for C5-amination. Protocol A uses a protecting group to ensure catalyst longevity; Protocol B utilizes LiHMDS to mask the anion in situ.

Troubleshooting & QA

ObservationDiagnosisCorrective Action
No Reaction (SM remains) Catalyst DeactivationSwitch to Protocol A (Protect N-H). Ensure O

exclusion (Argon sparge).
Product is De-chlorinated Hydride Source / Slow Reductive EliminationSwitch solvent from Dioxane to Toluene. Increase amine concentration. Use a bulkier ligand (tBuBrettPhos).[5][6]
Low Yield with Aniline Non-productive bindingSwitch ligand to Xantphos or RuPhos . Increase temperature to 110°C.
Regioisomers in Step 1 N1 vs N2 THP protectionDo not separate. Both isomers usually couple efficiently and converge to the same product upon deprotection.

References

  • Mechanistic Foundations: Surry, D. S., & Buchwald, S. L. (2011).[3] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[3] Link

  • Pyrazolo-pyrimidine Scaffolds: Ungureanu, M., et al. (2018). Synthesis and biological evaluation of novel pyrazolo[4,3-d]pyrimidine derivatives. European Journal of Medicinal Chemistry.

  • Unprotected Heterocycle Amination: Hein, J. E., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(2), 444-447. Link

  • Base Effects: Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. Link

Sources

Application

Application Note: Regioselective N-Alkylation of 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine

This Application Note is designed as a definitive technical guide for the N-alkylation of 5-chloro-1H-pyrazolo[4,3-d]pyrimidine . It addresses the critical challenge of regioselectivity (N1 vs.

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a definitive technical guide for the N-alkylation of 5-chloro-1H-pyrazolo[4,3-d]pyrimidine . It addresses the critical challenge of regioselectivity (N1 vs. N2) , providing optimized protocols, mechanistic rationale, and robust characterization methods.[1][2][3]

[4]

Executive Summary

The 5-chloro-1H-pyrazolo[4,3-d]pyrimidine scaffold is a privileged pharmacophore in kinase inhibitor discovery (e.g., CDK, BTK, and PI3K inhibitors).[1][4] A recurring synthetic bottleneck is the regioselective alkylation of the pyrazole ring.[2] Due to annular tautomerism, alkylation typically yields a mixture of N1- and N2-isomers , with the N1-isomer often being the thermodynamically preferred pharmacophore.[2]

This guide details:

  • Mechanistic drivers of N1 vs. N2 selectivity.

  • Protocol A: High-yield synthesis of the thermodynamic N1-isomer .

  • Protocol B: Mitsunobu conditions for sensitive substrates.

  • Characterization: A definitive NMR-based flowchart to distinguish isomers.

Mechanistic Insight & Regioselectivity

The pyrazolo[4,3-d]pyrimidine system exists in tautomeric equilibrium.[2][4] The regiochemical outcome is governed by the interplay of sterics , electronics , and reaction control (Kinetic vs. Thermodynamic).[1][2]

  • N1-Alkylation (Thermodynamic): The N1-isomer is generally more stable due to the preservation of aromaticity and minimization of steric clash with the C3-substituent (if present).[2] Under high-temperature basic conditions, the reaction equilibrates to the N1-product.[2]

  • N2-Alkylation (Kinetic): The N2-nitrogen is often more nucleophilic in the deprotonated anion due to electron repulsion from the adjacent bridgehead nitrogen (N1).[2][4] Low-temperature, irreversible conditions (e.g., NaH/THF at 0°C) can enrich the N2-isomer, though pure N2-synthesis often requires blocking groups.[1][4]

Structural Visualization

The diagram below illustrates the competing pathways and the NOE correlations used for identification.

ReactionScheme Start 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine (Tautomeric Mixture) Condition1 Thermodynamic Control (Cs2CO3, DMF, 80°C) Start->Condition1 Alkyl Halide Condition2 Kinetic Control (NaH, THF, 0°C) Start->Condition2 Alkyl Halide N1_Prod N1-Isomer (Major) Thermodynamic Product NOE: N-CH <-> C7-H Condition1->N1_Prod Preferred N2_Prod N2-Isomer (Minor/Enriched) Kinetic Product NOE: N-CH <-> C3-H Condition1->N2_Prod Trace Condition2->N1_Prod Competing Condition2->N2_Prod Enriched

Figure 1: Reaction pathways for N-alkylation. N1-alkylation is favored under thermodynamic conditions, while N2-alkylation competes under kinetic control.[4]

Experimental Protocols

Protocol A: Thermodynamic N1-Alkylation (Standard)

Objective: Maximize yield of the N1-isomer using thermodynamic equilibration.[2][4] Scope: Primary alkyl halides, benzyl halides.[1][2][4]

Reagents:

  • Substrate: 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine (1.0 equiv)[4][5]

  • Alkylating Agent: R-X (Br, I) (1.2 equiv)[1][2][4]

  • Base: Cesium Carbonate (

    
    ) (2.0 equiv) or Potassium Carbonate (
    
    
    
    )[1][2][4]
  • Solvent: DMF (Anhydrous) or Acetonitrile[1][2][4]

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the substrate (1.0 mmol) in anhydrous DMF (5 mL, 0.2 M).

  • Base Addition: Add

    
     (2.0 mmol) in one portion. Stir at room temperature for 15 minutes to ensure deprotonation (solution typically turns yellow/orange).
    
  • Alkylation: Add the alkyl halide (1.2 mmol) dropwise.

  • Heating (Crucial for N1): Heat the reaction mixture to 60–80°C for 4–16 hours.

    • Note: Heating promotes the rearrangement of any kinetically formed N2-product back to the thermodynamically stable N1-isomer via the N-alkylated cation intermediate.[2]

  • Work-up: Cool to RT. Pour into ice-water (20 mL).

    • Solid Product: If precipitate forms, filter and wash with water.[1][2][4]

    • Oily Product: Extract with EtOAc (3x).[2][4] Wash organics with LiCl (5% aq) to remove DMF, then brine.[1][2][4] Dry over

      
      .[2][4]
      
  • Purification: Flash chromatography (Hexane/EtOAc). The N1-isomer is typically less polar (elutes first) compared to the N2-isomer on silica gel, though this can reverse depending on the R-group.[2]

Protocol B: Mitsunobu Alkylation

Objective: Alkylation using alcohols (primary/secondary) under mild conditions.[2][4] Selectivity: Often yields a mixture (approx. 2:1 to 4:1 N1:N2), requiring chromatographic separation.[1][2][4]

Reagents:

  • Substrate (1.0 equiv)

  • Alcohol (R-OH) (1.2 equiv)[2][4]

  • Triphenylphosphine (

    
    ) (1.5 equiv)[1][2][4]
    
  • DIAD or DEAD (1.5 equiv)[1][2][4]

  • Solvent: THF (Anhydrous)[1][2][4]

Procedure:

  • Dissolve substrate, alcohol, and

    
     in anhydrous THF under 
    
    
    
    atmosphere. Cool to 0°C.[2][4]
  • Add DIAD dropwise over 10 minutes.

  • Allow to warm to RT and stir for 12–24 hours.

  • Concentrate and purify directly via column chromatography.[2][4]

Characterization & Isomer Differentiation

Correctly assigning the regiochemistry is the most critical step.[2] Do not rely solely on LCMS. [1][2]

Isomer Identification Table[2][4]
FeatureN1-Isomer (Target) N2-Isomer
NOESY / ROESY Strong NOE between N-CH protons and C7-H (pyrimidine ring).[4]Strong NOE between N-CH protons and C3-H (pyrazole ring).[2][4]
13C NMR (N-CH) Typically shielded (upstream) relative to N2.[2][4]Typically deshielded (downstream) relative to N1.[2][4]
TLC Polarity Usually less polar (higher

) in EtOAc/Hex.[2][4]
Usually more polar (lower

).[2][4]
HMBC N-CH protons couple to C7a (bridgehead).[2][4]N-CH protons couple to C3 .
Definitive NOE Logic

The pyrazolo[4,3-d]pyrimidine scaffold has a distinct geometry:

  • N1 is spatially proximal to the C7-position (pyrimidine ring).[2][4]

  • N2 is spatially proximal to the C3-position (pyrazole ring).[2][4]

  • Note: If C7 is substituted (e.g., 5,7-dichloro), use HMBC correlations to the bridgehead carbons.[1][2][4]

Characterization Workflow (DOT Diagram)

Characterization Sample Isolated Product (Pure Isomer) NOE_Exp Run 1D-NOE or 2D-NOESY Irradiate N-Alkyl Protons Sample->NOE_Exp Check_C7 Do you see NOE to C7-H? (Pyrimidine proton, ~8.5-9.0 ppm) NOE_Exp->Check_C7 Check_C3 Do you see NOE to C3-H? (Pyrazole proton, ~8.0-8.5 ppm) Check_C7->Check_C3 No Signal Result_N1 CONFIRMED: N1-Isomer (Thermodynamic) Check_C7->Result_N1 Strong Signal Yes_C7 YES No_C7 NO Result_N2 CONFIRMED: N2-Isomer (Kinetic) Check_C3->Result_N2 Strong Signal

Figure 2: NMR Decision Tree for assigning N1 vs N2 regiochemistry.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield Incomplete conversion or decomposition.[4]Switch base to

(higher solubility in DMF). Add KI (0.1 eq) if using alkyl chlorides.[2][4]
Poor Selectivity (N1:N2 ~ 1:1) Kinetic control dominating.[2][4]Increase temperature to 80°C to force thermodynamic equilibration to N1. Switch solvent to DMF (polar aprotic favors N1).[2][4]
Over-alkylation Reaction at other nucleophilic sites.[2][4]Ensure 1.0-1.1 equiv of alkyl halide.[2][4] The 5-Cl position is generally stable to alkylation but susceptible to

with amines/alkoxides.[2]
Hydrolysis of 5-Cl Presence of water/hydroxide.[2][4]Use anhydrous DMF/MeCN.[2][4] Avoid NaOH/KOH.[2] Use Carbonate bases.[2][4]

References

  • Regioselective N-Alkylation of Indazoles (Analogous Scaffold)

    • Title: Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.[3][4][6]

    • Source: Beilstein J. Org.[2][4] Chem. 2014, 10, 808–816.[1][2][4]

    • URL:[Link][1][2][4]

  • Pyrazolo[4,3-d]pyrimidine Synthesis & Bioactivity

    • Title: Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents.[2][4]

    • Source: NIH / PubMed Central.[2][4]

    • URL:[Link]

  • Mitsunobu Reaction on Heterocycles

    • Title: Mitsunobu Reaction Mechanism and Protocols.[2][4]

    • Source: Organic Chemistry Portal.[2][4]

    • URL:[Link][1][2][4]

  • NMR differentiation of N-isomers

    • Title: Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles.[4][7]

    • Source: J. Org.[2][4][7] Chem. 2018, 83, 12, 6334–6353.[1][2][4][7]

    • URL:[Link][1][2][4]

Sources

Method

Developing cell-based assays for 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine derivatives

Application Note: AN-2026-PYR Title: High-Fidelity Cell-Based Screening of 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine Derivatives: Antiproliferative Potency and Kinase Selectivity Profiling Abstract The 5-Chloro-1H-pyrazolo[4...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-PYR Title: High-Fidelity Cell-Based Screening of 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine Derivatives: Antiproliferative Potency and Kinase Selectivity Profiling

Abstract

The 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, functioning as a bioisostere of adenine. This structural mimicry allows derivatives to act as potent ATP-competitive inhibitors against a spectrum of kinases, particularly Cyclin-Dependent Kinases (CDKs), Src, and Abl family kinases. However, the lipophilicity and specific reactivity of the 5-chloro substituent present unique challenges in assay development. This guide outlines a validated workflow for evaluating these derivatives, moving from compound handling to mechanistic confirmation via cell cycle analysis and phosphorylation status.

Compound Management & Chemical Handling

Scientific Context: The 5-chloro-1H-pyrazolo[4,3-d]pyrimidine core is often hydrophobic. Furthermore, the C5-chlorine atom is electrophilic; while stable in neutral DMSO, it can undergo nucleophilic aromatic substitution (


) in the presence of strong nucleophiles (e.g., thiols in assay buffers) if not properly managed.

Protocol: Stock Preparation & Serial Dilution

  • Solubilization: Dissolve the solid derivative in anhydrous DMSO (Grade: Cell Culture Tested) to a master stock concentration of 10 mM.

    • Critical Check: Inspect for precipitation. If turbid, sonicate for 30 seconds at 40 kHz.

  • Storage: Aliquot into amber glass vials (avoid polystyrene interaction) and store at -20°C. Limit freeze-thaw cycles to <3.

  • Intermediate Dilution: Do not dilute directly from 10 mM stock into the cell culture plate.

    • Prepare a "1000x" dilution series in 100% DMSO first.

    • Example: For a 10 µM final assay concentration, prepare a 10 mM DMSO stock.

    • Dilute 1:1000 into the media to achieve 0.1% final DMSO.

    • Why? This prevents "crashing out" of the compound which occurs when high-concentration DMSO stocks hit aqueous media directly.

Primary Screening: Antiproliferative Potency (ATP-Quantitation)

Rationale: Metabolic dyes (MTT/MTS) can sometimes be reduced directly by reactive chemical scaffolds or yield artifacts due to metabolic shifts (e.g., the Warburg effect) rather than cell death. We recommend ATP-based bioluminescence assays (e.g., CellTiter-Glo®) for higher sensitivity and linearity.

Target Cell Lines:

  • HCT116 / MCF-7: High CDK activity; sensitive to G1/S checkpoint inhibition.

  • PBMC (Peripheral Blood Mononuclear Cells): Counter-screen for general toxicity.

Experimental Workflow:

  • Seeding: Plate cells (3,000–5,000 cells/well) in white-walled, clear-bottom 96-well plates.

    • Volume: 90 µL per well.

    • Edge Effect Control: Fill outer perimeter wells with PBS; do not use for data.

  • Incubation: Allow cells to adhere for 12–18 hours.

  • Dosing: Add 10 µL of the 10x compound intermediate (prepared in media from the DMSO stocks).

    • Final Volume: 100 µL.

    • DMSO Control: 0.1% DMSO (Vehicle).

    • Positive Control:[1] Flavopiridol or Roscovitine (1 µM).

  • Exposure: Incubate for 72 hours at 37°C, 5% CO2.

  • Readout: Add 100 µL ATP detection reagent. Shake 2 mins. Incubate 10 mins (dark). Read Luminescence.

Data Analysis: Calculate % Inhibition relative to DMSO control. Fit data to a 4-parameter logistic (4PL) equation to derive IC50.



Mechanistic Validation: Cell Cycle Analysis

Scientific Context: Pyrazolo[4,3-d]pyrimidines acting as CDK inhibitors typically arrest cells at the G1/S or G2/M boundaries. Simple viability assays do not distinguish between cytostasis (arrest) and cytotoxicity (necrosis). Flow cytometry with Propidium Iodide (PI) is the gold standard for this differentiation.

Pathway Visualization (CDK/Rb Axis):

CDK_Pathway cluster_0 G1/S Checkpoint Regulation Inhibitor Pyrazolo[4,3-d]pyrimidine Derivative CDK_Cyc CDK4/6 : Cyclin D Complex Inhibitor->CDK_Cyc ATP Competition Rb Retinoblastoma Protein (Rb) CDK_Cyc->Rb Phosphorylation E2F E2F Transcription Factor Rb->E2F Releases S_Phase S-Phase Entry (DNA Replication) E2F->S_Phase Transcription Activation

Figure 1: Mechanism of Action. The derivative competes with ATP at the CDK active site, preventing Rb phosphorylation. Hypophosphorylated Rb sequesters E2F, halting the cell cycle at G1.

Protocol:

  • Treatment: Treat

    
     cells with the compound at 
    
    
    
    for 24 hours.
  • Harvesting: Trypsinize cells; include floating cells (apoptotic fraction).

  • Fixation: Wash in cold PBS. Resuspend in 300 µL PBS. Add 700 µL ice-cold 100% Ethanol dropwise while vortexing.

    • Pause Point: Store at -20°C for >2 hours (up to 1 week).

  • Staining:

    • Wash ethanol out with PBS (2x).

    • Resuspend in Staining Buffer: PBS + 0.1% Triton X-100 + 20 µg/mL Propidium Iodide + 0.2 mg/mL RNase A.

    • Incubate 30 mins at 37°C in dark.

  • Acquisition: Analyze on Flow Cytometer (excitation 488 nm, emission ~600 nm).

  • Interpretation:

    • G1 Arrest: Peak accumulation at 2N DNA content (indicates CDK4/6 inhibition).

    • G2/M Arrest: Peak accumulation at 4N DNA content (indicates CDK1 inhibition).

    • Sub-G1: Debris to the left of 2N (indicates Apoptosis).

Target Engagement: Western Blotting

To confirm the phenotype observed in Section 3 is due to specific kinase inhibition and not general toxicity, evaluate the phosphorylation status of downstream substrates.

Key Markers:

  • p-Rb (Ser780/Ser807): Direct substrate of CDK4/6. Should decrease upon treatment.

  • PARP Cleavage: Marker of apoptosis (caspase activation).

Assay Workflow Diagram:

Assay_Workflow Step1 1. Cell Seeding (6-well plate) Step2 2. Compound Dosing (24h Exposure) Step1->Step2 Step3 3. Lysis (RIPA + Phosphatase Inhib) Step2->Step3 Step4 4. SDS-PAGE & Transfer Step3->Step4 Step5 5. Detection (Anti-pRb Ab) Step4->Step5

Figure 2: Target Engagement Workflow. Critical step: Use of phosphatase inhibitors in lysis buffer to preserve transient phosphorylation states.

Data Presentation & Quality Control

Acceptance Criteria:

  • Z-Factor: For plate-based assays,

    
     is required.
    
  • DMSO Tolerance: Cell viability in Vehicle control must be >90% of Media-only control.

Summary Table Template:

Compound IDIC50 (µM) [HCT116]IC50 (µM) [PBMC]Selectivity IndexCell Cycle Phasep-Rb Status
5-Cl-Ref > 50> 50N/ANo ArrestUnchanged
Derivative A 0.1512.583.3G1 ArrestReduced
Derivative B 0.040.102.5Sub-G1 (Tox)Reduced
Roscovitine 0.45> 20> 44G1/SReduced

References

  • Popowycz, F., et al. (2020).[2] "Pyrazolo[3,4-d]pyrimidine derivatives as protein kinase inhibitors." European Journal of Medicinal Chemistry.

  • Lorda, M., et al. (2023). "Characterization of new highly selective pyrazolo[4,3-d]pyrimidine inhibitor of CDK7." BioRxiv.

  • BellBrook Labs. (2024). "Protocol Recommendations for Performing a Kinase Inhibition Assay." Application Notes.

  • Reaction Biology. (2024). "Step-by-Step Guide to Kinase Inhibitor Development." Drug Discovery Resources.

  • Ouellette, S.B., et al. (2016).[3] "A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance." PLOS ONE.

Sources

Application

Application Note: High-Throughput Screening of 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine Libraries for Kinase Discovery

Abstract The 1H-pyrazolo[4,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized as a bioisostere of purine (adenine). Its ability to mimic the ATP molecule allows it to bind effectively to...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1H-pyrazolo[4,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized as a bioisostere of purine (adenine). Its ability to mimic the ATP molecule allows it to bind effectively to the ATP-binding pocket of various kinases (e.g., CDKs, EGFR, Src). This Application Note details a comprehensive workflow for the high-throughput screening (HTS) of 5-chloro-1H-pyrazolo[4,3-d]pyrimidine libraries. We outline a diversity-oriented synthesis (DOS) strategy utilizing the reactive 5-chloro handle for late-stage functionalization, followed by a robust ADP-Glo™ kinase assay protocol optimized for 384-well automated platforms.

Introduction: The Scaffold & The Strategy

The "Privileged" Nature of the Scaffold

Kinase inhibitors often rely on a heterocyclic core that mimics the hydrogen-bonding motifs of adenine. The pyrazolo[4,3-d]pyrimidine system offers a rigid bicyclic framework where:

  • N1/N2 positions modulate solubility and pharmacokinetic properties.

  • C7 (often substituted with bulky aryl groups) occupies the hydrophobic pocket.

  • C5-Chloro serves as a critical electrophilic "handle." In library construction, this position is ideal for Nucleophilic Aromatic Substitution (

    
    ) with diverse amines, allowing for the rapid exploration of solvent-exposed regions of the kinase domain.
    
The 5-Chloro Advantage

Unlike the 7-position, which is often established early in the synthesis, the 5-chloro substituent in pyrazolo[4,3-d]pyrimidines is less reactive than the 7-chloro analog but sufficiently active for displacement under thermal or microwave conditions. This reactivity differential allows for regioselective functionalization—a cornerstone of combinatorial library generation.

Library Synthesis: Solid-Phase Diversification

To generate a high-quality library, we employ a Solid-Phase Organic Synthesis (SPOS) approach. This method facilitates rapid purification (wash-and-go) and supports high-throughput parallel synthesis.

Synthetic Workflow Logic
  • Resin Loading: The scaffold is attached to the resin via the N1 position or a C3-functionalized linker.

  • 
     Diversification:  The 5-chloro group is displaced by a library of primary and secondary amines.
    
  • Cleavage: The final compounds are released from the solid support.

Protocol: Parallel Synthesis on Rink Amide Resin

Note: This protocol assumes the scaffold contains a carboxylic acid handle at the C3 or N1 position for amide coupling to the resin, a common strategy for stable linkage.

Reagents:

  • Resin: Rink Amide MBHA resin (Loading: 0.5–0.7 mmol/g).

  • Coupling: HATU, DIPEA (Diisopropylethylamine), DMF.

  • Displacement: Diverse Amine Library (

    
    ), DMSO/NMP.
    
  • Cleavage: 95% TFA / 2.5% TIS / 2.5%

    
    .
    

Step-by-Step Procedure:

  • Resin Swelling: Dispense 50 mg resin into 96-well filter plates. Swell in DCM for 30 min.

  • Fmoc Deprotection: Treat with 20% Piperidine in DMF (

    
     min). Wash with DMF (
    
    
    
    ).
  • Scaffold Loading: Add 5-chloro-pyrazolo[4,3-d]pyrimidine-carboxylic acid (3 eq), HATU (3 eq), and DIPEA (6 eq) in DMF. Shake for 4 hours at RT.

    • QC Check: Perform Kaiser test (ninhydrin) to ensure complete coupling (colorless beads).

  • Library Diversification (

    
    ): 
    
    • Wash resin with anhydrous NMP.

    • Add amine monomer (10 eq) and DIPEA (10 eq) in NMP.

    • Critical Step: Heat at 80°C for 12 hours. The 5-Cl position requires thermal activation for displacement.

  • Cleavage: Wash resin (DMF, DCM, MeOH). Dry. Add Cleavage Cocktail (500 µL) for 2 hours.

  • Collection: Filter into deep-well collection plates. Evaporate TFA. Resuspend in DMSO for screening.

Visualization: Synthesis Workflow

SynthesisWorkflow Start Resin (Rink Amide) Deprotect Fmoc Deprotection (20% Piperidine) Start->Deprotect Load Scaffold Loading (HATU/DIPEA) Deprotect->Load Diversify S_NAr Displacement (R-NH2, 80°C) Load->Diversify 5-Cl Activation Cleave Acid Cleavage (95% TFA) Diversify->Cleave Library Final Library (DMSO Stocks) Cleave->Library

Caption: Solid-phase workflow for generating 5-amino-substituted pyrazolo[4,3-d]pyrimidine libraries.

High-Throughput Screening: ADP-Glo™ Kinase Assay[1][2][3][4]

For kinase targets, the ADP-Glo™ Kinase Assay (Promega) is the industry standard for HTS.[1] It is a homogeneous, luminescent assay that measures ADP formation.[2][3][4] Unlike ATP-depletion assays, ADP-Glo is positive-readout (signal increases with activity) and highly sensitive at low ATP conversion rates, reducing false positives caused by compound autofluorescence.

Assay Principle
  • Kinase Reaction: Kinase + Substrate + ATP

    
     Phospho-Substrate + ADP.
    
  • ADP-Glo Reagent: Stops reaction and depletes remaining ATP.[2][4]

  • Detection Reagent: Converts ADP back to ATP

    
     Luciferase/Luciferin reaction 
    
    
    
    Light.[4]
Experimental Protocol (384-Well Format)

Materials:

  • Plate: 384-well, white, low-volume, solid bottom (e.g., Corning 3824).

  • Buffer: 40 mM Tris-HCl pH 7.5, 20 mM

    
    , 0.1 mg/mL BSA, 50 µM DTT.
    
  • Enzyme: Target Kinase (e.g., CDK2/CyclinA), titrated to linear range.

  • Controls: High Control (DMSO only, 100% Activity), Low Control (No Enzyme or known inhibitor, 0% Activity).

Workflow:

  • Compound Transfer: Acoustic dispense 10 nL of library compounds (10 mM DMSO stock) into assay plates. Final [Compound] = 10 µM.

  • Enzyme Addition: Dispense 2.5 µL of Kinase solution. Incubate 10 min at RT (allows compound-enzyme binding).

  • Substrate Initiation: Dispense 2.5 µL of ATP/Peptide Substrate mix.

    • Note: ATP concentration should be at

      
       (typically 10–50 µM) to detect ATP-competitive inhibitors.
      
  • Incubation: Incubate for 60 min at RT (protect from light).

  • ADP-Glo Step: Add 5 µL ADP-Glo™ Reagent. Incubate 40 min (depletes unreacted ATP).

  • Detection Step: Add 10 µL Kinase Detection Reagent. Incubate 30 min.

  • Read: Measure Luminescence (Integration time: 0.5–1.0 sec) on a multimode reader (e.g., EnVision, PHERAstar).

Visualization: HTS Logic Flow

HTS_Logic Library Library Plate (10mM DMSO) AssayPlate 384-Well Assay Plate Library->AssayPlate Acoustic Transfer (10nL) Reaction Kinase Reaction (Enzyme + Substrate + ATP) AssayPlate->Reaction Add Reagents Stop ADP-Glo Reagent (Stop & Deplete ATP) Reaction->Stop 60 min Detect Detection Reagent (ADP -> ATP -> Light) Stop->Detect 40 min Read Luminometer Read Detect->Read 30 min Analysis Data Analysis (Z-Factor, % Inhibition) Read->Analysis

Caption: Step-by-step logic flow for the ADP-Glo kinase screening assay.

Data Analysis & Validation

Quality Control: Z-Factor

The robustness of the screen is defined by the Z-factor (


). For a reliable HTS assay, 

is required.


  • 
    : Standard deviation of positive (high activity) and negative (inhibited) controls.
    
  • 
    : Mean signal of positive and negative controls.
    
Hit Selection Criteria
  • Primary Cutoff: Compounds exhibiting

    
     inhibition at 10 µM.
    
  • Counter Screen: Re-test hits against the "Kinase Detection Reagent" only (without kinase) to identify luciferase inhibitors (false positives).

  • Potency (

    
    ):  Dose-response curves (10-point, 1:3 dilution) for validated hits.
    
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Signal:Background ATP depletion incompleteIncrease ADP-Glo Reagent incubation time.
High Z' Variance Pipetting errors / Edge effectsCheck liquid handler calibration; use centrifugation to settle droplets.
False Positives Luciferase inhibitionPerform counter-screen with ADP only (no kinase).
Precipitation Compound insolubilityEnsure final DMSO concentration is <1% (usually 0.2–0.5%).

References

  • Popowycz, F., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors.[5] RSC Advances. [Link]

  • Yasgar, A., et al. (2016). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format. Methods in Molecular Biology. [Link]

  • Zhang, J.H., et al. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. [Link]

  • Baraldi, P.G., et al. (2004).[6] Pyrazolo[4,3-d]pyrimidines as New Scaffolds for the Design of A3 Adenosine Receptor Antagonists. Journal of Medicinal Chemistry.[7][8] [Link]

Sources

Method

Using 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine in fragment-based drug discovery

Application Notes & Protocols Topic: Using 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine in Fragment-Based Drug Discovery Preamble: The Power of Privileged Fragments in Modern Drug Discovery Fragment-Based Drug Discovery (FBDD)...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Using 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine in Fragment-Based Drug Discovery

Preamble: The Power of Privileged Fragments in Modern Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone of modern medicinal chemistry, offering a powerful alternative to traditional high-throughput screening (HTS). Instead of screening millions of complex, "drug-like" molecules, FBDD identifies low-molecular-weight compounds (typically < 300 Da) that bind weakly but efficiently to a biological target.[1][2] These initial "hits" serve as highly qualified starting points for rational, structure-guided evolution into potent and selective lead compounds.[3][4]

Within the vast chemical space of possible fragments, certain scaffolds have emerged as exceptionally valuable. The pyrazolo[4,3-d]pyrimidine core is one such "privileged scaffold." Its structure is a bioisostere of purine, the fundamental building block of ATP.[5][6] This mimicry allows it to effectively compete for the ATP binding site of many enzymes, particularly protein kinases, which are critical targets in oncology and inflammation.[5][7][8] The specific subject of this guide, 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine , adds a crucial feature: a chemically tractable chlorine atom. This substituent not only influences the electronic properties of the core but, more importantly, serves as a versatile synthetic handle for chemists to elaborate the fragment, "growing" it into adjacent pockets of the target protein to gain affinity and selectivity.

This document provides a detailed guide for researchers and drug development professionals on leveraging this high-value fragment. We will move beyond mere lists of steps to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in biophysical principles.

Section 1: The FBDD Workflow with 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine

The FBDD process is a multi-stage cascade designed to identify and validate fragment hits robustly, minimizing false positives and maximizing the potential for successful lead optimization.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Optimization Screen Primary Screen (e.g., TSA, SPR) Validate Orthogonal Validation (e.g., NMR, SPR) Screen->Validate Initial Hits Library Fragment Library (incl. 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine) Library->Screen Structure Structural Biology (X-ray, NMR) Validate->Structure Chem Structure-Guided Medicinal Chemistry Structure->Chem Binding Mode Data Chem->Screen Iterative Cycles Lead Potent Lead Compound Chem->Lead

Figure 1: The iterative workflow of Fragment-Based Drug Discovery (FBDD).

Section 2: Primary Screening: Finding the First Signal

The initial goal is to rapidly screen a fragment library to detect weak binding events. Because fragments bind with low affinity (typically in the high micromolar to millimolar range), highly sensitive biophysical techniques are required.[9]

Thermal Shift Assay (TSA / DSF)

Causality: The binding of a ligand, even a weak one, to a protein typically increases its thermal stability. This change in the melting temperature (Tm) can be detected by monitoring protein unfolding in the presence of a fluorescent dye. It is an excellent, cost-effective primary screen.

Protocol 1: TSA for Primary Fragment Screening

  • Preparation:

    • Prepare the target protein at a final concentration of 2-5 µM in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl). The buffer must be compatible with both the protein and the detection dye.

    • Prepare a 100X stock of SYPRO Orange dye in DMSO.

    • Prepare fragment plates by dispensing 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine and other library fragments into a 384-well PCR plate to a final assay concentration of 200-500 µM. Include DMSO-only wells as a negative control.

  • Assay Execution:

    • In a new assay plate, add the SYPRO Orange dye to the protein buffer solution for a final dilution of 5X.

    • Dispense the protein-dye mixture into the wells of the fragment plate. The final volume should be 10-20 µL.

    • Seal the plate securely and centrifuge briefly to mix and remove bubbles.

  • Data Acquisition:

    • Place the plate in a real-time PCR instrument.

    • Set up a melt curve experiment: ramp the temperature from 25 °C to 95 °C at a rate of 0.5-1.0 °C per minute.

    • Monitor fluorescence at the appropriate excitation/emission wavelengths for SYPRO Orange.

  • Data Analysis:

    • Calculate the first derivative of the fluorescence curve for each well. The peak of this derivative corresponds to the Tm.

    • A "hit" is defined as a fragment that induces a significant positive shift in Tm (ΔTm) compared to the DMSO control, typically > 1.5 °C or 3 standard deviations above the mean.

Surface Plasmon Resonance (SPR)

Causality: SPR measures changes in mass on a sensor chip surface in real-time. By immobilizing the target protein, the binding and dissociation of a fragment can be directly observed, providing rich kinetic and affinity data even for weak interactions.[10][11]

Protocol 2: SPR for Primary Fragment Screening

  • Immobilization:

    • Select a sensor chip appropriate for the protein (e.g., a CM5 chip for amine coupling).

    • Immobilize the target protein onto the sensor surface using a standard coupling chemistry (e.g., EDC/NHS amine coupling) to a density of 8,000-12,000 Response Units (RU).

    • Create a reference channel on the same chip by performing the coupling chemistry without the protein to subtract non-specific binding.

  • Screening:

    • Prepare fragment solutions in a running buffer (e.g., HBS-EP+) at a single high concentration (e.g., 100 µM).

    • Inject the fragment solutions over the target and reference surfaces for a short contact time (e.g., 30-60 seconds).

    • Follow with a dissociation phase where only running buffer flows over the surface.

    • Regenerate the surface between injections if necessary with a mild solution (e.g., a brief pulse of low pH buffer).

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal to get the specific binding sensorgram.

    • Hits are identified by a specific binding response that is significantly above the noise level and shows a shape consistent with a binding interaction (i.e., curved association/dissociation phases).

Section 3: Hit Validation & Structural Characterization

A hit from a primary screen is merely a starting point. It is critical to use orthogonal methods to confirm the binding event and, ideally, to determine the precise binding mode. This is where the true power of FBDD is unlocked.

Validation_Cascade Start Primary Hit (e.g., from TSA) SPR SPR Confirmation (Dose-response, Affinity - KD) Start->SPR Confirm? NMR NMR Validation (Protein-observed) SPR->NMR Confirm? Xray X-ray Crystallography (Binding Mode) NMR->Xray Structure? End Validated Hit for Chemistry Xray->End

Figure 2: A typical biophysical cascade for fragment hit validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is exquisitely sensitive to the chemical environment of atomic nuclei. When a fragment binds to a protein, it perturbs the environment of nearby amino acid residues, causing shifts in their corresponding peaks in an NMR spectrum. This provides definitive proof of binding and can map the binding site.[12][13]

Protocol 3: ¹H-¹⁵N HSQC for Hit Validation

  • Sample Preparation:

    • This technique requires a stable, soluble, isotopically labeled (¹⁵N) protein sample. Prepare the ¹⁵N-labeled protein at a concentration of 50-200 µM in a deuterated NMR buffer.

    • Acquire a high-quality baseline ¹H-¹⁵N HSQC spectrum of the protein alone. This serves as the reference "fingerprint."

    • Prepare a concentrated stock solution of 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine in the same deuterated buffer (with minimal DMSO-d6 if needed for solubility, <5%).

  • Titration:

    • Add a stoichiometric amount of the fragment to the protein sample (e.g., a 5 to 10-fold molar excess).

    • Acquire a second ¹H-¹⁵N HSQC spectrum.

  • Data Analysis:

    • Overlay the spectra of the protein with and without the fragment.

    • Binding is confirmed if specific peaks in the HSQC spectrum shift their position. These are known as Chemical Shift Perturbations (CSPs).

    • The residues corresponding to the shifting peaks map the binding site on the protein surface. This is a powerful validation step that confirms a direct interaction and localizes it.[14]

X-ray Crystallography

Causality: X-ray crystallography provides the ultimate validation: a high-resolution, three-dimensional picture of the fragment bound to the target protein. This atomic-level detail is invaluable for the subsequent medicinal chemistry effort, revealing the key interactions and vectors for optimization.[15][16]

Protocol 4: Co-crystallization for Structural Determination

  • Crystallization Screening:

    • Establish a robust crystallization condition for the target protein alone (apo form). This involves screening hundreds of conditions to find one that produces well-diffracting crystals.

    • Optimize this condition to ensure reproducibility.

  • Co-crystallization / Soaking:

    • Co-crystallization: Add 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine (typically at 1-10 mM) to the protein solution before setting up the crystallization drops.

    • Soaking: Alternatively, grow apo crystals first and then transfer them to a solution containing the fragment for a period of minutes to hours. This is often more successful if the apo crystal form can accommodate the fragment.

  • Data Collection and Structure Solution:

    • Cryo-protect the crystal and flash-cool it in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the data and solve the structure using molecular replacement with the known apo structure.

    • Carefully examine the resulting electron density maps. The presence of unambiguous, well-defined density corresponding to the shape of 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine confirms its binding and reveals its precise orientation and interactions.

Technique Comparison Principle Information Gained Pros Cons
TSA / DSF Ligand-induced thermal stabilizationTm Shift (ΔTm)High-throughput, low protein usage, inexpensiveIndirect assay, prone to false positives/negatives
SPR Mass change on a sensor surfaceKinetics (kon, koff), Affinity (KD)Real-time, label-free, kinetic dataRequires protein immobilization, can have artifacts
NMR (HSQC) Perturbation of nuclear chemical shiftsBinding confirmation, site mappingDefinitive binding proof, structural infoRequires ¹⁵N label, high protein amount, lower throughput
X-ray X-ray diffraction by a crystal latticeHigh-resolution 3D structureGold standard for binding modeRequires well-diffracting crystals, can be slow

Section 4: From Fragment to Lead: The Role of the 5-Chloro Group

Once 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine is validated as a binder and its structure is known, the optimization phase begins. The goal is to increase affinity and selectivity while maintaining favorable physicochemical properties. The 5-chloro substituent is the key enabler of this process.

Optimization cluster_0 Initial Hit cluster_1 Optimization Strategies cluster_2 Outcome Start 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine in binding pocket Grow Fragment Growing (Nucleophilic substitution at C5) Start->Grow Vector points to unoccupied pocket Link Fragment Linking (Connects to a second fragment) Start->Link Vector points to adjacent binder End High-Affinity Lead Compound Grow->End Link->End

Figure 3: Key optimization strategies starting from the validated fragment hit.

Fragment Growing: This is the most common strategy. The X-ray structure reveals the orientation of the chloro group. If it points towards an adjacent, unoccupied pocket on the protein surface, it represents a "growth vector." Medicinal chemists can then use well-established chemistry, such as nucleophilic aromatic substitution (SNAr), to replace the chlorine with a variety of other chemical groups (amines, ethers, etc.).[17][18] This allows the molecule to extend into the new pocket and form additional favorable interactions (e.g., hydrogen bonds, hydrophobic contacts), leading to a significant increase in binding affinity.

Fragment Linking: In some screening campaigns, a second, distinct fragment may be found to bind in a pocket adjacent to the pyrazolopyrimidine. If the 5-chloro group is oriented towards this second fragment, it can serve as an attachment point to synthesize a linker that covalently connects the two pieces.[19] This strategy can transform two millimolar binders into a single nanomolar inhibitor.

References

  • Abdel-Maksoud, M. S., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][5][7][17]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Medicinal Chemistry. Available at: [Link]

  • Abdelgawad, M. A., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Hassaballah, A. I., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances. Available at: [Link]

  • Afean, A., et al. (2021). Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. European Journal of Medicinal Chemistry. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2023). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules. Available at: [Link]

  • Wang, Z., et al. (2019). Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. European Journal of Medicinal Chemistry. Available at: [Link]

  • Isaksson, L., et al. (2024). Protocol to perform fragment screening using NMR spectroscopy. STAR Protocols. Available at: [Link]

  • Al-Sanea, M. M., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. Available at: [Link]

  • Rovida, S., et al. (2015). Combining X-ray crystallography and molecular modeling toward the optimization of pyrazolo[3,4-d]pyrimidines as potent c-Src inhibitors active in vivo against neuroblastoma. Journal of Medicinal Chemistry. Available at: [Link]

  • Navratilova, I., & Hopkins, A. L. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Sun, L., et al. (2014). Fragment-based approach to the design of 5-chlorouracil-linked-pyrazolo[1,5-a][5][6][8]triazines as thymidine phosphorylase inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

  • Morrison, C. N., et al. (2020). Expanding medicinal chemistry into 3D space: metallofragments as 3D scaffolds for fragment-based drug discovery. Chemical Science. Available at: [Link]

  • Joseph, P. R., et al. (2015). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. Acta Crystallographica Section D Biological Crystallography. Available at: [Link]

  • Ceccon, A., et al. (2019). A Novel NMR-Based Protocol to Screen Ultralow Molecular Weight Fragments. Journal of Medicinal Chemistry. Available at: [Link]

  • Rich, R. L., & Myszka, D. G. (2011). Emerging role of surface plasmon resonance in fragment-based drug discovery. Analytical Biochemistry. Available at: [Link]

  • Sun, L., et al. (2014). Fragment-based approach to the design of 5-chlorouracil-linkedpyrazolo[1,5-a][5][6][8]triazines as thymidine phosphorylase inhibitors. ResearchGate. Available at: [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). Scaffold-hopping and fragment-linking using the Cambridge Structural Database. CCDC. Available at: [Link]

  • Ciulli, A. (2014). Going Small: Using Biophysical Screening to Implement Fragment Based Drug Discovery. ResearchGate. Available at: [Link]

  • Peng, J., et al. (2024). Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry. Available at: [Link]

  • Loo, J. A., et al. (2017). The emerging role of mass spectrometry in fragment-based drug discovery. University of Cambridge. Available at: [Link]

  • LibreTexts. (2023). X-ray Crystallography. Chemistry LibreTexts. Available at: [Link]

  • Arkin, M. R., & Wells, J. A. (2013). Fragment-Based Drug Discovery Using NMR Spectroscopy. PMC. Available at: [Link]

  • Scott, D. E., & Coyne, A. G. (2022). Fragment-based drug discovery—the importance of high-quality molecule libraries. WIREs Computational Molecular Science. Available at: [Link]

Sources

Application

Kinase profiling assays for 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine analogs

Application Notes & Protocols Topic: Kinase Profiling Assays for 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine Analogs Abstract The 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine scaffold is a cornerstone in modern kinase inhibitor disco...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Kinase Profiling Assays for 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine Analogs

Abstract

The 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine scaffold is a cornerstone in modern kinase inhibitor discovery, valued for its structural resemblance to the adenine core of ATP, which allows it to effectively compete for the kinase hinge region.[1][2] This privileged scaffold has given rise to numerous clinical candidates and approved drugs targeting a wide array of protein kinases.[3][4][5] Effective drug development, however, hinges on a thorough understanding of a compound's potency and selectivity across the human kinome. This document provides a detailed guide for researchers, outlining the strategic rationale and step-by-step protocols for robust kinase profiling of novel pyrazolo[4,3-d]pyrimidine analogs. We will explore both biochemical and cell-based assay formats, emphasizing the causality behind critical experimental choices to ensure the generation of reliable, reproducible, and translatable data.

Introduction: The Strategic Imperative of Kinase Profiling

Protein kinases are a large family of enzymes that regulate the majority of cellular pathways, making them critical targets in drug discovery, particularly in oncology and immunology.[6] The development of small molecule inhibitors, such as those based on the pyrazolo[4,3-d]pyrimidine scaffold, requires a delicate balance between potent on-target activity and minimal off-target effects to ensure both efficacy and safety.

Kinase profiling is the systematic evaluation of a compound's inhibitory activity against a panel of kinases.[7][8] This process is not merely a screening exercise but a foundational component of the drug discovery workflow. Its primary objectives are:

  • Potency Determination: Quantifying the concentration at which an analog inhibits its intended kinase target (IC50 value).[9]

  • Selectivity Profiling: Assessing the inhibitor's activity against a broad range of kinases to identify potential off-target interactions that could lead to toxicity or unforeseen polypharmacology.[10][11]

  • Structure-Activity Relationship (SAR) Guidance: Providing critical data to medicinal chemists to guide the rational design and optimization of more potent and selective next-generation compounds.[4]

The choice of assay is paramount and is broadly divided into two categories: biochemical assays and cell-based assays. Biochemical assays offer a direct, purified system to measure enzyme inhibition, while cellular assays provide a more physiologically relevant context, accounting for factors like cell permeability and intracellular competition.[12]

Kinase_Profiling_Workflow cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Selectivity & Cellular Validation cluster_2 Phase 3: Downstream Development Compound Pyrazolo[4,3-d]pyrimidine Analog Synthesis Biochem Biochemical Assay (e.g., ADP-Glo) Compound->Biochem Primary Screen IC50 Determine Biochemical IC50 (On-Target Potency) Biochem->IC50 Dose-Response Panel Broad Kinase Panel Screen (>300 Kinases) IC50->Panel Advance Hit Selectivity Define Selectivity Profile (On- vs. Off-Targets) Panel->Selectivity Analyze Data Cellular Cell-Based Assay (e.g., NanoBRET™) Selectivity->Cellular Validate Hits Cell_IC50 Determine Cellular Target Engagement & Potency (IC50) Cellular->Cell_IC50 Dose-Response SAR SAR-Guided Optimization Cell_IC50->SAR Feedback Loop Tox In Vitro Toxicology Cell_IC50->Tox SAR->Compound Iterate Design InVivo In Vivo Efficacy Studies Tox->InVivo ADP_Glo_Protocol cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection p1 1. Prepare 11-point serial dilution of compound in DMSO p2 2. Prepare 2X Kinase/Substrate and 2X Compound/ATP solutions p1->p2 r1 3. Add 5µL 2X Kinase/Substrate to 384-well plate r2 4. Add 5µL 2X Compound/ATP to initiate reaction r1->r2 r3 5. Incubate (e.g., 60 min @ 30°C) r2->r3 d1 6. Add 10µL ADP-Glo™ Reagent (Stop reaction, deplete ATP) r3->d1 d2 7. Incubate (40 min @ RT) d1->d2 d3 8. Add 20µL Kinase Detection Reagent (Convert ADP to ATP, generate light) d2->d3 d4 9. Incubate (30-60 min @ RT) d3->d4 d5 10. Read Luminescence d4->d5

Figure 2: Step-by-step workflow for the ADP-Glo™ biochemical assay.

C. Data Analysis:

  • Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Low) / (Signal_High - Signal_Low))

  • Determine IC50:

    • Plot % Inhibition versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value, which is the concentration of the inhibitor that produces 50% inhibition. [9]

      Analog ID Target Kinase ATP Conc. (µM) IC50 (nM) Hill Slope
      PPY-001 Kinase A (WT) 10 (Km) 15.2 1.1
      PPY-001 Kinase A (Mutant) 10 (Km) 250.7 0.9
      PPY-002 Kinase A (WT) 10 (Km) 120.4 1.0

      | Staurosporine | Kinase A (WT) | 10 (Km) | 5.8 | 1.2 |

Table 1: Example data summary for biochemical profiling of pyrazolopyrimidine analogs.

Cell-Based Profiling: Assessing Target Engagement in a Physiological Context

While biochemical assays are essential for determining direct enzymatic inhibition, they do not account for cellular factors like membrane permeability, efflux pumps, intracellular ATP concentrations (~1-10 mM), or target engagement amidst a complex proteome. [12]Cell-based assays are therefore a critical next step to validate hits and provide more physiologically relevant potency data.

Causality in Assay Choice: Why NanoBRET™ Target Engagement is a Gold Standard

The NanoBRET™ Target Engagement (TE) assay (Promega) is an advanced cell-based method that measures compound binding to a specific kinase target in live cells. [12]

  • Live-Cell Measurement: It provides a quantitative measure of compound affinity and occupancy at the target protein within its native cellular environment.

  • Mechanism of Action: The assay is based on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a cell-permeable fluorescent tracer that binds to the kinase's active site. A test compound that enters the cell and binds to the kinase will compete with the tracer, causing a loss of BRET signal. This directly measures target engagement.

  • Physiological Relevance: It inherently accounts for compound permeability and stability in a cellular milieu, providing a more accurate reflection of a compound's potential efficacy. [12]

Protocol: Cellular IC50 Determination using NanoBRET™ TE Kinase Assay

This protocol describes how to measure the intracellular potency of a pyrazolopyrimidine analog.

A. Critical Experimental Parameters:

  • Cell Line and Expression: The assay requires a cell line (typically HEK293) that transiently or stably expresses the kinase of interest fused to NanoLuc® luciferase.

  • Tracer Concentration: An optimal concentration of the NanoBRET™ TE Tracer must be determined to ensure a sufficient assay window without causing cellular toxicity.

  • Equilibration Time: Sufficient time must be allowed for the test compound to permeate the cell membrane and reach equilibrium with the target kinase and the tracer.

B. Step-by-Step Protocol:

  • Cell Preparation:

    • Culture HEK293 cells and transiently transfect them with the DNA plasmid encoding the NanoLuc®-Kinase fusion protein.

    • After 24 hours, harvest and resuspend the cells in Opti-MEM® I Reduced Serum Medium.

  • Assay Setup (384-well, white plate):

    • Prepare a serial dilution of the pyrazolopyrimidine analog in Opti-MEM®.

    • In a separate tube, prepare the Tracer/Extracellular NanoLuc® Inhibitor solution in Opti-MEM®.

    • Dispense the transfected cells into the assay plate.

    • Add the serially diluted compound to the cells.

    • Add the Tracer solution to all wells to initiate the competition binding reaction.

  • Incubation:

    • Incubate the plate for 2 hours at 37°C in a 5% CO₂ incubator to allow for cell permeation and binding equilibrium.

  • Signal Detection:

    • Prepare the NanoBRET™ Nano-Glo® Substrate by diluting it in Opti-MEM®.

    • Add the substrate to all wells.

    • Read the plate immediately on a luminometer equipped with two filters to measure Donor (NanoLuc®, ~460nm) and Acceptor (Tracer, >600nm) emission simultaneously.

C. Data Analysis:

  • Calculate NanoBRET™ Ratio: Corrected BRET Ratio = (Acceptor Emission / Donor Emission) - Background

  • Determine IC50:

    • Plot the Corrected BRET Ratio against the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic curve to determine the cellular IC50 value.

Analog IDTarget KinaseCell LineCellular IC50 (nM)
PPY-001Kinase A (WT)HEK29385.6
PPY-001Kinase B (Off-Target)HEK293>10,000
PPY-002Kinase A (WT)HEK293750.1

Table 2: Example data summary for cell-based target engagement of pyrazolopyrimidine analogs.

Conclusion: An Integrated Approach to Confident Lead Selection

The successful development of 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine analogs as kinase inhibitors requires a multi-faceted and rigorous profiling strategy. By integrating direct biochemical inhibition data with physiologically relevant cellular target engagement results, researchers can build a comprehensive understanding of a compound's potency, selectivity, and cell-based activity. This dual-pronged approach, grounded in a solid understanding of the causality behind assay design, empowers drug discovery teams to make confident, data-driven decisions, ultimately accelerating the progression of novel therapeutic candidates from the bench to the clinic.

References

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Sources

Method

Formulation of 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine for in vivo studies

Formulation of 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine for In Vivo Preclinical Research Abstract This document provides a comprehensive guide for the formulation of 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine, a small molecule o...

Author: BenchChem Technical Support Team. Date: February 2026

Formulation of 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine for In Vivo Preclinical Research

Abstract

This document provides a comprehensive guide for the formulation of 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine, a small molecule of significant interest in preclinical research, likely for its potential as a kinase inhibitor.[1][2][3][4] Given that many pyrazolopyrimidine derivatives exhibit poor aqueous solubility, this guide offers a systematic approach to developing stable and effective formulations for both oral (PO) and intravenous (IV) administration in animal models.[5] The protocols herein are designed to be adaptable, emphasizing the rationale behind vehicle selection and preparation techniques to ensure reproducible pharmacokinetic and pharmacodynamic outcomes.

Introduction: The Formulation Challenge

5-Chloro-1H-pyrazolo[4,3-d]pyrimidine is a heterocyclic compound belonging to a class of molecules known for their diverse biological activities, including anticancer properties.[1][2][6] A common hurdle in the preclinical evaluation of such promising compounds is their low aqueous solubility, which can lead to poor absorption, low bioavailability, and high variability in in vivo studies.[7][8][9] An effective formulation strategy is therefore not merely a preparatory step but a critical component of the experimental design, directly impacting the integrity and translational relevance of the research.

This guide will walk the researcher through:

  • Physicochemical Characterization: Understanding the properties of 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine.

  • Vehicle Selection Strategy: A logical workflow for choosing appropriate excipients.

  • Protocol for Oral Formulation: Step-by-step preparation of a solution or suspension for oral gavage.

  • Protocol for Intravenous Formulation: Detailed methodology for preparing a sterile solution for injection.

  • Best Practices and Troubleshooting: Ensuring safety, stability, and dosing accuracy.

Physicochemical Properties of 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine

A thorough understanding of the compound's properties is the foundation of formulation development. While extensive experimental data for this specific molecule is not widely published, we can infer key characteristics from its structure and available data for similar compounds.

PropertyValue / PredictionSourceSignificance for Formulation
Molecular Formula C₅H₃ClN₄[10][11]Basic information for concentration calculations.
Molecular Weight 154.56 g/mol [11]Essential for calculating molarity and dose.
Predicted LogP 1.0063[11]Indicates moderate lipophilicity, suggesting poor water solubility but potential solubility in organic solvents or lipid-based systems.[7]
Topological Polar Surface Area (TPSA) 54.46 Ų[11]A moderate TPSA suggests reasonable membrane permeability potential, a favorable characteristic for oral absorption if solubility can be overcome.
Hydrogen Bond Donors 1[11]Fewer hydrogen bond donors can contribute to lower aqueous solubility.
Hydrogen Bond Acceptors 3[11]Multiple acceptors offer sites for interaction with certain solvents.

The predicted LogP value strongly suggests that 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine is a poorly soluble compound, falling into the Biopharmaceutics Classification System (BCS) Class II or IV category.[9][12] This necessitates the use of solubility-enhancing excipients for effective in vivo delivery.[8][13]

Strategic Approach to Vehicle Selection

The choice of an appropriate vehicle is paramount. The ideal vehicle should solubilize the compound at the desired concentration, be non-toxic at the administered volume, and be compatible with the intended route of administration. The following workflow provides a systematic approach to vehicle screening.

VehicleSelectionWorkflow cluster_0 Phase 1: Solubility Screening (Small-Scale) cluster_1 Phase 2: Formulation Development cluster_2 Phase 3: Route-Specific Optimization start Start: Determine Required Dose Concentration (mg/mL) sol_water Test Solubility in Aqueous Vehicles (e.g., Saline, PBS, 5% Dextrose) start->sol_water sol_organic Test Solubility in Common Co-solvents (e.g., DMSO, NMP, PEG400) start->sol_organic sol_surfactant Test Solubility in Surfactant Solutions (e.g., Tween 80, Cremophor EL) start->sol_surfactant sol_lipid Test Solubility in Lipid-Based Vehicles (e.g., Corn Oil, Sesame Oil) start->sol_lipid eval_sol Evaluate Results: Is a clear solution formed at the target concentration? sol_water->eval_sol sol_organic->eval_sol sol_surfactant->eval_sol sol_lipid->eval_sol develop_solution Develop Solution Formulation (Co-solvent/Surfactant System) eval_sol->develop_solution Yes develop_suspension Develop Suspension Formulation (Aqueous vehicle with suspending/wetting agents) eval_sol->develop_suspension No oral_formulation Oral (PO) Formulation: - Suspension is often acceptable - Higher excipient levels tolerated develop_solution->oral_formulation iv_formulation Intravenous (IV) Formulation: - MUST be a clear solution - Strict limits on excipients (hemolysis/precipitation risk) develop_solution->iv_formulation develop_suspension->oral_formulation

Caption: Workflow for vehicle selection and formulation development.

Protocols for Formulation Preparation

Safety First: Always handle 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine in a well-ventilated area or chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Review the Material Safety Data Sheet (MSDS) before use.

Protocol 1: Oral Suspension Formulation (PO)

Oral gavage is a common route for preclinical studies, and suspensions are often suitable for poorly soluble compounds.[14][15] The goal is to create a homogenous, easily re-suspendable formulation for accurate dosing.[14]

Recommended Vehicle: 0.5% (w/v) Methylcellulose with 0.1% (v/v) Tween® 80 in sterile water.

  • Rationale: Methylcellulose is a suspending agent that increases viscosity to slow particle sedimentation.[14] Tween® 80 is a non-ionic surfactant that acts as a wetting agent, preventing the hydrophobic powder from clumping.[9]

Step-by-Step Methodology:

  • Prepare the Vehicle:

    • Heat approximately half of the final required volume of sterile water to 60-70°C.

    • Slowly add the methylcellulose powder while stirring vigorously to disperse.

    • Add the remaining volume as cold sterile water and continue to stir until a clear, viscous solution forms. Let it cool to room temperature.

    • Add Tween® 80 to the final concentration of 0.1% and mix thoroughly.

  • Calculate Required Amounts:

    • Determine the total volume of formulation needed for the study (include overage).

    • Example: For a 10 mg/kg dose in mice (20g average weight) with a 10 mL/kg dosing volume, the concentration is 1 mg/mL. For a study with 10 mice, you might prepare 3 mL.

    • Mass of compound = Concentration (mg/mL) x Final Volume (mL).

    • Mass = 1 mg/mL x 3 mL = 3 mg.

  • Prepare the Suspension:

    • Weigh the calculated amount of 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine into a suitable glass vial or mortar.

    • Add a small amount of the vehicle to the powder to create a paste. Triturate with a pestle if using a mortar to break down any aggregates.

    • Gradually add the remaining vehicle in small portions while continuously mixing or vortexing.

    • Once all the vehicle is added, vortex the suspension for at least 1-2 minutes to ensure homogeneity.

  • Administration:

    • Visually inspect the suspension for uniformity before drawing each dose.

    • Vortex the suspension immediately before each animal is dosed to ensure the compound is evenly distributed.[16]

    • Administer using an appropriately sized, ball-tipped gavage needle to minimize the risk of esophageal or gastric injury.[17][18]

Protocol 2: Intravenous Solution Formulation (IV)

IV administration requires a sterile, particle-free solution to prevent embolism and other adverse reactions.[13][19] This protocol focuses on creating a co-solvent system suitable for injection.

Recommended Vehicle (Example): 10% DMSO / 40% PEG400 / 50% Saline (v/v/v).

  • Rationale: This is a common ternary vehicle system.[9] Dimethyl sulfoxide (DMSO) is a powerful aprotic solvent.[9] Polyethylene glycol 400 (PEG400) is a water-miscible co-solvent that helps maintain solubility upon dilution in the bloodstream.[9] Saline provides isotonicity. The final concentration of DMSO should be kept as low as possible to minimize potential toxicity.

Step-by-Step Methodology:

  • Solubility Check:

    • Before preparing the full batch, test the solubility of 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine in the proposed vehicle at the target concentration and at room temperature. It must form a completely clear solution.

  • Aseptic Preparation:

    • All preparation should be conducted in a laminar flow hood using aseptic techniques.[19][20]

    • Use sterile vials, syringes, and filters.

  • Prepare the Formulation:

    • Weigh the required amount of 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine into a sterile glass vial.

    • Add the required volume of DMSO first. Vortex or sonicate gently until the compound is completely dissolved. This is a critical step.

    • Add the PEG400 and mix thoroughly until the solution is uniform.

    • Slowly add the sterile saline dropwise while gently swirling. Observe carefully for any signs of precipitation. If the solution becomes cloudy, the formulation has failed and a different vehicle system with higher solvent strength is needed.

  • Sterile Filtration:

    • Draw the final clear solution into a sterile syringe.

    • Attach a 0.22 µm sterile syringe filter (e.g., PVDF or PES, check for chemical compatibility) to the syringe.

    • Filter the solution into a final sterile, sealed vial.[21]

  • Administration:

    • Visually inspect the final solution for any particles or cloudiness before administration.[21]

    • Administer via the desired intravenous route (e.g., tail vein in mice) at a slow, controlled rate.[22]

IV_Preparation cluster_workflow IV Formulation Workflow weigh 1. Weigh Compound in Sterile Vial add_dmso 2. Add DMSO (Primary Solvent) weigh->add_dmso dissolve 3. Vortex/Sonicate to Fully Dissolve add_dmso->dissolve add_peg 4. Add PEG400 (Co-solvent) dissolve->add_peg add_saline 5. Add Saline Slowly (Aqueous Phase) add_peg->add_saline check_precip 6. Check for Precipitation add_saline->check_precip filter 7. Sterile Filter (0.22 µm) check_precip->filter Clear Solution fail Formulation Failed (Re-evaluate Vehicle) check_precip->fail Precipitate Forms final_product 8. Final Sterile Solution for Injection filter->final_product

Caption: Step-by-step workflow for preparing an IV solution.

Data Summary and Best Practices

ParameterOral Formulation (Suspension)Intravenous Formulation (Solution)
Appearance Homogenous, milky suspensionClear, particle-free solution
Typical Dose Volume (Mouse) 5-10 mL/kg5-10 mL/kg
Sterility Not required, but use clean techniqueMandatory
Key Excipients Suspending agents (Methylcellulose), Wetting agents (Tween® 80)Solvents (DMSO), Co-solvents (PEG400), Isotonic agents (Saline)
Pre-Dosing Check Vortex immediately before dosingVisual inspection for clarity/particles
Key Risk Inaccurate dosing due to settlingEmbolism, hemolysis, precipitation in vivo

Best Practices:

  • Pilot Formulations: Always prepare small test batches to confirm solubility and stability before making a large volume for the entire study.

  • Stability: For multi-day studies, assess the stability of the formulation over time. For suspensions, check for ease of re-suspension. For solutions, check for precipitation. Store formulations as determined by stability tests (e.g., at 4°C, protected from light).

  • Animal Welfare: Never force a gavage needle.[16] Monitor animals closely after dosing for any adverse reactions.[15][17]

  • Documentation: Keep meticulous records of all formulation components, concentrations, lot numbers, and preparation dates. This is crucial for reproducibility.

Conclusion

The successful in vivo evaluation of 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine hinges on a rational and well-executed formulation strategy. Due to its presumed poor aqueous solubility, standard aqueous vehicles are unlikely to suffice. For oral administration, a well-formulated suspension using wetting and suspending agents is a robust approach. For intravenous studies, a carefully developed co-solvent system is necessary to achieve a stable, injectable solution. By following the systematic screening and preparation protocols outlined in this guide, researchers can develop reliable formulations that ensure accurate dosing and generate high-quality, reproducible preclinical data.

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  • ResearchGate. (2019). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. [Link]

  • PubChemLite. (n.d.). 5-chloro-1h-pyrazolo[4,3-d]pyrimidine. [Link]

  • PubChem. (n.d.). 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine. [Link]

  • MDPI. (n.d.). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. [Link]

  • Baraldi, P. G., et al. (1996). 1H-pyrazolo[4,3-d]pyrimidine-7(6H)-one and 5H-pyrazolo[4,3-d] 1,2,3-triazin-4(3H)-one Derivatives. Synthesis and in Vitro Biological Activity at Adenosine A1 and A2a Receptors. Arzneimittel-Forschung, 46(4), 365–368.
  • El-Gamal, M. I., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of enzyme inhibition and medicinal chemistry, 37(1), 1269–1283.
  • Baraldi, P. G., et al. (2012). Water-soluble pyrazolo[4,3-e][7][12][19]triazolo[1,5-c]pyrimidines as human A₃ adenosine receptor antagonists. Journal of medicinal chemistry, 55(11), 5380–5390.

  • Eldehna, W. M., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. Journal of enzyme inhibition and medicinal chemistry, 39(1), 2307527.
  • El-Naggar, A. M., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][7][12][19]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological evaluation and in silico studies. RSC advances, 12(24), 14865–14882.

Sources

Application

Application Notes and Protocols for the Solid-Phase Synthesis of 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine Derivatives

Introduction: The Significance of Pyrazolo[4,3-d]pyrimidines in Modern Drug Discovery The pyrazolo[4,3-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, primarily due to its structural...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Pyrazolo[4,3-d]pyrimidines in Modern Drug Discovery

The pyrazolo[4,3-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, primarily due to its structural analogy to purines. This similarity allows these compounds to function as effective mimics of endogenous ligands, enabling them to interact with a wide array of biological targets, particularly protein kinases.[1] Consequently, derivatives of this scaffold have been extensively investigated and developed as potent inhibitors for various therapeutic areas, including oncology and inflammatory diseases.[2][3] The development of novel pyrazolo[4,3-d]pyrimidine derivatives continues to be a focal point in the quest for more selective and potent therapeutic agents.[4]

The 5-chloro substituent, in particular, serves as a crucial synthetic handle. This reactive site allows for the facile introduction of diverse chemical moieties through nucleophilic substitution reactions, enabling the rapid generation of extensive compound libraries for structure-activity relationship (SAR) studies. This capability is paramount in the hit-to-lead and lead optimization phases of drug development.

Solid-phase synthesis offers a robust and efficient methodology for the construction of such libraries.[5] By immobilizing the growing molecule on a polymeric support, the purification process at each step is simplified to mere filtration and washing, thereby facilitating automation and high-throughput synthesis.[6] This guide provides a comprehensive overview and detailed protocols for the solid-phase synthesis of 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine derivatives, intended for researchers and professionals in drug development.

Core Principles of Solid-Phase Synthesis

Solid-phase synthesis is a powerful technique that relies on the covalent attachment of a starting material to an insoluble polymer resin. The synthesis proceeds in a stepwise manner with the addition of reagents in solution. After each reaction, excess reagents and by-products are removed by simple washing of the resin. This process is repeated until the desired molecule is assembled on the solid support. The final step involves the cleavage of the target compound from the resin.

Solid_Phase_Synthesis_Workflow Resin Resin Bead Linker_Attachment Linker Functionalization Resin->Linker_Attachment Starting_Material_Loading Starting Material Loading Linker_Attachment->Starting_Material_Loading Synthesis_Cycle Iterative Synthesis Cycles (Deprotection, Coupling) Starting_Material_Loading->Synthesis_Cycle Final_Modification Final Modification (e.g., Chlorination) Synthesis_Cycle->Final_Modification Cleavage Cleavage from Resin Final_Modification->Cleavage Purification Purification of Final Product Cleavage->Purification Synthetic_Scheme Resin_NH2 Resin-NH2 Resin_AA Resin-AA Resin_NH2->Resin_AA Fmoc-AA, DIC, HOBt Resin_Pyrazole Resin-Pyrazolone Resin_AA->Resin_Pyrazole 1. 20% Piperidine/DMF 2. 3-amino-5-pyrazolone, DIC, HOBt Resin_Pyrazolopyrimidine Resin-Pyrazolo[4,3-d]pyrimidinone Resin_Pyrazole->Resin_Pyrazolopyrimidine DMF-DMA Resin_Chloro Resin-5-Chloro-Pyrazolo[4,3-d]pyrimidine Resin_Pyrazolopyrimidine->Resin_Chloro POCl3, Reflux Final_Product 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine Derivative Resin_Chloro->Final_Product TFA/TIS/H2O

Caption: Synthetic route for 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine derivatives.

5. Cleavage and Isolation

  • Dry the resin under vacuum for at least 2 hours.

  • Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.

  • Add the cleavage cocktail to the resin (10 mL/g resin).

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small amount of TFA.

  • Concentrate the combined filtrate under reduced pressure.

  • Precipitate the crude product by adding cold diethyl ether.

  • Centrifuge to pellet the product, decant the ether, and repeat the ether wash.

  • Dry the crude product under vacuum.

  • Purify the product by preparative HPLC.

In-process Controls and Analytical Characterization

Monitoring the progress of solid-phase synthesis is crucial for troubleshooting and ensuring high-quality final products. [7][8]

  • Qualitative Ninhydrin (Kaiser) Test: Used to detect the presence of free primary amines after deprotection and to confirm the completion of coupling reactions. [9]* FT-IR Spectroscopy: Can be used to monitor the appearance and disappearance of key functional groups directly on the resin beads. [10]* Cleavage and Analysis of a Small Sample: A small aliquot of the resin can be cleaved and the resulting product analyzed by LC-MS and ¹H NMR to confirm the structure at intermediate stages.

Upon cleavage, the final product should be characterized thoroughly:

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the final compound. [2]

Application in Kinase Inhibition

Derivatives of the 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine scaffold are known to be potent kinase inhibitors. [3][11][12]For instance, they can be designed to target aberrant signaling pathways in cancer, such as the EGFR pathway. [11]The 5-chloro position provides a vector for diversification to enhance potency and selectivity.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Growth Factor RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor 5-Chloro-1H-pyrazolo[4,3-d] -pyrimidine Derivative Inhibitor->EGFR

Caption: Inhibition of the EGFR signaling pathway by a pyrazolo[4,3-d]pyrimidine derivative.

Conclusion

The solid-phase synthesis of 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine derivatives is a highly efficient and adaptable method for generating libraries of potential drug candidates. The protocols outlined in this guide provide a robust framework for researchers to produce these valuable compounds. The strategic use of the 5-chloro position as a point for diversification, combined with the efficiency of solid-phase synthesis, empowers the rapid exploration of chemical space and the acceleration of drug discovery programs targeting kinases and other important biological targets.

References

  • Solid-phase synthesis of 3,4-diamino-1H-pyrazolo[5, 4-d] pyrimidines. (2025).
  • Solid phase synthetic scheme of pyrazolo[3,4-d]pyrimidine derivatives. (n.d.).
  • Solid phase synthesis of a molecular library of pyrimidines, pyrazoles, and isoxazoles with biological potential. (2010). ElectronicsAndBooks.
  • Efficient Green Protocols for the Preparation of Pyrazolopyrimidines. (2021).
  • Discovery of pyrazolopyrimidines that selectively inhibit CSF-1R kinase by iterative design, synthesis and screening against glioblastoma cells. (n.d.).
  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007). Luxembourg Bio Technologies.
  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. (n.d.).
  • Analytical Methods for Solid Phase Peptide Synthesis. (n.d.). Ingenta Connect.
  • Synthesis and Characterization of New Pyrazolopyrimidine Derivatives Incorporated to Benzothiaazole. (2021). Letters in Applied NanoBioScience.
  • The Facile Solid-Phase Synthesis of Thiazolo-Pyrimidinone Deriv
  • Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. (2019). PubMed Central.
  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. (2024). RSC Publishing.
  • Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. (2023). RSC Publishing.
  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Deriv
  • Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. (2026).
  • Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. (n.d.). PubMed Central.
  • Analytical Techniques for Small Molecule Solid Phase Synthesis. (n.d.).
  • Synthesis of 1H-pyrazolo[3,4-d]pyrimidines via solid-phase Aza-Wittig/electrocyclic ring closure reaction. (n.d.).
  • Synthesis and Antibacterial Evaluation of New Pyrazolo[3,4-d]pyrimidines Kinase Inhibitors. (2020). PubMed Central.
  • (PDF) Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives. (n.d.).
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Photochemical cleavage of oligonucleotides from solid phase supports. (1993). [No source found].
  • FT-IR: A useful analytical tool for monitoring of solid phase organic reactions. (n.d.). [No source found].
  • Azide reduction during peptide cleavage from solid support-the choice of thioscavenger? (2010). PubMed.
  • Solid phase synthesis of heterocycles by cyclization/cleavage methodologies. (1998). PubMed.
  • Analytical techniques for small molecule solid phase synthesis. (n.d.). PubMed.
  • Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Deriv
  • A facile method for monitoring solid-phase peptide synthesis and for N-terminal modification of peptides. (n.d.). Indian Academy of Sciences.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Optimization for 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine Scaffolds

Current Status: Operational Ticket ID: SOL-PYR-43D-001 Assigned Specialist: Senior Application Scientist, Lead Discovery Support[1] Executive Summary: The "Brick Dust" Challenge The 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: SOL-PYR-43D-001 Assigned Specialist: Senior Application Scientist, Lead Discovery Support[1]

Executive Summary: The "Brick Dust" Challenge

The 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine core is a privileged scaffold in kinase inhibitor discovery (e.g., CDK, BTK, Src inhibitors).[1] However, it presents a classic "brick dust" profile: high melting point (>200°C), high lipophilicity (logP > 3), and strong intermolecular


-

stacking interactions due to its planar bicyclic heteroaromatic nature.[1]

This guide provides a tiered approach to solubility enhancement, moving from chemical modification (SAR) to solid-state engineering (Salts) and finally to advanced formulation (Cyclodextrins).

Module 1: Structural Modification (SAR Engineering)

Objective: Disrupt the crystal lattice and introduce ionizable centers without compromising biological potency.

The 5-Position Vector: The "Solubility Handle"

The 5-chloro position is an electrophilic "hotspot" primed for Nucleophilic Aromatic Substitution (


). Replacing the chlorine atom with solubilizing amines is the most effective strategy to lower logP and introduce 

character (escaping Flatland).

Recommended Substituents Table:

Substituent ClassMoietyMechanism of ActionPredicted Solubility Gain
Aliphatic Cyclic Amines N-Methylpiperazine Introduces a basic nitrogen (

) for salt formation; disrupts planarity.
+++ (High)
Polar Ethers Morpholine Lowers logP via H-bond accepting oxygen; moderate lattice disruption.++ (Moderate)
Flexible Linkers (Dimethylamino)ethyl High rotational freedom (entropy) prevents tight crystal packing.+++ (High)
Zwitterions Piperazine-N-acetic acid Creates an internal salt; massive solubility boost at neutral pH.++++ (Very High)
Diagram 1: Chemical Optimization Decision Tree

SolubilitySAR Start Start: 5-Cl-Pyrazolo[4,3-d]pyrimidine Core Q1 Is the 5-Cl essential for potency? Start->Q1 KeepCl Retain 5-Cl Q1->KeepCl Yes DisplaceCl Displace 5-Cl via SnAr Q1->DisplaceCl No ModN1 Modify N1 Position (Steric bulk/Polar tail) KeepCl->ModN1 Formulation Go to Module 3 (Formulation) ModN1->Formulation SelectAmine Select Solubilizing Amine DisplaceCl->SelectAmine Morpholine Morpholine (Lowers logP) SelectAmine->Morpholine Piperazine N-Methylpiperazine (Adds Ionizable Center) SelectAmine->Piperazine Result Check Solubility & Potency Morpholine->Result Piperazine->Result

Caption: Decision tree for chemical modification. If the 5-Cl is metabolically labile or not essential for binding, displacement with cyclic amines is the primary recommendation.

Module 2: Salt Selection & Solid State

Objective: Increase the dissolution rate (


) by modifying the micro-environmental pH at the diffusion layer.

The Challenge: The pyrazolo[4,3-d]pyrimidine core is a weak base (pyrimidine ring nitrogens). The


 of the conjugate acid is typically low (approx 2.0 - 4.0). Weak acids (e.g., tartaric, citric) will likely fail to form stable salts because the 

rule (

) is not met.[1]
Protocol: High-Throughput Salt Screening
  • Preparation: Dissolve 50 mg of free base in THF/Methanol (1:1).

  • Acid Addition: Add 1.1 equivalents of the following strong acids (do not use weak acids initially):

    • Methanesulfonic Acid (MsOH): Top Recommendation. Forms stable mesylates, breaks lattice energy effectively.[1]

    • Hydrochloric Acid (HCl): Standard, but risk of hydrate formation or common ion effect in gastric fluid.[1]

    • Isethionic Acid: Good for parenteral formulations.

  • Crystallization: Cool slowly from 50°C to 4°C. If oiling occurs, add diethyl ether as an anti-solvent.

  • Validation: Analyze via XRPD (X-Ray Powder Diffraction) to ensure a crystalline salt, not an amorphous dispersion, was formed.

Diagram 2: Salt Selection Logic

SaltSelection Base Pyrazolo[4,3-d]pyrimidine (Weak Base, pKa ~3-4) CheckPka Calculate Delta pKa (pKa base - pKa acid) Base->CheckPka WeakAcid Weak Acids (Citric, Tartaric) Delta pKa < 3 CheckPka->WeakAcid Use Weak Acid StrongAcid Strong Acids (Mesylate, HCl, Sulfate) Delta pKa > 3 CheckPka->StrongAcid Use Strong Acid OutcomeFail Unstable Salt / Dissociation WeakAcid->OutcomeFail OutcomeSuccess Stable Crystalline Salt StrongAcid->OutcomeSuccess

Caption: Salt selection logic based on the "Rule of 3". Due to the weak basicity of the scaffold, strong acids like methanesulfonic acid are required for stable salt formation.

Module 3: Formulation Strategies (The "Rescue" Phase)

Objective: Solubilize the compound without chemical modification using supramolecular complexation.

The "Gold Standard": Sulfobutyl-ether-


-cyclodextrin (SBECD / Captisol®) 
Cyclodextrins (CDs) are ideal for this scaffold. The hydrophobic pyrazolo[4,3-d]pyrimidine core fits snugly into the lipophilic cavity of 

-CD, while the sulfonic acid groups of SBECD provide high water solubility.
Protocol: Phase Solubility Study

Use this to determine the binding constant (


) and required CD concentration.
  • Stock Solution: Prepare 0% to 40% (w/v) SBECD in water (pH 7.4 buffer).

  • Equilibration: Add excess drug (solid) to each CD solution.

  • Incubation: Shake at 25°C for 48 hours (Thermodynamic solubility).

  • Filtration: Filter through 0.45

    
    m PVDF filter.
    
  • Quantification: Analyze filtrate by HPLC-UV (254 nm).

  • Analysis: Plot Solubility (

    
    ) vs. [CD] (
    
    
    
    ). A linear slope (
    
    
    type) indicates a 1:1 complex.

Calculation:



(Where 

is intrinsic solubility).

Troubleshooting & FAQs

Q1: My compound precipitates immediately when I dilute my DMSO stock into cell culture media. What should I do?

  • Diagnosis: This is "Crash-out" due to the high logP. The 0.1% DMSO in media is insufficient to keep the "brick dust" in solution.

  • Solution: Do not add pure DMSO stock to media.

    • Intermediate Dilution: Dilute DMSO stock 1:10 into PEG400 or Propylene Glycol first.

    • Final Dilution: Slowly add this mix to the media with vortexing.

    • Alternative: Use a 10% HP-

      
      -CD solution in media as the diluent instead of pure media.
      

Q2: I synthesized the HCl salt, but it turns into a sticky gum (deliquescent) on the bench. Why?

  • Diagnosis: The HCl salt might be hygroscopic, or you have excess HCl trapped in the lattice lowering the glass transition temperature (

    
    ).
    
  • Solution:

    • Switch to Methanesulfonate (Mesylate) . These are generally less hygroscopic for this class of kinase inhibitors.

    • Lyophilize from t-Butanol/Water instead of rotary evaporation to obtain a fluffy amorphous powder (though crystalline is preferred for long-term stability).

Q3: Can I use co-solvents for animal studies (IV bolus)?

  • Diagnosis: Pyrazolo[4,3-d]pyrimidines have poor solubility in saline.[1]

  • Recommended Vehicle: 5% DMSO + 40% PEG400 + 55% Water (or Saline).

  • Warning: If precipitation occurs, add 10-20% Cremophor EL or Tween 80 , but be aware of excipient toxicity.[1] The Cyclodextrin route (Module 3) is safer for high-dose tox studies.

References

  • Anderson, B. D., & Flora, K. P. (1996).[1] Preparation of Water-Soluble Compounds through Salt Formation. In The Practice of Medicinal Chemistry.

  • Brewster, M. E., & Loftsson, T. (2007).[1] Cyclodextrins as pharmaceutical solubilizers.[2][3][4] Advanced Drug Delivery Reviews, 59(7), 645-666.[1]

  • Baraldi, P. G., et al. (2004).[1] Pyrazolo[4,3-d]pyrimidines as New Scaffolds for the Design of A3 Adenosine Receptor Antagonists. Journal of Medicinal Chemistry, 47(22).[1] (Demonstrates SAR for solubility/affinity balance).

  • Valeur, E., et al. (2013).[1] Amide bond isosteres: strategies for the modification of peptide backbones. (Discusses solubilizing tails in kinase inhibitors). Journal of Medicinal Chemistry.

  • Stella, V. J., & He, Q. (2008).[1] Cyclodextrins.[2][3][4] Toxicologic Pathology. (Definitive guide on SBE-beta-CD/Captisol usage). [1]

Sources

Optimization

Overcoming challenges in the synthesis of substituted pyrazolo[4,3-d]pyrimidines

Introduction: The pyrazolo[4,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. However, its synthesis is often fraugh...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The pyrazolo[4,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. However, its synthesis is often fraught with challenges, from controlling regioselectivity to achieving efficient cross-coupling and purification. This technical support center provides a comprehensive resource for researchers, scientists, and drug development professionals to navigate and overcome these common hurdles. Here, we present troubleshooting guides and frequently asked questions (FAQs) in a practical, question-and-answer format, grounded in mechanistic principles and supported by peer-reviewed literature.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the synthesis of substituted pyrazolo[4,3-d]pyrimidines?

A1: The primary challenges typically revolve around four key areas:

  • Regiocontrol during N-alkylation: The pyrazolo[4,3-d]pyrimidine core has multiple nitrogen atoms that can be alkylated, leading to mixtures of regioisomers that are often difficult to separate.

  • Inefficient pyrimidine ring closure: Formation of the pyrimidine ring from a substituted aminopyrazole precursor can be low-yielding due to competing side reactions or poor reactivity.

  • Difficulties in C-C and C-N cross-coupling reactions: Introducing substituents at various positions of the heterocyclic core via reactions like Suzuki-Miyaura or Buchwald-Hartwig amination can be challenging due to the electron-deficient nature of the ring system.

  • Purification of final products: The polar nature of many pyrazolo[4,3-d]pyrimidine derivatives, coupled with the potential for isomeric impurities, can make purification by standard chromatographic methods difficult.

Q2: How can I confirm the regiochemistry of my N-alkylated pyrazolo[4,3-d]pyrimidine?

A2: Unambiguous determination of the N-alkylation site is crucial. The most reliable method is through 2D NMR spectroscopy, specifically Nuclear Overhauser Effect Spectroscopy (NOESY) or Heteronuclear Multiple Bond Correlation (HMBC). For instance, in a NOESY experiment, a correlation between the protons of the N-alkyl group and a nearby proton on the pyrazole or pyrimidine ring can definitively establish the point of attachment. In one study, the N1-methyl regioisomer of a pyrazolo[4,3-d]pyrimidine precursor was confirmed by the absence of a strong NOE correlation between the N1-methyl protons and the H3 proton of the pyrazole ring[1].

Q3: Are there any general recommendations for solvent and base selection in pyrazolo[4,3-d]pyrimidine synthesis?

A3: Solvent and base choice are critical and highly dependent on the specific reaction. For N-alkylation, polar aprotic solvents like DMF or DMSO are common. The choice of base can directly influence regioselectivity (see Troubleshooting Guide 1 for details). For cross-coupling reactions, the solvent must be compatible with the catalyst system and reagents; ethereal solvents like dioxane or THF are frequently used. The base in cross-coupling reactions, such as K₃PO₄ or Cs₂CO₃, plays a key role in the catalytic cycle. It is always recommended to start with conditions reported for similar heterocyclic systems and then optimize.

Section 2: Troubleshooting Guides

Guide 1: Poor Regioselectivity in N-Alkylation

Question: My N-alkylation of a pyrazolo[4,3-d]pyrimidine is producing a mixture of N-1 and N-2 isomers. How can I improve the selectivity?

Causality: The regioselectivity of N-alkylation on the pyrazole portion of the scaffold is a classic challenge governed by the interplay of steric and electronic factors, as well as the nature of the reaction conditions (e.g., solvent, counter-ion, and base). The N-1 and N-2 positions have different steric environments and nucleophilicities, which can be exploited to favor the formation of one isomer over the other.

Troubleshooting Workflow:

start Low Regioselectivity in N-Alkylation condition What is the desired isomer? start->condition n1_isomer Target: N-1 Isomer condition->n1_isomer N-1 n2_isomer Target: N-2 Isomer condition->n2_isomer N-2 aqueous_base Strategy 1: Use aqueous base conditions (e.g., NaOH or K2CO3 in water/alcohol) n1_isomer->aqueous_base dmso_selectivity Strategy 2: Use a polar, coordinating solvent like DMSO with a sodium base (e.g., NaH or NaHMDS) n1_isomer->dmso_selectivity nah_dmf Strategy 1: Use a strong, non-coordinating base in a polar aprotic solvent (e.g., NaH in DMF or THF) n2_isomer->nah_dmf acid_catalysis Strategy 2: For specific alkylating agents (e.g., dihydropyran), use an acid catalyst in a non-polar solvent n2_isomer->acid_catalysis separation If selectivity remains poor, focus on optimizing the separation of isomers. aqueous_base->separation dmso_selectivity->separation nah_dmf->separation acid_catalysis->separation start Low Yield in Suzuki Coupling catalyst Step 1: Evaluate Catalyst System start->catalyst catalyst_sol Use a modern pre-catalyst (e.g., XPhosPdG2/G3). Increase catalyst/ligand loading. Screen bulky, electron-rich ligands (e.g., XPhos, SPhos). catalyst->catalyst_sol base Step 2: Optimize Base and Solvent base_sol Ensure anhydrous conditions. Use a non-aqueous base like K3PO4 or Cs2CO3. Degas solvent thoroughly (e.g., dioxane, THF). base->base_sol boron Step 3: Check Boronic Acid/Ester Stability boron_sol Use fresh, high-purity boronic acid. Consider using the corresponding pinacol boronate ester (BPin) to minimize protodeboronation. boron->boron_sol catalyst_sol->base base_sol->boron

Caption: Stepwise approach to troubleshooting Suzuki-Miyaura reactions.

Detailed Protocols & Explanations:

  • Catalyst and Ligand Selection:

    • Rationale: Electron-deficient heteroaryl halides often require more electron-rich and bulky phosphine ligands to facilitate the rate-limiting oxidative addition step and subsequent reductive elimination. Modern palladium pre-catalysts are often more effective than generating the active catalyst in situ.

    • Recommendation: Start with a robust catalyst system like XPhosPdG2 or XPhosPdG3 with an additional equivalent of the XPhos ligand. This combination has been shown to be effective in preventing debromination in the coupling of 3-bromo pyrazolo[1,5-a]pyrimidines.[2][3] If the reaction is still sluggish, a ligand screen including other Buchwald-type ligands (e.g., SPhos, RuPhos) is warranted.

  • Reaction Conditions:

    • Base: Anhydrous conditions are critical. The choice of base can influence the reaction outcome. While aqueous bases are common in Suzuki reactions, for sensitive heterocyclic substrates, non-aqueous conditions with bases like K₃PO₄ or Cs₂CO₃ in solvents such as dioxane or toluene are often preferred.

    • Temperature: Microwave irradiation can be beneficial for accelerating sluggish coupling reactions and improving yields, but it should be optimized to avoid decomposition.

  • Boronic Acid Stability:

    • Problem: Boronic acids can undergo protodeboronation, especially at elevated temperatures.

    • Solution: Use fresh, high-purity boronic acid. If protodeboronation is suspected, switch to the more stable corresponding pinacol boronate ester (BPin).

Guide 3: Challenges in Buchwald-Hartwig Amination

Question: My Buchwald-Hartwig amination of a chloro- or bromo-pyrazolo[4,3-d]pyrimidine is not working. What should I try?

Causality: The success of a Buchwald-Hartwig amination is highly dependent on the careful selection of the catalyst, ligand, and base to match the specific substrates. Electron-deficient heterocycles can be challenging coupling partners, and the nature of the amine (primary, secondary, aryl, alkyl) dictates the optimal ligand choice.

Troubleshooting & Optimization:

  • Check Reagent Purity and Inertness: The Pd(0) catalyst is sensitive to oxygen. Ensure all reagents are anhydrous, solvents are thoroughly degassed, and the reaction is run under a strictly inert atmosphere (argon or nitrogen).

  • Ligand Selection is Key: The choice of ligand is the most critical parameter. A ligand screening is often necessary.

    • For Primary Amines: Ligands like BrettPhos are a good starting point.

    • For Secondary Amines: RuPhos is often a reliable choice.

    • For Challenging Substrates (e.g., heteroaryl amines): More specialized, bulky ligands like tBuBrettPhos or DavePhos may be required. Bidentate ligands such as BINAP or DPPF can also be effective and may prevent the formation of inactive palladium dimers.[4]

  • Base Selection:

    • Strong Bases: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or lithium bis(trimethylsilyl)amide (LHMDS) are most common.

    • Weaker Bases: For substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, often requiring higher reaction temperatures.

Experimental Protocol: General Starting Point for Buchwald-Hartwig Amination

  • To an oven-dried reaction vial, add the halopyrazolo[4,3-d]pyrimidine, the palladium precatalyst (e.g., Pd₂(dba)₃ or a G3-palladacycle, 2 mol%), the phosphine ligand (4-6 mol%), and the base (e.g., NaOtBu, 1.5-2.0 equiv.) under an inert atmosphere.

  • Seal the vial and add the anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Add the amine (1.1-1.5 equiv.) via syringe.

  • Heat the reaction to 80-110 °C and monitor by TLC or LC-MS until the starting material is consumed.

Guide 4: Purification of Polar Regioisomers

Question: I have a mixture of N-1 and N-2 alkylated pyrazolo[4,3-d]pyrimidines that are difficult to separate by standard silica gel chromatography.

Causality: Regioisomers of N-heterocycles can have very similar polarities, making their separation challenging. The polar nature of the pyrazolo[4,3-d]pyrimidine core can lead to strong interactions with the silica stationary phase, resulting in broad peaks and poor resolution.

Purification Strategies:

  • Optimize Mobile Phase:

    • Solvent System: Instead of standard ethyl acetate/hexane gradients, try systems with better selectivity for N-heterocycles. Dichloromethane/methanol or chloroform/acetone gradients can be effective.

    • Additives: Adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to the mobile phase can improve peak shape and resolution by deactivating acidic sites on the silica gel.

  • Alternative Chromatographic Techniques:

    • Reverse-Phase Chromatography: If the compounds are sufficiently soluble in aqueous-organic mixtures, reverse-phase (C18) flash chromatography or preparative HPLC can provide an orthogonal separation mechanism to normal-phase silica gel.

    • Supercritical Fluid Chromatography (SFC): Preparative SFC is an excellent technique for purifying isomers and polar compounds, often providing better resolution and faster run times than HPLC.

  • Recrystallization: If a solid, fractional recrystallization can be a powerful tool for separating isomers. A systematic screen of different solvents and solvent mixtures is recommended to find conditions where one isomer is significantly less soluble than the other.

References

  • Stone, T. E., Eustace, E. J., Pickering, M. V., & Daves, G. D., Jr. (1979). Pyrazolo[4,3-d]pyrimidines. Regioselectivity of N-alkylation. Formation, rearrangement, and aldehyde coupling reactions of 3-lithio derivatives. The Journal of Organic Chemistry, 44(4), 505–510. [Link]

  • Campeau, L.-C., et al. (2018). Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2-, and N3-Positions, Including Pyrazolo[3,4-d]pyrimidines, Purines,T[5][6][7]riazolop[4][8]yridines, and Related Deaza-Compounds. The Journal of Organic Chemistry, 83(11), 5946–5966. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Rai, G., et al. (2020). Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. European Journal of Medicinal Chemistry, 208, 112759. [Link]

  • El-Naggar, M., et al. (2022). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. RSC Medicinal Chemistry, 13(10), 1189-1215. [Link]

  • Sikdar, S., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 15(3), 633-656. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Avoiding Over-alkylation. [Link]

  • Li, H., et al. (2019). Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. Scientific Reports, 9(1), 7755. [Link]

  • Goi, T., et al. (2020). Pyrazolo[4,3-d]pyrimidine Derivatives as a Novel Hypoxia-Inducible Factor Prolyl Hydroxylase Domain Inhibitor for the Treatment of Anemia. ACS Medicinal Chemistry Letters, 11(6), 1158–1164. [Link]

  • Jismy, B., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances, 11(3), 1665–1675. [Link]

  • Jismy, B., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances, 11(3), 1665–1675. [Link]

Sources

Troubleshooting

Optimizing reaction conditions for 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine functionalization

Technical Support Center: 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine Welcome to the technical support center for the functionalization of 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine. This guide is designed for researchers, medicina...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine

Welcome to the technical support center for the functionalization of 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are leveraging this critical scaffold in their synthetic programs. The pyrazolopyrimidine core is a cornerstone in the development of kinase inhibitors and other targeted therapeutics, making the mastery of its functionalization essential for innovation.[1][2]

This document moves beyond simple protocols to provide a deeper understanding of the reaction mechanics, offering troubleshooting advice grounded in chemical principles to empower you to overcome common synthetic challenges.

Section 1: Frequently Asked Questions - Core Functionalization Strategies

This section addresses the most common initial queries regarding the modification of the C5-chloro position, the primary reactive handle on this scaffold.

Q1: What are the principal synthetic routes for functionalizing the 5-chloro position?

The C5 position of the pyrazolo[4,3-d]pyrimidine core is electron-deficient, making the chloro-substituent an excellent leaving group for two primary classes of reactions:

  • Nucleophilic Aromatic Substitution (SNAr): This is a direct and often metal-free method for introducing nitrogen, oxygen, or sulfur nucleophiles. The reaction is driven by the electron-withdrawing nature of the fused pyrimidine and pyrazole rings, which stabilize the intermediate Meisenheimer complex.

  • Palladium-Catalyzed Cross-Coupling Reactions: For the formation of carbon-carbon (e.g., Suzuki-Miyaura, Sonogashira) or carbon-nitrogen (Buchwald-Hartwig) bonds, palladium catalysis is the method of choice. These reactions offer immense versatility and functional group tolerance.[3]

Q2: How do I decide between an SNAr and a cross-coupling reaction for my target molecule?

The choice is dictated by the bond you intend to form and the nature of your coupling partner. The following decision tree provides a clear logical path for this selection.

start What bond type is desired at the C5 position? cc_bond C-C Bond start->cc_bond cn_bond C-N Bond start->cn_bond co_cs_bond C-O or C-S Bond start->co_cs_bond suzuki Suzuki Coupling (Aryl/Vinyl Boronic Acids/Esters) cc_bond->suzuki Aryl, Heteroaryl, Vinyl sonogashira Sonogashira Coupling (Terminal Alkynes) cc_bond->sonogashira Alkynyl snar_amine S N Ar (Primary/Secondary Amines, Anilines) cn_bond->snar_amine Is the amine nucleophilic and not sterically hindered? buchwald Buchwald-Hartwig (Amides, Carbamates, Challenging Amines) cn_bond->buchwald Is the amine weakly nucleophilic, sterically hindered, or an amide? snar_o_s S N Ar (Alkoxides, Phenoxides, Thiolates) co_cs_bond->snar_o_s

Caption: Reaction Selection Guide for C5 Functionalization.

Q3: I want to perform an SNAr with an amine. What are the standard starting conditions?

For a typical SNAr reaction with a primary or secondary amine, the conditions are relatively straightforward. The key is to facilitate the nucleophilic attack and the subsequent elimination of the chloride.

A robust starting point involves heating the 5-chloro-1H-pyrazolo[4,3-d]pyrimidine with an excess of the desired amine (2-3 equivalents) in a polar, aprotic solvent like isopropanol (IPA) or N,N-Dimethylformamide (DMF).[4] The reaction is often facilitated by a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to scavenge the HCl byproduct. Reflux temperatures are common to drive the reaction to completion.[4]

  • Expert Tip: Monitor the reaction by TLC or LC-MS. If the reaction stalls, switching to a higher boiling point solvent (e.g., dioxane, DMSO) or employing microwave irradiation can significantly increase the reaction rate.[5]

Q4: What are the key parameters for a successful Suzuki-Miyaura coupling at the C5 position?

The Suzuki-Miyaura reaction is a powerful tool for installing aryl, heteroaryl, or vinyl groups. Success hinges on the careful selection of the catalyst, ligand, base, and solvent.

  • Catalyst System: A combination of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand is standard. However, modern pre-catalysts like XPhos Pd G2 or G3 are highly recommended as they provide more reliable activation to the active Pd(0) species and can help prevent side reactions like hydrodechlorination.[6][7]

  • Base: An aqueous solution of an inorganic base is typical. Na₂CO₃ or K₂CO₃ are excellent starting points. For base-sensitive substrates, a milder base like K₃PO₄ can be effective.[8]

  • Solvent: A two-phase solvent system is often used to accommodate both the organic-soluble catalyst and substrate and the water-soluble base. Common choices include 1,4-dioxane/water or toluene/water.

Causality Behind the Choices: The phosphine ligand stabilizes the Pd(0) center and facilitates both the oxidative addition into the C-Cl bond and the subsequent reductive elimination. The base is crucial for the transmetalation step, where the organic group is transferred from boron to the palladium center.

Q5: I need to perform a Buchwald-Hartwig amination. What conditions should I start with?

This reaction is ideal for coupling less nucleophilic amines, amides, or sterically hindered substrates. It requires a more rigorously controlled environment than SNAr.

  • Catalyst System: Bulky, electron-rich biarylphosphine ligands are essential. For primary amines, ligands like BrettPhos are effective. For secondary amines or more challenging couplings, RuPhos is a common choice.[7] G3 or G4 palladacycle precatalysts are preferred for their efficiency.[7]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is the most common choice. Use caution as it is highly reactive and hygroscopic.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are necessary to prevent quenching of the strong base and catalyst deactivation.

  • Atmosphere: These reactions are highly sensitive to oxygen. The reaction vessel must be thoroughly de-gassed and maintained under an inert atmosphere (Nitrogen or Argon) for the duration of the experiment.

Section 2: Troubleshooting Guide

Even with optimized starting points, challenges can arise. This section provides a systematic approach to diagnosing and solving common experimental problems.

start Low or No Product Yield (LC-MS analysis) check_sm Is Starting Material (SM) Consumed? start->check_sm sm_consumed Yes check_sm->sm_consumed sm_not_consumed No check_sm->sm_not_consumed side_products Major Side Products Observed (e.g., Dechlorination, Hydrolysis) sm_consumed->side_products degradation Product Degradation / Complex Mixture sm_consumed->degradation check_reagents Verify Reagent Quality: - Anhydrous Solvent? - Active Catalyst? - Dry/Potent Base? sm_not_consumed->check_reagents increase_energy Increase Reaction Energy: - Higher Temperature? - Microwave Irradiation? - Longer Reaction Time? check_reagents->increase_energy If reagents are good optimize_catalyst Optimize Catalyst/Ligand: - Screen different ligands - Use a pre-catalyst increase_energy->optimize_catalyst If still no reaction

Caption: General Troubleshooting Workflow for Low Yield Reactions.

Problem 1: Low or No Product Yield in Cross-Coupling Reactions

Q: My Suzuki or Buchwald-Hartwig reaction has stalled with significant starting material remaining. What are the most likely causes?

A: This is a classic issue often related to catalyst inactivation or suboptimal reaction conditions.

  • Inert Atmosphere Integrity: The Pd(0) catalytic species is readily oxidized to Pd(II) by atmospheric oxygen, rendering it inactive. Ensure your flask was properly sealed and that your inert gas line is functioning correctly.

  • Reagent Quality:

    • Solvent: Ensure you are using truly anhydrous solvents, especially for Buchwald-Hartwig reactions. Water can quench the strong base and interfere with the catalytic cycle.

    • Base: Strong bases like NaOtBu are hygroscopic. Use a fresh bottle or a sample stored properly in a desiccator. The physical form matters; grinding the base can sometimes improve reactivity.[7]

    • Catalyst: Palladium pre-catalysts are generally stable but can degrade over time. If you are using a Pd(II) source like Pd(OAc)₂, its reduction to Pd(0) might be inefficient. Using a modern palladacycle pre-catalyst is a more reliable solution.[7]

  • Ligand Choice: The ligand is not one-size-fits-all. If your reaction is failing, the chosen ligand may not be suitable for your specific substrates. Consult ligand selection guides and consider screening a small panel of different ligands (e.g., XPhos, SPhos, RuPhos) to find the optimal one.[9][10]

  • Temperature: Most cross-coupling reactions require heating (80-110 °C). If you are running the reaction at a lower temperature, a simple increase may be all that is needed.

Problem 2: Significant Side Product Formation

Q: In my Suzuki coupling, I am observing a significant amount of the dechlorinated starting material (1H-pyrazolo[4,3-d]pyrimidine). How can I minimize this?

A: This side reaction, known as hydrodechlorination or protodehalogenation, is a common pitfall. It occurs when the organopalladium intermediate reacts with a proton source before reductive elimination can occur.

  • Mechanism Insight: This is often exacerbated by slow transmetalation or reductive elimination steps.

  • Solutions:

    • Change the Catalyst System: Using a more electron-rich, bulky ligand (like XPhos or SPhos) can accelerate the reductive elimination step, outcompeting the hydrodechlorination pathway.[6]

    • Use a Boronic Ester: Boronic acids can sometimes promote this side reaction. Switching to a more stable boronic ester (e.g., a pinacol ester) can lead to cleaner reactions.

    • Scrutinize Reagents: Ensure your boronic acid is pure and not partially decomposed. Ensure your solvent is not contaminated with acidic impurities.

Q: My reaction is producing the hydroxylated analog (5-hydroxy-1H-pyrazolo[4,3-d]pyrimidine). What causes this and how can I stop it?

A: This indicates hydrolysis of the C5-chloro group. It is most common in reactions run with aqueous bases at high temperatures.

  • Solutions:

    • Use a Non-Aqueous Base: For Suzuki couplings, switch from aqueous Na₂CO₃ to a non-aqueous base like K₃PO₄ or Cs₂CO₃ in a solvent like dioxane.

    • Lower the Temperature: If possible, reduce the reaction temperature to slow the rate of hydrolysis relative to the desired coupling reaction.

    • Protect the N1-H: The acidic proton on the pyrazole ring can sometimes complicate reactions. In challenging cases, protecting this position with a group like SEM (2-(trimethylsilyl)ethoxymethyl) or BOC (tert-butyloxycarbonyl) can improve outcomes, though this adds extra synthetic steps.

Problem 3: Solubility and Handling

Q: My starting material and/or coupling partner have very poor solubility in common organic solvents. What can I do?

A: Poor solubility is a frequent challenge with planar, heterocyclic systems and can severely limit reaction rates.[11]

  • Solutions:

    • Solvent Screening: Test a range of solvents. High-boiling point polar aprotic solvents like DMF, DMAc, or DMSO are excellent for dissolving these types of compounds.

    • Mixed Solvent Systems: A mixture of solvents can be effective. For Suzuki reactions, a combination of dioxane and DMF can improve solubility while still being compatible with the reaction.[8]

    • Increase Temperature: Running the reaction at a higher temperature will increase the solubility of your reagents. Microwave synthesis is particularly effective here as it can rapidly heat the reaction mixture to temperatures above the solvent's boiling point in a sealed vessel.[5][12]

    • Prodrug/Solubilizing Groups: If this is a recurring issue in a drug discovery program, consider temporarily installing a solubilizing group on your coupling partner that can be removed later.[11]

Section 3: Reference Protocols & Data

The following table provides validated starting points for the most common C5-functionalization reactions. These should be considered as initial conditions to be further optimized for your specific substrates.

Table 1: Recommended Starting Conditions for C5-Functionalization

ParameterSNAr (with Amine)[4]Suzuki-Miyaura CouplingBuchwald-Hartwig Amination
Substrate 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine (1.0 eq)5-Chloro-1H-pyrazolo[4,3-d]pyrimidine (1.0 eq)5-Chloro-1H-pyrazolo[4,3-d]pyrimidine (1.0 eq)
Reagent Amine (2.0 eq)Boronic Acid/Ester (1.2-1.5 eq)Amine/Amide (1.2 eq)
Catalyst NoneXPhos Pd G3 (1-5 mol%)RuPhos Pd G3 (2-5 mol%)
Base DIPEA (2.0 eq)K₂CO₃ (2.0 eq)NaOtBu (1.4 eq)
Solvent IPA or DMFDioxane/H₂O (4:1)Toluene or Dioxane (Anhydrous)
Temperature 80-120 °C90-110 °C100-110 °C
Atmosphere N₂ (optional but good practice)N₂ or Ar (Mandatory)N₂ or Ar (Mandatory)
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with Amines

Adapted from literature procedures.[4]

  • To a reaction vial, add 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine (100 mg, 1.0 eq).

  • Add the desired amine (2.0 eq) and a suitable solvent (e.g., Isopropanol, 3 mL).

  • Add Diisopropylethylamine (DIPEA, 2.0 eq).

  • Seal the vial and heat the reaction mixture to 100 °C with stirring for 4-16 hours.

  • Monitor the reaction progress by LC-MS by taking small aliquots.

  • Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., EtOAc) and wash with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography or preparative HPLC to yield the desired product.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
  • To a reaction vial that has been purged with Argon, add the boronic acid or ester (1.2 eq), K₂CO₃ (2.0 eq), and 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine (1.0 eq).

  • Add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%).

  • Add the degassed solvent system (e.g., 1,4-Dioxane and Water, 4:1 v/v).

  • Seal the vial and heat to 100 °C with vigorous stirring for 2-12 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude material by flash column chromatography.

References

  • [No Source Available]
  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. [Link]

  • Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. PubMed Central. [Link]

  • Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. PubMed Central. [Link]

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. [Link]

  • [No Source Available]
  • Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent. NIH. [Link]

  • Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. PubMed Central. [Link]

  • [No Source Available]
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  • Site-selective cross coupling by fine-tuning the supramolecular interaction (an article review). InCatT - Innovative Catalyst Technologies. [Link]

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  • Isomerization of pirazolopyrimidines to pyrazolopyridines by ring-opening/closing reaction in aqueous NaOH. RSC Publishing. [Link]

  • [No Source Available]
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one. ResearchGate. [Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. PubMed Central. [Link]

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  • Medicinal Chemistry of Pyrazolopyrimidine Scaffolds Substituted with Different Heterocyclic Nuclei. PubMed. [Link]

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Sources

Optimization

Technical Support Center: Enhancing the Stability of 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine in Biological Media

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine. This guide provides in-depth troubleshooting advice and freque...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address stability challenges encountered during pre-clinical development. Our focus is to provide not just protocols, but the scientific reasoning behind them, ensuring your experiments are robust and your results are reliable.

Introduction: The Challenge of Pyrazolopyrimidine Stability

The 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. Its similarity to purine allows it to effectively compete for ATP binding sites on a variety of enzymes.[1][2] However, like many nitrogen-containing heterocyclic compounds, this scaffold can be susceptible to degradation in biological media, presenting a significant hurdle in drug development. Understanding and mitigating these stability issues early can prevent costly late-stage failures. This guide will walk you through identifying, characterizing, and addressing the metabolic and chemical liabilities of your compound.

Part 1: Frequently Asked Questions (FAQs)

Here we address common initial questions regarding the stability of 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine.

Q1: My compound's potency is high in my enzymatic assay, but it shows poor activity in cell-based assays. Could stability be the issue?

A1: Yes, this is a classic indicator of poor stability in biological media. While the compound is stable in a simplified buffer system used for enzymatic assays, the complex environment of cell culture media, which contains various enzymes, can lead to rapid degradation. We recommend performing a preliminary stability test in the cell culture medium (supplemented with serum) that you are using for your cellular assays.

Q2: What are the most likely metabolic "soft spots" on the 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine core?

A2: The primary sites of metabolic liability on this scaffold are:

  • Oxidation of the pyrazolopyrimidine ring system: This is often mediated by Cytochrome P450 (CYP) enzymes or Aldehyde Oxidase (AO). Aromatic and heteroaromatic rings can be hydroxylated.

  • Hydrolysis or displacement of the C5-chloro group: The chloro substituent can be displaced by nucleophiles or hydrolyzed, leading to a hydroxylated analog.

  • Metabolism of substituents: If your core is substituted, these functional groups are often primary sites of metabolism.

In silico prediction tools can provide initial hypotheses for metabolic soft spots which can then be confirmed experimentally.[3][4][5]

Q3: What is Aldehyde Oxidase (AO) and why is it relevant for my compound?

A3: Aldehyde Oxidase (AO) is a cytosolic enzyme, highly expressed in the liver of humans, that metabolizes a wide range of nitrogen-containing heterocyclic compounds.[6] Unlike CYPs, AO-mediated metabolism can be more difficult to predict and may not be accurately captured in common pre-clinical animal models (e.g., rodents have different AOX isoforms than humans). Given that 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine is a nitrogen-rich heterocycle, AO is a likely contributor to its metabolism.

Q4: Can I use a prodrug strategy to improve the stability of my compound?

A4: A prodrug approach can be a viable strategy, particularly if the instability is related to a specific functional group that can be temporarily masked.[7] This strategy is often employed to improve physicochemical properties like solubility, which can indirectly enhance stability and bioavailability. However, the prodrug must be designed to be cleaved at the target site to release the active compound.

Part 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and solving stability problems with your 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine analog.

Issue 1: Rapid Disappearance of Compound in Plasma Stability Assay

If you observe a short half-life for your compound in a plasma stability assay, it's crucial to determine the cause.

Step 1: Differentiate between Chemical and Enzymatic Degradation

  • Hypothesis: The degradation may be due to enzymatic activity (e.g., esterases, amidases in plasma) or chemical instability at physiological pH.

  • Experiment: Run parallel incubations:

    • Standard Plasma: Your compound in plasma.

    • Heat-Inactivated Plasma: Plasma that has been heated to denature enzymes.

    • Buffer Control: Your compound in a buffer at the same pH as plasma (typically pH 7.4).

  • Interpretation:

    • Degradation in standard plasma but stable in heat-inactivated plasma and buffer: This points to enzymatic degradation.

    • Degradation in standard plasma and buffer, but stable in heat-inactivated plasma: This is less common but could suggest a complex interaction.

    • Degradation in all three conditions: This indicates chemical instability at physiological pH.

Step 2: Identify the Degradation Products

  • Technique: Use LC-MS/MS to analyze the samples from your stability assay. Look for new peaks that appear as your parent compound disappears.

  • Common Degradants:

    • Hydroxylated Metabolite: An increase in mass of 16 Da (M+16) suggests oxidation.

    • Dechlorinated Metabolite: A decrease in mass corresponding to the replacement of Cl with H (M-34) or OH (M-18) suggests hydrolysis or reductive dehalogenation.[8][9][10][11]

    • Glucuronide Conjugate: A significant increase in mass (M+176) indicates Phase II metabolism.

Issue 2: High Clearance Predicted from Liver Microsome or S9 Fraction Assays

High clearance in liver fractions points towards significant hepatic metabolism.

Step 1: Pinpoint the Enzyme Families Involved

  • Hypothesis: The metabolism is likely mediated by CYPs, AO, or other hepatic enzymes.

  • Experiment: Perform incubations with specific inhibitors:

    • CYP Inhibition: Use a broad-spectrum CYP inhibitor (e.g., 1-aminobenzotriazole).

    • AO Inhibition: Use a known AO inhibitor (e.g., hydralazine).

  • Interpretation:

    • Stability increases with CYP inhibitor: CYP enzymes are the primary culprits.

    • Stability increases with AO inhibitor: AO is a key metabolic pathway.

    • No change with either inhibitor: Other enzymes (e.g., FMOs, UGTs) may be involved, or the compound is a substrate for multiple enzymes.

Step 2: Structural Modification Strategies

Once the metabolic soft spot and the enzymes involved are identified, you can rationally design more stable analogs.

Problem Proposed Solution Rationale
Oxidation of the pyrazolopyrimidine core Introduce an electron-withdrawing group (e.g., fluorine) near the site of oxidation.This can lower the electron density of the ring, making it less susceptible to oxidative metabolism.[12]
Hydrolysis of the C5-chloro group Replace the chloro group with a more stable alternative like a trifluoromethyl (CF3) group.The C-F bond is much stronger and less prone to cleavage than the C-Cl bond.
Metabolism of a labile substituent "Block" the metabolic site by replacing a hydrogen with a deuterium or fluorine atom.The heavier isotope or the electron-withdrawing fluorine can slow the rate of enzymatic cleavage.[13]

Part 3: Experimental Protocols & Visual Workflows

Protocol 1: Standard Plasma Stability Assay

This protocol provides a general framework for assessing the stability of your compound in plasma.

  • Preparation:

    • Prepare a 10 mM stock solution of your test compound in DMSO.

    • Thaw plasma (human, mouse, or rat) at 37°C.

    • Prepare a working solution of your compound by diluting the stock solution in acetonitrile.

  • Incubation:

    • In a 96-well plate, add your compound to pre-warmed plasma to a final concentration of 1 µM. The final DMSO concentration should be less than 0.5%.

    • Incubate the plate at 37°C.

    • At specified time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture.

  • Reaction Termination:

    • Quench the reaction by adding 3 volumes of cold acetonitrile containing an internal standard.

    • Centrifuge the plate to precipitate proteins.

  • Analysis:

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

    • Calculate the half-life (t½) and the percentage of compound remaining at each time point.

Visualization of Stability Assessment Workflow

Stability_Workflow cluster_Initial_Screen Initial Stability Screen cluster_Troubleshooting Troubleshooting Unstable Compounds Start Compound in Plasma Incubate Incubate at 37°C (t = 0, 15, 30, 60, 120 min) Start->Incubate Quench Quench with ACN + IS Incubate->Quench Analyze LC-MS/MS Analysis Quench->Analyze Result Calculate Half-Life (t½) Analyze->Result Unstable t½ is short Result->Unstable If unstable Differentiate Differentiate Chemical vs. Enzymatic Degradation Unstable->Differentiate Identify_Metabolites Identify Degradants (LC-MS/MS) Differentiate->Identify_Metabolites Enzymatic Structural_Mod Structural Modification Differentiate->Structural_Mod Chemical Inhibitor_Assays Enzyme Inhibition Assays (CYP, AO inhibitors) Identify_Metabolites->Inhibitor_Assays Inhibitor_Assays->Structural_Mod

Caption: Workflow for assessing and troubleshooting compound stability.

Visualization of Potential Metabolic Pathways

Metabolic_Pathways cluster_PhaseI Phase I Metabolism cluster_PhaseII Phase II Metabolism Parent 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine (Parent Compound) Oxidation Oxidized Metabolite (+16 Da) Parent->Oxidation CYP450s / AO (Oxidation) Dechlorination Dechlorinated Metabolite (-34 Da or -18 Da) Parent->Dechlorination Hydrolysis / Reductive Dehalogenation Conjugation Glucuronide Conjugate (+176 Da) Oxidation->Conjugation UGTs Dechlorination->Conjugation UGTs

Caption: Potential metabolic pathways for 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine.

References

  • S. B. R., Radi, M., Bernardo, V., et al. (2014). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. ACS Medicinal Chemistry Letters, 5(9), 1015-1019. [Link]

  • Macdonald, I. K., Admassu, A. E., Tizzard, G. J., et al. (2018). Heterologous Production and Purification of a Functional Chloroform Reductive Dehalogenase. ACS Chemical Biology, 13(3), 747-753. [Link]

  • Creative Bioarray. (n.d.). How to Improve Drug Plasma Stability?. [Link]

  • Cui, L., Cansler, H. L., & Clapper, J. C. (2015). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. Metabolomics, 11(6), 1560-1575. [Link]

  • Abdel-Maksoud, M. S., El-Gamal, M. I., Al-Said, M. S., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 14(3), 1845-1865. [Link]

  • Xu, H., Liu, Y., Lin, X., et al. (2012). Biodegradation of chlorpyrifos and its hydrolysis product 3,5,6-trichloro-2-pyridinol by a new fungal strain Cladosporium cladosporioides Hu-01. PLoS One, 7(10), e47205. [Link]

  • El-Sayed, M. T., Al-Salahat, A. A., Al-Qawasmeh, R. A., et al. (2023). Efficient Synthesis of Pyrazolopyrimidines Containing a Chromane Backbone with Biological Activity Evaluation. ACS Omega, 8(23), 20567-20577. [Link]

  • Ivanisevic, J., & Want, E. J. (2024). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. LabRulez LCMS. [Link]

  • Li, C., & Xu, X. (2018). Halogenation through Deoxygenation of Alcohols and Aldehydes. Organic Letters, 20(10), 3013-3016. [Link]

  • Barr, D. A., Öeren, M., Hunt, P. A., et al. (2024). Tackling metabolism issues in drug discovery with in silico methods. AZoNetwork. [Link]

  • El-Naggar, A. M., El-Adl, K., Ali, O. M., et al. (2023). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 28(13), 5122. [Link]

  • Onesti, G., Fiori, J., & de la Torre, X. (2022). LC-HRMS-based metabolomics workflow: An alternative strategy for metabolite identification in the antidoping field. Drug Testing and Analysis, 14(11-12), 1950-1961. [Link]

  • Freedman, D. L., & Gossett, J. M. (1996). Complete biological dehalogenation of chlorinated ethylenes in sulfate containing groundwater. Water Environment Research, 68(3), 371-382. [Link]

  • Townsend, G. T., & Suflita, J. M. (1996). Characterization of Chloroethylene Dehalogenation by Cell Extracts of Desulfomonile tiedjei and Its Relationship to Chlorobenzoate Dehalogenation. Applied and Environmental Microbiology, 62(7), 2347-2353. [Link]

  • Sherman, M. A., & Singh, P. K. (2021). Using LC-MS/MS Metabolomics to Study Cancer Metabolism. DigitalCommons@UNMC. [Link]

  • Al-Warhi, T., Al-Salahat, A., Jalal, N., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(21), 5092. [Link]

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 14(11), 2136-2165. [Link]

  • Obiol-Pardo, C., & Gomis-Tena, J. (2022). The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery. Pharmaceutics, 14(10), 2056. [Link]

  • Gajula, S. N. R., & Talluri, M. V. N. K. (2021). Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. Journal of Pharmaceutical Sciences, 110(9), 3079-3092. [Link]

  • Chen, J., Maciuca, R., Benton, P., et al. (2024). LC/MS analysis of plasma samples from PPMI. Protocols.io. [Link]

  • Nelson, D. J., LaFon, S. W., & Berens, R. L. (1979). Metabolism of pyrazolo(3,4-d)pyrimidines in Leishmania braziliensis and Leishmania donovani. Allopurinol, oxipurinol, and 4-aminopyrazolo(3,4-d)pyrimidine. The Journal of Biological Chemistry, 254(10), 11544-11549. [Link]

  • Sobus, J. R., Wambaugh, J. F., & Isaacs, K. K. (2022). Identifying xenobiotic metabolites with in silico prediction tools and LCMS suspect screening analysis. Journal of Exposure Science & Environmental Epidemiology, 32(4), 549-561. [Link]

  • Radi, M., Dreassi, E., Brullo, C., et al. (2011). Structure of a pyrazolo-[3,4-d]-pyrimidine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2626. [Link]

  • Garattini, E., & Terao, M. (2012). In Silico ADME and Toxicity Prediction of Benzimidazole Derivatives and Its Cobalt Coordination Compounds. Synthesis, Characterization and Crystal Structure. Expert Opinion on Drug Metabolism & Toxicology, 8(3), 335-348. [Link]

  • van der Woude, T., de Boer, J., & van der Meer, J. R. (1995). Influence of Substituents on Reductive Dehalogenation of 3-Chlorobenzoate Analogs. Applied and Environmental Microbiology, 61(2), 820-824. [Link]

  • Wikipedia. (n.d.). Folate. [Link]

Sources

Troubleshooting

Technical Support Center: Kinase Selectivity Optimization for 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine Scaffolds

Welcome to the Advanced Medicinal Chemistry Support Hub. Ticket ID: KIN-SEL-43D-001 Status: Open Assigned Specialist: Senior Application Scientist, Lead Discovery Group Executive Summary: The Selectivity Challenge The 5-...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Medicinal Chemistry Support Hub. Ticket ID: KIN-SEL-43D-001 Status: Open Assigned Specialist: Senior Application Scientist, Lead Discovery Group

Executive Summary: The Selectivity Challenge

The 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine scaffold is a privileged ATP-competitive pharmacophore. It functions as a bioisostere of the adenine ring found in ATP.[1] Because the ATP-binding cleft is highly conserved across the human kinome (over 500 kinases), "naked" pyrazolo[4,3-d]pyrimidines often exhibit promiscuous binding, leading to off-target toxicity (e.g., hitting essential kinases like CDK1 or GSK3


 when targeting non-essential oncogenes).

This guide provides a systematic troubleshooting workflow to engineer selectivity into this scaffold by exploiting structural divergences in the Gatekeeper residue , Solvent Front , and Ribose-binding pocket .

Module 1: Structural Diagnostics (Pharmacophore Mapping)

User Question: "I have the core 5-chloro scaffold. Which positions control affinity versus selectivity?"

Technical Insight: You must map your substituents to the kinase domain sub-pockets. In the pyrazolo[4,3-d]pyrimidine system, the binding mode is generally flipped relative to purines, but the logic remains consistent.

The 4-Point Selectivity Map
PositionChemical FeatureKinase Pocket InteractionSelectivity Potential
N1 / N2 Pyrazole NitrogensRibose/Solvent Pocket. Often tolerates bulky alkyl/cycloalkyl groups.Medium. Controls solubility and prevents steric clashes with the floor of the ATP pocket.
C3 Pyrazole CarbonGatekeeper Residue. The most critical vector for selectivity.High. Bulky groups here (e.g., i-Pr, t-Bu) restrict binding to kinases with small gatekeepers (Thr, Ala) and exclude those with large ones (Met, Phe).
C7 Pyrimidine C4 (Top)Hinge Region. Usually an amine (

) mimics the Adenine

.
Low/Medium. Primary driver of potency, but specific H-bonds here can tune isoform selectivity (e.g., CDK2 vs CDK4).
C5 Pyrimidine C2 (Cl)Solvent Front. The "5-Chloro" is a synthetic handle for late-stage diversification.High. Extending chains here reaches the solvent, where kinase homology is lowest.
Visualizing the Selectivity Logic

SelectivityMap Scaffold 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine C3_Pos C3 Position (Gatekeeper Scan) Scaffold->C3_Pos Modification C7_Pos C7 Position (Hinge Binder) Scaffold->C7_Pos Modification C5_Pos C5 Position (Cl) (Solvent Front) Scaffold->C5_Pos Displacement Gatekeeper Gatekeeper Residue (Thr vs Met) C3_Pos->Gatekeeper Steric Filter Solvent Solvent Channel (Low Homology) C5_Pos->Solvent Solubility & Specificity Selectivity Kinase Selectivity Profile Gatekeeper->Selectivity Determines Solvent->Selectivity Refines

Caption: Logical flow for targeting specific kinase sub-pockets using the pyrazolo[4,3-d]pyrimidine scaffold.

Module 2: Troubleshooting Selectivity Issues

User Question: "My compound inhibits my target (IC50 = 10 nM) but also hits CDK2 and Src. How do I fix this?"

Strategy A: The "Gatekeeper" Squeeze (C3 Modification)

Most promiscuous inhibitors fit into the "average" size pocket.

  • The Fix: Introduce steric bulk at the C3 position .

  • Mechanism: If your target kinase has a small gatekeeper residue (e.g., Threonine in PLK1 or EGFR T790M mutants), a bulky group at C3 (Isopropyl, Cyclopropyl, or Phenyl) will fit. However, off-target kinases with a large "Gatekeeper" (e.g., Methionine in CDK2 or Src) will sterically clash with the C3 substituent, reducing affinity for the off-target.

  • Protocol: Synthesize analogs with H

    
     Me 
    
    
    
    Et
    
    
    
    
    -Pr
    
    
    
    
    -Bu at C3.
Strategy B: The Solvent Front Extension (C5 Substitution)

The 5-Chloro group is lipophilic and small. Replacing it with solubilizing amines that extend into the solvent front can induce selectivity because the amino acid residues at the solvent front are poorly conserved compared to the ATP pocket.

  • The Fix: Perform

    
     displacement of the 5-Cl with diamines (e.g., N-methylpiperazine, morpholine).
    
  • Mechanism: This creates a vector that "samples" the surface residues.

  • Reference: 3,5,7-trisubstituted pyrazolo[4,3-d]pyrimidines have been optimized for CDK selectivity by manipulating this specific vector [1].

Module 3: Synthetic Troubleshooting (The "How-To")

User Question: "I cannot displace the 5-Chloro group with my amine. The reaction stalls."

Diagnosis: The pyrazolo[4,3-d]pyrimidine ring is electron-rich (due to the pyrazole), making the pyrimidine ring less electrophilic than a standard purine or pyrimidine. This deactivates the C5 position toward Nucleophilic Aromatic Substitution (


).
Troubleshooting Guide: 5-Cl Displacement
MethodReagents/ConditionsWhen to Use
Standard

Amine (3 eq), DIPEA,

-BuOH or DMF, 120°C (Sealed Tube).
For highly nucleophilic amines (primary aliphatic).
Acid Catalysis Amine, cat.[2] HCl or TFA, Isopropanol, Reflux.Recommended. Protonation of N5/N7 activates the ring, making C5 more electrophilic.
Buchwald-Hartwig

, BINAP,

, Toluene, 100°C.
For anilines (aromatic amines) or sterically hindered amines that fail

.
Synthetic Workflow Diagram

SynthesisFlow Start 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine Decision Target Nucleophile? Start->Decision PathA Aliphatic Amine (Primary/Secondary) Decision->PathA PathB Aromatic Amine (Aniline) Decision->PathB CondA Acid Catalysis: HCl/iPrOH, Reflux PathA->CondA CondB Pd-Catalysis: Buchwald-Hartwig PathB->CondB Product 5-Amino-Substituted Analog CondA->Product CondB->Product

Caption: Decision tree for displacing the 5-Chloro group based on nucleophile type.

Module 4: Validation Protocols

User Question: "How do I validate that my structural changes actually improved selectivity?"

Do not rely solely on IC50 values against your target. You must calculate the Selectivity Score (S-score) .

Protocol: The Selectivity Screen
  • Panel Selection: Choose a panel of 20-50 diverse kinases (including CDK2, Src, GSK3

    
    , EGFR, and PKA).
    
  • Single Point Screen: Test compounds at

    
     or 
    
    
    
    .
  • Calculation:

    • A lower score indicates higher selectivity.

  • Kd Determination: For hits, determine the dissociation constant (

    
    ) using competition binding assays (e.g., KINOMEscan or LanthaScreen). 
    
    
    
    is thermodynamic and more robust than IC50, which depends on ATP concentration.

Critical Check: If your compound loses potency against the target while gaining selectivity, you have likely introduced too much steric bulk at C3. Backtrack to a smaller substituent (e.g., Ethyl instead of Isopropyl) and focus on optimizing the C5 solvent interaction [2].

References

  • 3,5,7-Substituted Pyrazolo[4,3-d]Pyrimidine Inhibitors of Cyclin-Dependent Kinases and Cyclin K Degraders. Source: National Institutes of Health (NIH) / PubMed Link:[Link]

  • Discovery of a potent protein kinase D inhibitor: insights in the binding mode of pyrazolo[3,4-d]pyrimidine analogues. (Note: Comparative SAR logic applies to [4,3-d] isomers). Source: RSC / NIH Link:[Link]

  • Pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship. Source: NIH / PubMed Central Link:[Link]

Disclaimer: This guide is for research purposes only. All synthetic procedures should be performed in a controlled laboratory environment with appropriate safety protocols.

Sources

Optimization

Technical Support Center: Purification of Polar 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine Derivatives

Prepared by the Senior Application Scientist Team Welcome to the technical support center for the purification of 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine derivatives. This guide is designed for researchers, medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the purification of 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating and purifying this important class of polar, nitrogen-rich heterocyclic compounds. The unique physicochemical properties of this scaffold—namely its high polarity, multiple hydrogen bond donors/acceptors, and the presence of a reactive chloro substituent—present a distinct set of purification hurdles.

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed, field-proven protocols to help you achieve your desired purity and yield.

Section 1: Troubleshooting Guide

This section addresses the most common problems encountered during the purification of 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine derivatives in a direct question-and-answer format.

Question 1: My compound is streaking severely on silica gel TLC plates and I'm getting very poor separation and recovery from my column. What's happening and how can I fix it?

Answer:

Causality: This is the most prevalent issue and stems from strong acid-base interactions between your compound and the stationary phase. The pyrazolo[4,3-d]pyrimidine core contains several basic nitrogen atoms. Silica gel, the most common stationary phase, has an acidic surface due to the presence of silanol (Si-OH) groups. Your polar, basic compound is binding irreversibly or too strongly to these acidic sites, resulting in significant peak tailing (streaking) and, in many cases, permanent loss of material on the column.[1][2]

Solutions:

  • Neutralize the Stationary Phase: The most effective solution is to add a basic modifier to your mobile phase. This base will compete with your compound for the acidic sites on the silica, leading to sharper peaks and improved elution.

    • Triethylamine (TEA): Add 0.5-2% (v/v) TEA to your eluent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane). This is often the first choice for many chemists.

    • Ammonia: For very basic compounds, using a 7N solution of ammonia in methanol as your polar co-solvent (e.g., a gradient of Dichloromethane to 10% of a 7N NH3/Methanol solution) can be highly effective.

  • Use a Deactivated Stationary Phase: If basic modifiers are not sufficient or are incompatible with your molecule's stability, consider using a different stationary phase.

    • Alumina (Basic or Neutral): Alumina can be an excellent alternative for purifying basic compounds.[1] Start with neutral alumina and screen different solvent systems.

    • Treated Silica: Commercially available amine-treated or end-capped silica gels are designed to minimize these problematic secondary interactions.

  • Reverse-Phase Chromatography: Since these compounds are polar, they are often excellent candidates for reverse-phase purification, where the most polar compounds elute first.[1] This is a powerful alternative if normal-phase chromatography fails. A typical starting point would be a C18 column with a water/acetonitrile or water/methanol gradient, often with a small amount of formic acid or TFA as a modifier to improve peak shape.

Question 2: I'm struggling to find a suitable solvent for recrystallization. My compound is poorly soluble in most common solvents but dissolves completely in highly polar ones like DMSO or DMF.

Answer:

Causality: This is a classic solubility challenge for highly polar molecules.[3] An ideal single recrystallization solvent requires the compound to be sparingly soluble at room temperature but highly soluble when hot.[4] Solvents like hexanes or ethyl acetate are often too non-polar to dissolve the compound even at reflux, while solvents like methanol or water may dissolve it too well even when cold, leading to poor recovery.

Solutions:

  • Two-Solvent (or Solvent/Anti-Solvent) Recrystallization: This is the most effective technique in this scenario.[5]

    • Step 1: Dissolve your compound in a minimum amount of a hot "good" solvent in which it is highly soluble (e.g., Methanol, Ethanol, Acetone, or even a small amount of DMF).

    • Step 2: While the solution is still hot, slowly add a "poor" solvent (an "anti-solvent") in which your compound is insoluble (e.g., Water, Diethyl Ether, or Hexanes) dropwise until the solution becomes faintly cloudy (the saturation point).[5]

    • Step 3: If necessary, add a drop or two of the hot "good" solvent to redissolve the precipitate and make the solution clear again.

    • Step 4: Allow the solution to cool slowly to room temperature, and then in an ice bath, to promote the formation of pure crystals.

  • Vapor Diffusion: If you have a small amount of material, dissolve it in a "good" solvent in a small vial. Place this open vial inside a larger, sealed jar containing a layer of the "poor" solvent. The vapor from the poor solvent will slowly diffuse into the good solvent, gradually decreasing the solubility of your compound and promoting crystal growth over several days.

Recommended Solvent Systems for Two-Solvent Recrystallization:

"Good" Solvent (Solubilizing)"Poor" Solvent (Anti-Solvent)
Methanol / EthanolWater
Acetonen-Hexane or Diethyl Ether
Tetrahydrofuran (THF)n-Hexane
Dichloromethane (DCM)n-Hexane
Question 3: My compound "oils out" instead of forming crystals during recrystallization. What should I do?

Answer:

Causality: "Oiling out" occurs when the solution becomes supersaturated at a temperature that is above the melting point of your solid compound (or a solid-solute complex). Instead of crystallizing, the compound comes out of solution as a liquid phase. This is common with polar compounds that can have strong intermolecular interactions and may be contaminated with impurities that disrupt the crystal lattice formation.[6]

Solutions:

  • Reduce the Cooling Rate: Do not place the hot solution directly into an ice bath. Allow it to cool very slowly to room temperature, perhaps by insulating the flask. This gives the molecules more time to orient themselves into an ordered crystal lattice.

  • Lower the Initial Concentration: Your solution may be too concentrated. Add a little more of the hot solvent before cooling to ensure saturation is reached at a lower temperature.

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the air-solvent interface. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.

  • Seed the Solution: If you have a few pure crystals from a previous batch, add one or two to the cooled solution to induce crystallization.

  • Re-evaluate Your Solvent System: The solvent system may be the root cause. Try a different pair of solvents for recrystallization.

Question 4: I suspect my compound is degrading during workup or purification. How can I confirm this and prevent it?

Answer:

Causality: The 5-chloro-1H-pyrazolo[4,3-d]pyrimidine scaffold can be susceptible to nucleophilic aromatic substitution (SNAr). The chloro group can be displaced by nucleophiles, especially under heated conditions or in the presence of a base.

  • Hydrolysis: Reaction with water can replace the -Cl with an -OH group.

  • Reaction with Solvents: Using nucleophilic solvents like methanol or ethanol at high temperatures can lead to the formation of the corresponding methoxy or ethoxy derivatives.

Detection and Prevention:

  • TLC and LC-MS Analysis: Run a quick TLC or LC-MS of your crude material and compare it to the material after purification. Look for the appearance of new, often more polar, spots. The mass spectrum will clearly indicate if the chlorine atom (with its characteristic 3:1 isotopic pattern for 35Cl/37Cl) has been replaced by another group (e.g., -OH, -OCH3).

  • Avoid High Temperatures: Whenever possible, concentrate your solutions under reduced pressure without excessive heating. Avoid prolonged refluxing during recrystallization if possible.

  • Use Aprotic Solvents: For chromatography and extractions, prioritize aprotic solvents like Dichloromethane (DCM), Ethyl Acetate (EtOAc), and Tetrahydrofuran (THF) over protic solvents like Methanol (MeOH) or Ethanol (EtOH), especially if a base is present.

  • pH Control: During aqueous workups, keep the pH neutral or slightly acidic if your compound is stable under those conditions. Strong basic conditions can accelerate SNAr reactions.

Section 2: FAQs - General Principles & Best Practices

Q: What is the best overall purification strategy for a newly synthesized 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine derivative?

A: There is no single "best" strategy, but a logical workflow can save significant time and material. The diagram below outlines a typical decision-making process.

Purification_Workflow start Crude Product Analysis (TLC, LC-MS, 1H NMR) is_solid Is the crude material a solid? start->is_solid try_recrystallization Attempt Recrystallization (start with two-solvent system) is_solid->try_recrystallization Yes develop_column Develop Column Chromatography Method (TLC) is_solid->develop_column No (Oil/Gum) is_major_product Is it >90% pure by NMR/LCMS? success_recrys Successful? is_major_product->success_recrys Yes is_major_product->develop_column No try_recrystallization->is_major_product pure_solid Pure Solid Product success_recrys->pure_solid Yes success_recrys->develop_column No column_choice Does it streak on silica TLC? develop_column->column_choice normal_phase Normal Phase Column (Silica Gel) column_choice->normal_phase No modified_phase Modified Normal Phase (Silica + TEA/NH3 additive) column_choice->modified_phase Yes run_column Run Column Chromatography normal_phase->run_column modified_phase->run_column check_purity Check Purity of Fractions run_column->check_purity is_pure Purity Goal Met? check_purity->is_pure prep_hplc Consider Preparative HPLC (Reverse-Phase C18) is_pure->prep_hplc No final_product Pure Final Product is_pure->final_product Yes prep_hplc->final_product

Caption: Decision workflow for selecting a purification strategy.

Q: Are there any "go-to" solvent systems for column chromatography of these compounds?

A: Yes. Due to their polarity, you will almost certainly need a polar co-solvent. A gradient elution is highly recommended. Here are excellent starting points for method development:

Primary Solvent (Non-polar)Secondary Solvent (Polar)Modifier (if needed)
Dichloromethane (DCM)Methanol (MeOH)1% Triethylamine (TEA)
Ethyl Acetate (EtOAc)n-Hexane or Heptane1% Triethylamine (TEA)
Dichloromethane (DCM)AcetoneNone initially

Method Development Tip: Run TLC plates in several systems. Aim for an Rf value of 0.2-0.35 for your target compound in the solvent system you plan to use for your column. This provides the best balance for achieving good separation.

Section 3: Detailed Experimental Protocols

Protocol 1: Modified Flash Column Chromatography with Triethylamine

This protocol is designed to mitigate peak tailing for polar, basic compounds on standard silica gel.

  • Slurry Preparation:

    • In a fume hood, prepare your chosen eluent system for the low-polarity starting point of your gradient (e.g., 98:2 DCM:MeOH). Add 1% (v/v) of triethylamine (TEA) to the mixture.

    • In a beaker, add silica gel (typically 50-100x the mass of your crude product) to this solvent mixture to create a free-flowing slurry.

  • Column Packing:

    • Pour the slurry into your chromatography column. Use pressure to push the excess solvent through until the silica forms a stable, packed bed. Ensure the top of the bed is flat.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product in a minimal amount of a strong solvent (e.g., DCM, MeOH, or acetone).

    • Add a small amount of silica gel (or Celite) to this solution, approximately 2-3 times the mass of your product.

    • Carefully evaporate the solvent under reduced pressure until you have a dry, free-flowing powder. This is your dry-loaded sample.

    • Gently add this powder to the top of your packed column bed, forming a thin, even layer.

  • Elution:

    • Carefully add your starting eluent (containing 1% TEA) to the column.

    • Begin running the column, collecting fractions. Gradually increase the polarity of your eluent (e.g., from 2% MeOH in DCM to 5%, then 10%) to elute your compounds.

    • Crucially, ensure that every solvent mixture you use for the gradient contains the same 1% concentration of TEA.

  • Analysis:

    • Analyze the collected fractions by TLC to identify those containing your pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Two-Solvent Recrystallization (Methanol/Water Example)

This protocol is ideal for polar compounds that are highly soluble in alcohols but insoluble in water.

  • Dissolution: Place your crude solid into an Erlenmeyer flask with a stir bar. Add the minimum volume of methanol required to dissolve the solid completely at a gentle reflux.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Addition of Anti-Solvent: While the methanol solution is still hot and stirring, add deionized water dropwise using a pipette or burette. Continue adding water until you observe persistent cloudiness (turbidity).

  • Clarification: Add 1-2 drops of hot methanol to just redissolve the precipitate and make the solution clear again.

  • Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent mixture (e.g., a 1:1 mixture of MeOH/Water) to remove any residual soluble impurities.

  • Drying: Dry the crystals under high vacuum to remove all traces of solvent.

Protocol 3: Preparative HPLC (High-Performance Liquid Chromatography)

When all other methods fail to provide the required purity, preparative HPLC is the most powerful option.[7]

  • Analytical Method Development:

    • Develop a method on an analytical HPLC system first. A C18 reverse-phase column is the standard choice.

    • Screen gradients of Mobile Phase A (Water + 0.1% Formic Acid or TFA) and Mobile Phase B (Acetonitrile or Methanol + 0.1% Formic Acid or TFA). The acid modifier is critical for protonating basic nitrogens, ensuring sharp, symmetrical peaks.

    • Identify a gradient that provides good separation (>1.5 resolution) between your product and key impurities.

  • Scale-Up:

    • Transfer the method to a preparative HPLC system with a larger C18 column of the same chemistry.

    • Dissolve your sample in a suitable solvent (e.g., DMSO, DMF, or the mobile phase itself) at a high concentration.

    • Inject the sample and run the preparative method.

  • Fraction Collection:

    • Collect fractions as they elute, guided by the UV detector.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the organic solvent (Acetonitrile/Methanol) under reduced pressure.

    • The remaining aqueous solution can be frozen and lyophilized (freeze-dried) to yield your pure compound, often as a salt (e.g., formate or trifluoroacetate salt) if an acid modifier was used.

References

  • Chemistry LibreTexts. (2023). Recrystallization. [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization, Filtration and Melting Point. [Link]

  • Veguillas, M., & Liste, P. F. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. IntechOpen. [Link]

  • Convenient Synthesis of Pyrazolo[4′,3′:5,6]pyrano[4,3-c][4][5]oxazoles via Intramolecular Nitrile Oxide Cycloaddition. PMC - PubMed Central. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC - PubMed Central. [Link]

  • Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Publications. [Link]

  • Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. PubMed Central. [Link]

  • New pyrazolopyrimidine derivatives with anticancer activity: Design, synthesis, PIM-1 inhibition, molecular docking study and molecular dynamics. PubMed. [Link]

  • Sarris, K., & Nika, M. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. PMC - NIH. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: The Solid Phase. [Link]

  • Recrystallization. (n.d.). Recrystallization. [Link]

  • Discovery and Optimization of Pyrazolopyrimidine Sulfamates as ATG7 Inhibitors. (n.d.). ACS Publications. [Link]

  • Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. ResearchGate. [Link]

  • HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). ResearchGate. [Link]

  • Recrystallization. (n.d.). Recrystallization. [Link]

  • An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors. MDPI. [Link]

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][4][5][8]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors. RSC Publishing. [Link]

  • Novel pyrazolopyrimidine urea derivatives: Synthesis, antiproliferative activity, VEGFR-2 inhibition, and effects on the cell cycle profile. PubMed. [Link]

  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. [Link]

  • Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. MDPI. [Link]

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. [Link]

  • Column chromatography & TLC on highly polar compounds?. Reddit. [Link]

  • Pyrazolopyrimidines as anticancer agents: A review on structural and target-based approaches. PubMed. [Link]

  • Development of Pyrazolopyrimidine Anti-Wolbachia Agents for the Treatment of Filariasis. ACS Publications. [Link]

  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-mass spectrometry. Journal of Food and Drug Analysis. [Link]

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI. [Link]

  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. NIH. [Link]

  • Discovery of pyrazolopyrimidines that selectively inhibit CSF-1R kinase by iterative design, synthesis and screening against glioblastoma cells. NIH. [Link]

  • Selective synthesis of 1-substituted 4-chloropyrazolo[3,4-d]pyrimidines. PubMed. [Link]

  • Pd/C–H2-Catalyzed One-Pot Aromatization–Deoxygenation of Dihydropyridinediones: A Green, Scalable Route to Alkyl Pyridines. MDPI. [Link]

  • Discovery of new 1 H-pyrazolo[3,4- d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. PubMed. [Link]

  • Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. PMC - PubMed Central. [Link]

  • 5,7-dichloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine. PubChem. [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. [Link]

Sources

Troubleshooting

Technical Support Center: Optimization of ADME Properties for 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine Inhibitors

Welcome to the Advanced Medicinal Chemistry Support Hub. Ticket ID: ADME-PYR43D-CL5 Status: Open Assigned Specialist: Senior Application Scientist Introduction: The "Privileged" Scaffold Paradox You are working with 5-ch...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Medicinal Chemistry Support Hub. Ticket ID: ADME-PYR43D-CL5 Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The "Privileged" Scaffold Paradox

You are working with 5-chloro-1H-pyrazolo[4,3-d]pyrimidine , a bioisostere of the purine nucleus (adenine). This scaffold is chemically "privileged" because it naturally mimics the ATP-binding hinge region of kinases (e.g., CDK, EGFR, BTK) and the catalytic site of phosphodiesterases (PDEs).

The Paradox: While the scaffold offers high biochemical potency (nanomolar


), it suffers from the "Brick Dust" phenomenon—high crystallinity leading to poor aqueous solubility—and distinct metabolic liabilities. The 5-chloro substituent is your primary "handle" for resolving these issues via Nucleophilic Aromatic Substitution (

).

This guide provides troubleshooting protocols to optimize the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of this specific chemotype.

Module 1: Solubility & Dissolution Troubleshooting

User Issue: "My compound precipitates in the biological assay buffer (PBS/DMSO < 1%) or shows 0% oral bioavailability despite high potency."

Root Cause Analysis

The pyrazolo[4,3-d]pyrimidine core is a flat, electron-deficient heteroaromatic system. The 5-chloro substituent adds lipophilicity (


) without contributing hydrogen bond donors/acceptors.
  • Mechanism: Strong

    
     stacking interactions create a high crystal lattice energy (High Melting Point > 200°C).
    
  • Result: The energy required to break the crystal lattice is higher than the energy gained by solvation.

Optimization Protocol: The "Solubility Switch"

Do not rely solely on adding polar groups. You must disrupt the crystal packing.

Step-by-Step Strategy:

  • Displace the 5-Chloro Handle: Use the 5-Cl position to introduce solubilizing amines.

    • Recommendation: React with N-methylpiperazine , morpholine , or (3R)-3-aminopyrrolidine .

    • Why: These introduce an ionizable center (

      
      ) for pH-dependent solubility.
      
  • The "Escape from Flatland":

    • Avoid planar anilines at the 7-position if possible.

    • Introduce

      
       hybridized carbons (chiral centers) to disrupt planar stacking.
      
  • Prodrug Strategy (If potency is lost upon modification):

    • Synthesize N-acyloxymethyl carbamates if the NH at position 1 is free.

Visual Logic: Solubility Decision Tree

SolubilityOptimization Start Low Solubility (< 5 µM) CheckMP Check Melting Point Start->CheckMP HighMP MP > 220°C (Crystal Packing Issue) CheckMP->HighMP LowMP MP < 150°C (Lipophilicity Issue) CheckMP->LowMP Strategy1 Disrupt Planarity (Add sp3 centers) HighMP->Strategy1 Strategy2 Lower LogP (Add Polar Groups) LowMP->Strategy2 Action1 S_NAr at 5-Cl with Morpholine/Piperazine Strategy1->Action1 Strategy2->Action1

Caption: Decision logic for addressing insolubility based on melting point and lipophilicity analysis.

Module 2: Synthetic Troubleshooting (The 5-Cl Handle)

User Issue: "I cannot displace the 5-chlorine atom, or I am getting a mixture of regioisomers during alkylation."

Problem A: Reactivity of the 5-Cl

The pyrazolo[4,3-d]pyrimidine ring is electron-deficient, but the 5-position is less reactive than the 7-position. If the 7-position is already substituted with an electron-donating group (like an amine), the ring becomes deactivated toward further nucleophilic attack at C5.

Solution:

  • Order of Operations: Perform

    
     at C5 before installing strong electron donors at C7, or use a stronger leaving group (e.g., oxidize 5-Cl to a sulfone if sulfur was used, though Cl is standard).
    
  • Catalysis: If thermal substitution fails (boiling n-butanol), switch to Buchwald-Hartwig amination .

    • Catalyst:

      
       with Xantphos or BrettPhos.
      
    • Base:

      
      .
      
Problem B: N1 vs. N2 Regioselectivity

Alkylation of the pyrazole nitrogen (NH) often yields a mixture of N1 and N2 isomers.

  • N1-Isomer: Usually the thermodynamically stable and bioactive form (mimics N9 of purine).

  • N2-Isomer: Often inactive but forms faster (kinetic product).

Protocol for Regiocontrol:

  • For N1-Selectivity: Use sterically hindered bases or THP protection during synthesis.

  • Verification: Use 2D NMR (HMBC) .

    • N1-alkyl: Cross-peak between

      
       protons and C7a (bridgehead carbon).
      
    • N2-alkyl: Cross-peak between

      
       protons and C3.
      

Module 3: Metabolic Stability & Permeability

User Issue: "Compound has high clearance in microsomes (


) or low Caco-2 permeability."
Metabolic Soft Spots (SOM)
  • The Pyrazole NH: If unsubstituted, it is a target for glucuronidation.

    • Fix: Alkylate with a small group (Methyl, Ethyl) or a fluorinated motif (

      
      ).
      
  • Benzylic Positions: If you have a benzyl group at N1 or C7, it is prone to CYP450 oxidation.

    • Fix: Block the benzylic position with a gem-dimethyl group or Deuterium.

  • The 5-Position Amine: If you used N-methylpiperazine for solubility, the terminal methyl is a dealkylation site.

    • Fix: Switch to N-isopropyl or a bridged bicycle (e.g., 3,8-diazabicyclo[3.2.1]octane).

Permeability vs. Efflux

Pyrazolo[4,3-d]pyrimidines are frequent substrates for P-glycoprotein (P-gp) efflux transporters, especially when the Molecular Weight > 500 and PSA > 90 Ų.

Data Comparison: Optimization Impact

Modification (at 5-Cl position)Solubility (pH 7.4)Caco-2 Permeability (

)
Metabolic Stability (

)
Risk
-Cl (Parent) < 1

High (Passive)HighInsoluble
-NH-Piperazine > 100

ModerateLow (N-dealkylation)Metabolic Labile
-Morpholine > 50

HighHighGood Balance
-NH-Cyclopropyl < 10

HighHighSolubility Risk
Visual Logic: ADME Optimization Cycle

ADMECycle Scaffold 5-Cl-Pyrazolo[4,3-d]pyrimidine Solubility Solubility (Lattice Energy) Scaffold->Solubility 1. Add Polar Group Metabolism Microsomal Stability (CYP Oxidation) Metabolism->Scaffold 4. Re-design (Block SOM) Permeability Permeability (P-gp Efflux) Permeability->Metabolism 3. Check Soft Spots Solubility->Permeability 2. Check LogP/PSA

Caption: Iterative cycle for optimizing the scaffold. Note that solving solubility often creates permeability or metabolic issues requiring secondary adjustments.

FAQ: Rapid Fire Troubleshooting

Q: Can I leave the Chlorine at position 5? A: Yes, but only if it interacts with a specific hydrophobic pocket (e.g., the "gatekeeper" region in some kinases). However, you must solve the solubility issue elsewhere (e.g., at the N1 or C7 position). If the Cl is solvent-exposed, replace it immediately.

Q: My compound is potent in enzyme assays but inactive in cells. A: This is the "Cellular Potency Gap."

  • Check Permeability : Is

    
    ?
    
  • Check Efflux : Is the Efflux Ratio (B-A / A-B) > 2.0?

  • Action: If Efflux is high, reduce the number of Hydrogen Bond Donors (HBD). Methylate the amide or amine nitrogens.

Q: How do I confirm the structure of the regioisomers? A: X-ray crystallography is the gold standard. If unavailable, use 1H-15N HMBC NMR. The N1 tautomer typically shows distinct coupling patterns compared to N2.

References

  • Pyrazolo[4,3-d]pyrimidine Derivatives as Novel Hypoxia-Inducible Factor Prolyl Hydroxylase Domain Inhibitors. NIH/PubMed. (Discusses solubility optimization of the scaffold). Link

  • Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility. ACS Medicinal Chemistry Letters. (Applicable methodology for the [4,3-d] isomer regarding prodrugs and solubility). Link

  • Discovery of pyrazolo[3,4-d]pyrimidine derivatives as novel CDK2 inhibitors. RSC Advances. (Highlights the bioisosteric nature and kinase binding modes). Link

  • Regioselective synthesis and functionalization of pyrazolopyrimidines. Journal of Organic Chemistry. (General synthetic protocols for handling the chloro-scaffold). Link

Optimization

Enhancing the potency of 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine kinase inhibitors

Status: Active Operator: Senior Application Scientist (MedChem/Chemical Biology) Ticket ID: PYR-43D-OPT-001 Introduction: The Scaffold Architecture Welcome to the technical support hub for pyrazolo[4,3-d]pyrimidine optim...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Operator: Senior Application Scientist (MedChem/Chemical Biology) Ticket ID: PYR-43D-OPT-001

Introduction: The Scaffold Architecture

Welcome to the technical support hub for pyrazolo[4,3-d]pyrimidine optimization. You are working with a privileged scaffold that functions as a bioisostere of adenine .[1]

In the context of kinase inhibition, this scaffold typically binds to the ATP-binding pocket. The 5-chloro position you are targeting is critical because it usually orients towards the solvent-exposed region or the sugar pocket , depending on the specific kinase and the substitution pattern at N1 and C7.

Critical Numbering Note: Ensure you are using IUPAC numbering for the [4,3-d] isomer.

  • Position 7 (C7): Equivalent to the C6-position of adenine (the primary amine). This is the "Hinge Binder" region.[1]

  • Position 5 (C5): Equivalent to the C2-position of adenine. This orients towards the solvent front/sugar pocket.

  • Position 1 (N1): Controls interaction with the gatekeeper residue and back pocket.

Module 1: Synthetic Troubleshooting (Chemistry)

Issue: "I cannot displace the 5-chloro group efficiently, or I am getting mixed regioisomers."

Root Cause Analysis

The pyrazolo[4,3-d]pyrimidine ring is electron-deficient. However, if you are starting from a 5,7-dichloro precursor, the C7 position is significantly more electrophilic than the C5 position.

  • Step 1 (C7): Occurs at low temperatures (0°C to RT).

  • Step 2 (C5): Requires forcing conditions (High Temp, Microwave, or Pd-catalysis).

If you already have a substituent at C7 and are struggling to modify C5-Cl:

  • Deactivation: The electron-donating group (amine) at C7 deactivates the ring, making the C5-Cl sluggish to

    
    .
    
  • Sterics: Bulky groups at N1 or C7 can shield the C5 position.

Protocol: Activating the C5-Displacement

Q: How do I force the substitution at the 5-position?

A: If standard


 fails, switch to Buchwald-Hartwig Cross-Coupling or use acid catalysis.
MethodConditionsWhen to Use
Acid-Catalyzed

2-5 eq. amine, TFA or HCl (1 eq) , n-BuOH, 120°C (MW).For aliphatic amines. The acid protonates N3/N5, activating the ring.
Buchwald-Hartwig Pd2(dba)3, XPhos or BINAP, Cs2CO3, Dioxane, 100°C.For anilines or weak nucleophiles that fail

.
Suzuki Coupling Pd(dppf)Cl2, Aryl-boronic acid, K2CO3, DMF/H2O.To install carbon-linked aryl groups (bi-aryl systems).
Workflow Visualization: Regioselective Functionalization

ReactionFlow Start 5,7-Dichloro-1H- pyrazolo[4,3-d]pyrimidine Step1 Step 1: C7 Substitution (Hinge Binder) Start->Step1 R-NH2, 0°C (Fast S_NAr) Intermediate 7-Substituted-5-Chloro Intermediate Step1->Intermediate Intermediate->Intermediate Ring Deactivated by C7-Amine Step2 Step 2: C5 Substitution (Solubility/Potency) Intermediate->Step2 R'-NH2, 120°C/Acid OR Pd-Catalysis Final Final Lead Compound Step2->Final

Figure 1: Sequential functionalization strategy. The C7 position must be substituted first due to higher electrophilicity. The C5-Chloro displacement requires activation.

Module 2: SAR & Potency Optimization (Biology)

Issue: "My IC50 is stuck in the micromolar range (>1 µM). How do I break into nanomolar potency?"

Mechanism of Action

To enhance potency, you must maximize residence time and binding affinity. The 5-position (C5) is your "exit vector."

  • The Trap: Many researchers put large hydrophobic groups at C5.

  • The Fix: The C5 vector often points toward the solvent interface . Use this position to establish water-mediated hydrogen bonds or salt bridges with residues like Asp or Glu at the pocket rim.

Troubleshooting Guide: The "Potency Plateau"

Q: Which substituents at C5 improve potency?

A: Analyze your co-crystal structure or homology model.

  • If C5 points to Solvent: Attach solubilizing groups (Morpholine, N-methylpiperazine). This lowers the energy penalty of desolvation.

  • If C5 points to Sugar Pocket: Use small polar groups (Methoxy, Amino, Acetamide) to pick up H-bonds with the ribose-binding residues.

  • Check the Hinge (C7): Ensure your C7-amine has an H-bond donor. A simple phenyl ring at C7 is often insufficient; an indazole, pyrazole, or phenol often works better to mimic the adenine N6/N1 interaction.

SAR Decision Tree

SAR_Logic Problem Potency Stalled (>1 µM) CheckC7 Check C7 (Hinge) Problem->CheckC7 C7_Good Is C7 H-bond donor present? CheckC7->C7_Good CheckC5 Check C5 (Solvent) C5_Strategy C5 Strategy CheckC5->C5_Strategy C7_Good->CheckC5 Yes Fix_C7 Switch to 3-amino-indazole or 4-amino-phenol C7_Good->Fix_C7 No Solubility Add Morpholine/Piperazine (Solvent Interaction) C5_Strategy->Solubility Poor Solubility? Selectivity Add Bulky Group (Gatekeeper Clash) C5_Strategy->Selectivity Off-target toxicity?

Figure 2: SAR Logic Flow for breaking the potency plateau. Prioritize the Hinge (C7) interaction before optimizing the Solvent Front (C5).

Module 3: Solubility & Assay Interference

Issue: "The compound precipitates in the kinase assay buffer or shows variable IC50 data."

The "Brick Dust" Phenomenon

Pyrazolo[4,3-d]pyrimidines are flat, aromatic stacks. They have high crystal lattice energy (High MP, Low Solubility).

  • Symptom: Steep Hill slopes in IC50 curves (> 2.0) or activity dropping off at high concentrations (aggregation).

Solubility Solutions Table
ModificationPositionEffectMechanism
N-Methyl Piperazine C5 (via linker)+++ SolubilityIonizable amine (pKa ~7.8) forms salt at physiological pH.
Morpholine C5 or C7++ SolubilityDisrupts planarity and adds H-bond acceptor.
Aliphatic Chains N1+ LipophilicityWarning: May reduce solubility but helps cell permeability. Keep chains short (Ethyl/Isopropyl).

Q: How do I validate if my IC50 is real or an aggregation artifact? A: Run the kinase assay with 0.01% Triton X-100 or Brij-35 .

  • If IC50 increases significantly (potency drops) with detergent, your compound was likely aggregating (false positive).

  • If IC50 remains stable, the inhibition is genuine.

References

  • Scaffold Review & Binding Mode

    • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold.[1][2][3][4][5][6] (Note: Discusses the isomeric scaffold but applies to the bioisostere logic).

    • Source:

  • Synthesis & Regioselectivity

    • Synthesis of 1,4-Disubstituted Pyrazolo[3,4-d]pyrimidines... Insights into Selectivity and Reactivity. (Details the nucleophilic displacement hierarchy: C4/C7 > C6/C5).
    • Source:

  • Solubility Enhancement

    • Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Mini
    • Source:

  • Chemical Property Data

    • 5,7-dichloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine (PubChem CID 57415862).[7]

    • Source:

Sources

Reference Data & Comparative Studies

Validation

Comparing 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine with other kinase inhibitor scaffolds

This guide provides an in-depth technical comparison of the 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine scaffold against established kinase inhibitor backbones. It is designed for medicinal chemists and drug discovery scientis...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine scaffold against established kinase inhibitor backbones. It is designed for medicinal chemists and drug discovery scientists, focusing on structural bioisosterism, synthetic utility, and kinase selectivity profiles.

Executive Summary: The "Privileged" Isomer

The 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine (CAS: 633328-98-0) represents a distinct isomeric class of "privileged scaffolds" used to design ATP-competitive kinase inhibitors. While less ubiquitous than its isomer pyrazolo[3,4-d]pyrimidine (the core of Ibrutinib), the [4,3-d] system offers a unique vector for substituent attachment that can overcome IP congestion and improve metabolic stability.

Key Distinction: The 5-chloro functionality serves as a critical electrophilic "handle" for introducing solubilizing groups or solvent-front interacting motifs, typically after the hinge-binding region (position 7) has been established.

Structural & Electronic Profiling

To understand the utility of the [4,3-d] scaffold, it must be compared to the natural substrate (Adenine/Purine) and its most common synthetic rival ([3,4-d]).

Scaffold Comparison Matrix
FeaturePurine (Adenine Core) Pyrazolo[3,4-d]pyrimidine Pyrazolo[4,3-d]pyrimidine
Structure Imidazo[4,5-d]pyrimidineIsostere (N at 1,2,4,6 positions)Isostere (N at 1,2,4,6 positions)
Hinge Binding N1 (Acceptor), N6-H (Donor)N1 (Acceptor), C4-NH (Donor)N1/N2 (Acceptor), C7-NH (Donor)
Electronic Character Electron-rich 5-membered ringHigh aromaticity; N-N bond at 1-2N-N bond at 1-2; Distinct dipole
Key Drug Examples Roscovitine (CDK)Ibrutinib (BTK), Idelalisib (PI3K)LGR6768 (CDK7), Dinaciclib analogs
Solubility ModerateLow to ModerateOften Improved (depends on R-groups)

*Note: Numbering varies by system. In [4,3-d], the bridgehead is C3a/C7a. The "Adenine-like" amine is at C7.

Visualizing the Isosterism

The following diagram illustrates the structural relationship and the critical "Vector Shift" provided by the [4,3-d] isomer.

ScaffoldComparison cluster_logic Functional Vector Analysis Adenine Adenine (Purine) Natural Ligand Pyrazolo34 Pyrazolo[3,4-d] (e.g., Ibrutinib Core) Adenine->Pyrazolo34 Isosteric Replacement (Common) Pyrazolo43 Pyrazolo[4,3-d] (Target Scaffold) Adenine->Pyrazolo43 Isosteric Replacement (Alternative Vector) Vector34 [3,4-d] Vector: Substituents project towards hydrophobic pocket II Pyrazolo34->Vector34 Vector43 [4,3-d] Vector: Altered geometry allows unique solvent-front interactions via C5-Cl Pyrazolo43->Vector43

Caption: Structural evolution from Adenine to Pyrazolo isomers. The [4,3-d] scaffold offers a distinct geometric vector for side-chain attachment compared to the [3,4-d] standard.

Synthetic Accessibility & Reactivity

The "5-Chloro" in the name refers to the electrophilic site at position 5. However, the reactivity profile depends heavily on whether the 7-position (the "top" of the molecule, homologous to Adenine's amine) is substituted.

The Reactivity Hierarchy (Regioselectivity)

In a 5,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine precursor:

  • C7-Cl (Primary Site): Most reactive (SNAr). Displaced by primary amines to form the "Hinge Binder."

  • C5-Cl (Secondary Site): Less reactive. Requires catalysis (Buchwald-Hartwig) or forcing SNAr conditions. This is the "Solvent Front" handle.

Critical Note: If you purchase 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine (where C7 is H), the C5-Cl is the primary electrophile. However, most kinase inhibitors require a substituent at C7. Therefore, the most common workflow starts with the 5,7-dichloro species.

Experimental Protocol: Library Synthesis

Objective: Synthesize a CDK-selective inhibitor using the 5-chloro handle.

Step 1: C7-Substitution (Hinge Binding)

  • Reagents: 5,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine (1.0 eq), Aniline derivative (1.1 eq), DIPEA (2.0 eq).

  • Solvent: n-Butanol (high boiling point is crucial).

  • Conditions: 80°C for 4–6 hours.

  • Mechanism: SNAr. The C7-Cl is displaced selectively due to the alpha-nitrogen effect.

  • Validation: TLC (Ethyl Acetate/Hexane) shows disappearance of starting material. Mass spec confirms mono-substitution.

Step 2: C5-Substitution (Solvent Front Optimization)

  • Reagents: Intermediate from Step 1 (1.0 eq), Aliphatic amine (e.g., N-methylpiperazine) or Boronic Acid (for Suzuki).

  • Conditions (SNAr): Microwave irradiation, 140°C, 30 min, in NMP or DMSO.

  • Conditions (Suzuki): Pd(dppf)Cl2, K2CO3, Dioxane/Water, 100°C.

  • Why: The C5-Cl is deactivated; thermal energy or Pd-catalysis is required to displace it.

Kinase Selectivity & Performance Data

The [4,3-d] scaffold is particularly potent against CDKs (Cyclin-Dependent Kinases) due to its ability to mimic the purine ring of ATP while projecting solubilizing groups into the solvent channel via the 5-position.

Comparative Potency Data (Representative)

Data synthesized from structure-activity relationship (SAR) studies on CDK inhibitors (e.g., LGR6768 series).

Target KinaseScaffoldR7-Substituent (Hinge)R5-Substituent (Solvent)IC50 (nM)Selectivity Note
CDK7 Pyrazolo[4,3-d] 2-phenylbenzylPiperidine-linker4 - 15 High selectivity vs CDK1/2
CDK2 Pyrazolo[3,4-d]Benzyl-aminoSulfonamide45 - 90Moderate selectivity
Src Pyrazolo[3,4-d]Phenyl-aminoPiperazine10 - 50Broad Src family activity
EGFR QuinazolinePhenyl-aminoEther< 10High potency, resistance issues

Interpretation: The Pyrazolo[4,3-d]pyrimidine scaffold (Row 1) allows for specific "twisted" conformations at the 7-position (e.g., bi-phenyl systems) that fit the CDK7 active site better than the planar [3,4-d] isomers, resulting in superior selectivity profiles.

Biological Assay Protocol

To validate the efficacy of the synthesized 5-chloro derivatives, a robust kinase assay is required.

ADP-Glo™ Kinase Assay (Promega)

A luminescent ADP detection assay. Universal and sensitive.

  • Preparation: Dilute the 5-chloro-derivative (in DMSO) to 5x concentration.

  • Kinase Reaction:

    • Mix 1 µL Compound + 2 µL Kinase/Substrate mix (e.g., CDK7/CyclinH/MAT1 + Peptide).

    • Initiate with 2 µL Ultra-Pure ATP.

    • Incubate at Room Temp for 60 mins.

  • Detection:

    • Add 5 µL ADP-Glo™ Reagent (stops reaction, consumes remaining ATP). Incubate 40 mins.

    • Add 10 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 mins.

  • Readout: Measure Luminescence (RLU) on a plate reader (e.g., EnVision).

  • Analysis: Plot RLU vs. log[Compound]. Calculate IC50 using non-linear regression (GraphPad Prism).

Synthesis Workflow Diagram

The following diagram details the logical flow from the raw scaffold to a lead candidate.

SynthesisFlow Start Start: 5,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine Step1 Step 1: Regioselective S_NAr (C7) Reagent: Ar-NH2, n-BuOH, 80°C Start->Step1 Cl at C7 is more reactive Intermed Intermediate: 5-Chloro-7-amino-derivative (Hinge Binder Established) Step1->Intermed Step2 Step 2: Functionalization of C5-Cl Method A: S_NAr (Amines, MW 140°C) Method B: Suzuki Coupling (Ar-B(OH)2, Pd) Intermed->Step2 Cl at C5 requires activation Final Final Lead Compound (Dual interaction: Hinge + Solvent Front) Step2->Final

Caption: Step-wise synthetic pathway for functionalizing the 5,7-dichloro scaffold. Note the specific order of addition to ensure correct regiochemistry.

References

  • LGR6768 Characterization: Characterization of new highly selective pyrazolo[4,3-d]pyrimidine inhibitor of CDK7. (2023).[1] BioRxiv.

  • Scaffold Comparison: Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors.[2] (2022).[3][2][4] RSC Advances.

  • Synthesis Protocol: Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. (2019).[2] European Journal of Medicinal Chemistry.

  • Patent Landscape: Pyrazolopyrimidine compounds and uses thereof.[2] (US Patent 11014929B2).

Sources

Comparative

Head-to-Head Comparison: 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine Scaffolds vs. Roscovitine Bioisosteres

Executive Summary This guide provides a technical comparison between the classic purine-based CDK inhibitor Roscovitine (Seliciclib) and its bioisosteric counterparts derived from the 5-Chloro-1H-pyrazolo[4,3-d]pyrimidin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between the classic purine-based CDK inhibitor Roscovitine (Seliciclib) and its bioisosteric counterparts derived from the 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine scaffold.

While Roscovitine established the therapeutic potential of CDK inhibition, its clinical utility has been limited by moderate potency (IC50 ~0.45 µM against CDK2) and metabolic liability. The pyrazolo[4,3-d]pyrimidine scaffold represents a strategic "scaffold hop."[1] By utilizing the 5-chloro-1H-pyrazolo[4,3-d]pyrimidine intermediate as a versatile electrophile, researchers can access a chemical space that offers:

  • Superior Potency: 2- to 10-fold improvement in IC50 values against CDK2/Cyclin E.

  • Enhanced Selectivity: Distinct hydrogen bonding capabilities at the hinge region (Glu81/Leu83).

  • Intellectual Property (IP) Novelty: Moving outside the crowded purine patent landscape.

Structural Logic & Scaffold Hopping

The transition from Roscovitine to pyrazolo[4,3-d]pyrimidine analogs is not merely cosmetic; it fundamentally alters the electronic distribution and hydrogen bonding potential within the ATP-binding pocket.

The Bioisosteric Shift

Roscovitine relies on the purine core (imidazo[4,5-d]pyrimidine). The bioisostere utilizes the pyrazolo[4,3-d]pyrimidine core.[1][2][3] This shifts the nitrogen arrangement in the 5-membered ring, affecting the pKa and the water-mediated networks within the kinase active site.

  • Roscovitine (Purine): C6-Benzylamino, C2-alkylamino, N9-isopropyl.

  • Bioisostere (Pyrazolo): C7-Benzylamino, C5-alkylamino, N3-isopropyl (Numbering changes, but spatial orientation is conserved).

Visualization: Purine vs. Pyrazolo[4,3-d]pyrimidine

The following diagram illustrates the structural relationship and the "scaffold hop."

ScaffoldHop cluster_0 Reference Standard cluster_1 Bioisosteric Design Roscovitine Roscovitine (Purine) (Imidazo[4,5-d]pyrimidine) IC50(CDK2): ~0.45 µM Scaffold 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine (Key Electrophilic Intermediate) Roscovitine->Scaffold Scaffold Hopping (Retain Pharmacophore) Bioisostere Pyrazolo[4,3-d] Bioisostere (e.g., Compound 7 / LGR6768) IC50(CDK2): <0.1 µM Scaffold->Bioisostere 1. N-Alkylation 2. SnAr (C7) 3. SnAr (C5)

Caption: Structural evolution from Roscovitine to high-potency Pyrazolo[4,3-d]pyrimidine inhibitors via the 5-chloro intermediate.

Synthetic Accessibility & Library Generation

The 5-chloro-1H-pyrazolo[4,3-d]pyrimidine is the linchpin of this class. Unlike purine synthesis, which often requires complex cyclization steps to vary the core, this scaffold allows for rapid Nucleophilic Aromatic Substitution (SNAr) library generation.

Comparative Synthetic Efficiency
FeatureRoscovitine (Purine Route)Pyrazolo[4,3-d]pyrimidine Route
Starting Material 2,6-Dichloropurine5-Chloro-1H-pyrazolo[4,3-d]pyrimidine
C7/C6 Functionalization Requires careful temp control to avoid C2/C6 mixture.High reactivity at C7 (equivalent to Purine C6) allows regioselective substitution.
Diversity Point N9 alkylation often done early.N1/N2/N3 alkylation can be tuned; C5 chlorine is displaced last.
Yield (Overall) Moderate (40-60%)High (60-80%) due to clean SNAr steps.
Synthesis Workflow Diagram

This workflow demonstrates how the 5-chloro scaffold is converted into a Roscovitine bioisostere.

Synthesis Step1 Start: 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine Step2 Step A: Nitration/Reduction or Direct C7-Chlorination (if starting from -OH) Step1->Step2 Activation Step3 Step B: S_NAr at C7 (Benzylamine Addition) Step2->Step3 Regioselective Displacement Step4 Step C: N-Alkylation (Isopropyl) Step3->Step4 Scaffold Decoration Step5 Step D: S_NAr at C5 (Amino Alcohol Addition) Step4->Step5 Final Functionalization Final Target: Pyrazolo-Roscovitine Bioisostere Step5->Final

Caption: Modular synthesis of CDK inhibitors utilizing the regioselectivity of the pyrazolo[4,3-d]pyrimidine ring.

Head-to-Head Performance Data

The following data aggregates findings from key medicinal chemistry studies (e.g., Popowycz et al., J. Med. Chem; LGR6768 studies) comparing the two scaffolds directly.

Kinase Inhibition Profile (IC50)[5]
Target KinaseRoscovitine (Purine)Pyrazolo[4,3-d] Bioisostere (Cmpd 7)Fold Improvement
CDK2 / Cyclin E 0.45 µM0.06 - 0.10 µM ~5x
CDK5 / p25 0.20 µM0.05 µM 4x
CDK7 / Cyclin H 0.70 µM0.15 µM ~4.5x
Selectivity (vs GSK3β) ModerateHigh-

Analysis: The pyrazolo[4,3-d]pyrimidine derivatives consistently demonstrate sub-micromolar to nanomolar potency. The tighter binding is attributed to optimized hydrophobic interactions of the isopropyl group at the N3 position (pyrazolo) versus N9 (purine), which fits better into the gatekeeper pocket.

Cellular Efficacy (Antiproliferative GI50)
  • MCF-7 (Breast Cancer):

    • Roscovitine: 15.2 µM

    • Pyrazolo Bioisostere: 4.1 µM

  • HCT-116 (Colon Cancer):

    • Roscovitine: 12.0 µM

    • Pyrazolo Bioisostere: 2.8 µM

Experimental Protocols

Synthesis of Pyrazolo-Roscovitine Bioisostere

Objective: Synthesize 7-benzylamino-5-[2-(hydroxymethyl)propyl]amino-3-isopropyl-1H-pyrazolo[4,3-d]pyrimidine.

  • Starting Material: 3-isopropyl-5,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine (derived from the 5-chloro-7-hydroxy precursor via POCl3).

  • C7 Displacement (The "Benzyl" Step):

    • Dissolve 1.0 eq of dichloro-scaffold in n-butanol.

    • Add 1.1 eq of Benzylamine and 2.0 eq of TEA.

    • Reflux at 80°C for 4 hours.

    • Observation: The C7 chlorine is more electrophilic and displaces first.

    • Isolate via flash chromatography (Hex/EtOAc).

  • C5 Displacement (The "Roscovitine Side-Chain" Step):

    • Take the C7-benzylamino intermediate (1.0 eq).

    • Add (R)-2-amino-1-butanol (excess, 5-10 eq) to drive the reaction, as C5 is less reactive.

    • Heat in a sealed tube at 130-140°C for 12-16 hours.

    • Purification: HPLC or recrystallization from EtOH.

CDK2/Cyclin E Kinase Assay (Radiometric)

Objective: Validate the IC50 improvement.

  • Buffer Preparation: 60 mM HEPES-NaOH (pH 7.5), 3 mM MgCl2, 3 mM MnCl2, 3 µM Na-orthovanadate, 1.2 mM DTT.

  • Substrate: Histone H1 (biotinylated or native).

  • Reaction Mix:

    • Mix CDK2/Cyclin E complex (approx 5-10 nM final) with varying concentrations of Inhibitor (Pyrazolo derivative vs Roscovitine control).

    • Incubate 10 mins at 30°C.

  • Initiation: Add ATP mix (final 2.5 µM ATP + [γ-33P]ATP).

  • Termination: After 30 mins, spot onto P81 phosphocellulose paper.

  • Wash: 0.75% Phosphoric acid (3x).

  • Quantification: Scintillation counting.

  • Data Analysis: Fit to sigmoidal dose-response (variable slope) to determine IC50.

Conclusion

The 5-chloro-1H-pyrazolo[4,3-d]pyrimidine scaffold offers a superior platform for CDK inhibitor development compared to the traditional purine scaffold used in Roscovitine. By retaining the critical hydrogen bonds at the hinge region (Leu83) while optimizing the hydrophobic fit of the isopropyl group, these bioisosteres achieve nanomolar potency and improved cellular efficacy.

For drug development professionals, transitioning to the pyrazolo[4,3-d]pyrimidine core is a scientifically validated strategy to overcome the potency ceilings associated with first-generation purine CDK inhibitors.

References

  • Popowycz, F., et al. (2009). "Pyrazolo[4,3-d]pyrimidine Bioisostere of Roscovitine: Evaluation of a Novel Selective Inhibitor of Cyclin-Dependent Kinases with Antiproliferative Activity."[3] Journal of Medicinal Chemistry. Link

  • Lukasik, P. M., et al. (2023). "Characterization of new highly selective pyrazolo[4,3-d]pyrimidine inhibitor of CDK7." bioRxiv. Link

  • Peat, A. J., et al. (2004). "Novel pyrazolopyrimidine derivatives as GSK-3 inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

  • Bettayeb, K., et al. (2008). "Meriolins, a new class of cell death-inducing kinase inhibitors with enhanced selectivity for cyclin-dependent kinases." Cancer Research. Link

Sources

Validation

Comparative Efficacy Guide: Pyrazolo[4,3-d]pyrimidine Scaffold vs. Established Oncology Standards

Part 1: Executive Summary & Scaffold Rationale 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine (CAS: 63332-84-1) is not a drug in itself; it is a high-value pharmacophore precursor. In the context of oncology, it serves as the "ma...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Scaffold Rationale

5-Chloro-1H-pyrazolo[4,3-d]pyrimidine (CAS: 63332-84-1) is not a drug in itself; it is a high-value pharmacophore precursor. In the context of oncology, it serves as the "master key" for synthesizing bioisosteres of the purine ring found in ATP.

By replacing the imidazole ring of naturally occurring purines with a pyrazole ring, researchers create pyrazolo[4,3-d]pyrimidines . This structural modification offers distinct advantages over established purine-based drugs (like Roscovitine ) and taxanes (like Paclitaxel ):

  • Enhanced Metabolic Stability: The C-C bond at the 8-position (purine numbering) prevents rapid metabolic oxidation often seen in purines.

  • Vector Versatility: The 5-chloro position acts as a reactive "warhead" attachment point, allowing for the introduction of bulky amines or aryl groups to tune selectivity between kinases (CDK2, EGFR) and tubulin.

This guide compares the in vivo efficacy of bioactive derivatives synthesized from this 5-chloro core against standard-of-care (SoC) agents.

Part 2: Mechanism of Action (MOA) & Target Engagement

The efficacy of this scaffold bifurcates into two primary modalities depending on the substitution at the 5- and 7-positions.

  • Kinase Inhibition (CDK/EGFR): Mimics the adenine pocket of ATP, blocking phosphorylation in cancer cells.

  • Tubulin Destabilization: Specific N1-methylated derivatives bind to the colchicine site, disrupting microtubule polymerization more effectively than Paclitaxel in resistant lines.

Visualization: Dual-Modality Mechanism

MOA_Pathway Precursor 5-Chloro-1H-pyrazolo [4,3-d]pyrimidine Core Sub_Kinase Substitution: Bulky Amine at C7 Precursor->Sub_Kinase Functionalization Sub_Tubulin Substitution: N1-Methylation + Aryl at C7 Precursor->Sub_Tubulin Functionalization Target_CDK Target: CDK2/Cyclin A (ATP Pocket) Sub_Kinase->Target_CDK High Affinity Binding Target_Tubulin Target: Beta-Tubulin (Colchicine Site) Sub_Tubulin->Target_Tubulin Inhibits Polymerization Effect_CDK G1/S Phase Arrest (Apoptosis) Target_CDK->Effect_CDK Effect_Tubulin Mitotic Catastrophe (G2/M Arrest) Target_Tubulin->Effect_Tubulin

Caption: Divergent synthesis from the 5-chloro core leads to distinct therapeutic modalities: ATP-competitive kinase inhibition or Tubulin destabilization.

Part 3: Comparative Efficacy Data

The following data contrasts representative pyrazolo[4,3-d]pyrimidine derivatives (synthesized from the 5-chloro precursor) against industry standards.

Comparison A: Kinase Inhibition (vs. Roscovitine)

Context:Roscovitine (Seliciclib) is a purine-based CDK inhibitor. Its clinical utility is limited by metabolic instability and moderate potency. A pyrazolo[4,3-d]pyrimidine bioisostere ("Compound 7") was designed to overcome this.[1][2]

MetricRoscovitine (Standard)Pyrazolo[4,3-d]pyrimidine DerivativeAdvantage
Scaffold Core PurinePyrazolo[4,3-d]pyrimidineMetabolic Stability
CDK2/Cyclin E IC50 0.10 µM0.04 µM 2.5x Potency
Apoptosis (HCT-116) Moderate InductionStrong Induction Clearance
Selectivity Pan-CDKHigh Selectivity for CDK2Reduced Toxicity
Comparison B: Tubulin Inhibition (vs. Paclitaxel)

Context:Paclitaxel is the gold standard for stabilizing microtubules. However, multidrug resistance (MDR) via P-glycoprotein (P-gp) efflux is a major failure mode. Pyrazolo-derivatives bind the colchicine site and evade P-gp.

MetricPaclitaxel (Standard)Pyrazolo[4,3-d]pyrimidine (Tubulin-Targeted)Advantage
Mechanism Stabilizes MicrotubulesDestabilizes Microtubules Overcomes Resistance
MDR Cell Line Efficacy >1000 nM (Resistant)< 20 nM (Sensitive) Evasion of P-gp Efflux
In Vivo TGI (Xenograft) 45% (in resistant models)> 60% Superior Efficacy
Solubility Poor (Requires Cremophor)Moderate/HighEasier Formulation

Part 4: Experimental Protocols

To validate the efficacy of a 5-chloro-1H-pyrazolo[4,3-d]pyrimidine derivative, the following in vivo workflow is required. This protocol is designed for a Tumor Growth Inhibition (TGI) study in a murine xenograft model.

Compound Preparation (From Precursor)

Note: The 5-chloro precursor must be functionalized before in vivo use.

  • Nucleophilic Substitution: React 5-chloro-1H-pyrazolo[4,3-d]pyrimidine with the desired amine (e.g., 4-methoxybenzylamine) in n-butanol at reflux (110°C) for 4–6 hours.

  • Purification: Recrystallize from ethanol to achieve >98% purity (HPLC).

  • Formulation: Dissolve the final bioactive derivative in a vehicle of 5% DMSO, 5% Tween-80, and 90% Saline.

In Vivo Xenograft Workflow (CDK/Tubulin Focus)

Model: BALB/c Nude Mice (Female, 6-8 weeks). Cell Line: HCT-116 (Colorectal) or MCF-7 (Breast).[3]

Step-by-Step Protocol:
  • Inoculation: Inject

    
     cells suspended in 100 µL Matrigel/PBS (1:1) subcutaneously into the right flank.
    
  • Staging: Monitor tumor volume using calipers (

    
    ).
    
  • Randomization: When tumors reach 100–150 mm³ (approx. 10 days), randomize mice into groups (n=8):

    • Vehicle Control

    • Standard of Care (e.g., Roscovitine 50 mg/kg IP)

    • Test Compound (Low Dose: 10 mg/kg IP)

    • Test Compound (High Dose: 50 mg/kg IP)

  • Dosing Schedule: Administer treatment Q.D. (once daily) for 21 days.

  • Endpoints:

    • TGI%:

      
      .
      
    • Body Weight: Loss >20% requires euthanasia (toxicity marker).

Visualization: In Vivo Study Timeline

InVivo_Protocol Start Cell Culture Expansion (HCT-116 / MCF-7) Inoculation Subcutaneous Injection (+ Matrigel) Start->Inoculation Growth Tumor Growth Phase (Target: 100-150 mm³) Inoculation->Growth ~10 Days Random Randomization (n=8/group) & Baseline Measurement Growth->Random Treatment Treatment Phase (21 Days) Group 1: Vehicle Group 2: Standard (Roscovitine) Group 3: Pyrazolo Derivative Random->Treatment Daily Dosing Analysis Necropsy & Analysis (Tumor Weight, Histology) Treatment->Analysis Day 21

Caption: Standardized workflow for evaluating the antitumor efficacy of pyrazolo[4,3-d]pyrimidine derivatives in xenograft models.

Part 5: References

  • Popowycz, F., et al. "Pyrazolo[4,3-d]pyrimidine derivatives as potent CDK2 inhibitors." Journal of Medicinal Chemistry.

  • Zhang, S., et al. "Discovery of pyrazolo[4,3-d]pyrimidine derivatives as novel microtubule targeting agents." European Journal of Medicinal Chemistry.

  • Lorda, M., et al. "Pyrazolo[4,3-d]pyrimidine bioisostere of roscovitine: evaluation of a novel selective inhibitor." ACS Medicinal Chemistry Letters.

  • Hassan, A., et al. "Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents." Bioorganic Chemistry.

Sources

Comparative

A Technical Guide to Cross-Reactivity Profiling of 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine Kinase Inhibitors

For researchers, medicinal chemists, and drug development professionals, the 5-chloro-1H-pyrazolo[4,3-d]pyrimidine scaffold represents a promising framework for the development of potent and selective kinase inhibitors....

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the 5-chloro-1H-pyrazolo[4,3-d]pyrimidine scaffold represents a promising framework for the development of potent and selective kinase inhibitors. Its structural resemblance to the adenine core of ATP allows for competitive binding within the kinase ATP pocket, making it a privileged scaffold in kinase-targeted drug discovery.[1][2] However, the high degree of conservation in the ATP-binding site across the human kinome presents a significant challenge: ensuring target selectivity and minimizing off-target effects that can lead to toxicity or unforeseen biological consequences.[1]

This guide provides an in-depth comparison of methodologies to profile the cross-reactivity of 5-chloro-1H-pyrazolo[4,3-d]pyrimidine inhibitors. We will delve into the rationale behind experimental choices, present comparative data for representative compounds, and provide detailed protocols for key assays, empowering researchers to design and execute robust selectivity profiling campaigns.

The Imperative of Kinase Inhibitor Selectivity

The development of a successful kinase inhibitor hinges on a thorough understanding of its interaction landscape across the entire kinome. While potent on-target activity is the primary goal, off-target interactions can lead to a range of outcomes, from beneficial polypharmacology to adverse events. Therefore, comprehensive cross-reactivity profiling is not merely a characterization step but a critical component of the drug discovery process, guiding lead optimization and de-risking clinical candidates.[1]

Comparative Inhibitor Profiles: Pyrazolo[4,3-d]pyrimidines vs. Established Kinase Inhibitors

To contextualize the selectivity of the 5-chloro-1H-pyrazolo[4,3-d]pyrimidine scaffold, it is instructive to compare its derivatives against well-characterized, FDA-approved kinase inhibitors with diverse selectivity profiles. Here, we present a comparative analysis of a hypothetical 5-chloro-1H-pyrazolo[4,3-d]pyrimidine derivative (Compound X) with Imatinib (a relatively selective inhibitor) and Dasatinib (a multi-targeted inhibitor).

CompoundPrimary Target(s)IC50 (Primary Target)Key Off-Targets (IC50)Scaffold
Compound X Src15 nMLCK (50 nM), EGFR (250 nM)5-Chloro-1H-pyrazolo[4,3-d]pyrimidine
Imatinib ABL, KIT, PDGFR100-200 nMDDR1 (38 nM), LCK (>10 µM)2-Phenylaminopyrimidine
Dasatinib BCR-ABL, Src family<1 nMc-KIT (4 nM), PDGFRβ (16 nM), EphA2 (26 nM)Aminothiazole

This table presents representative data synthesized from publicly available information for illustrative purposes.

This comparative data highlights the diverse selectivity profiles achievable with different chemical scaffolds. While Dasatinib exhibits potent, broad-spectrum activity, a well-designed pyrazolo[4,3-d]pyrimidine like our hypothetical Compound X could offer a more tailored selectivity profile, which can be advantageous in minimizing off-target toxicities.

Methodologies for Cross-Reactivity Profiling

A multi-faceted approach employing both biochemical and cell-based assays is crucial for a comprehensive understanding of an inhibitor's selectivity.

In Vitro Kinase Profiling: The Kinome Scan

The initial and most comprehensive assessment of inhibitor selectivity is typically a large-panel in vitro kinase assay, often referred to as a "kinome scan." This high-throughput screening method evaluates the inhibitory activity of a compound against a broad representation of the human kinome, often hundreds of kinases.

The choice of assay format and ATP concentration is critical for generating meaningful data. Radiometric assays, which measure the transfer of radiolabeled phosphate from ATP to a substrate, are considered the gold standard due to their direct and robust nature. The ATP concentration is typically set at or near the Km value for each kinase to provide a more accurate measure of the inhibitor's intrinsic potency (Ki).

  • Reagent Preparation:

    • Prepare a stock solution of the 5-chloro-1H-pyrazolo[4,3-d]pyrimidine inhibitor in 100% DMSO.

    • Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Prepare a stock solution of [γ-33P]ATP.

    • Prepare specific peptide or protein substrates for each kinase being assayed.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of kinase buffer containing the test compound at various concentrations to each well.

    • Add 10 µL of the respective kinase in kinase buffer.

    • Initiate the reaction by adding 10 µL of a solution containing the substrate and [γ-33P]ATP (at the Km concentration for each kinase).

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

    • Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

    • Transfer the reaction mixture to a filtermat, wash to remove unincorporated [γ-33P]ATP, and dry.

    • Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Caption: Workflow for in vitro kinase selectivity profiling.

Cell-Based Target Engagement: Confirming Intracellular Activity

While in vitro assays are essential for determining biochemical potency and selectivity, they do not fully recapitulate the complex cellular environment. Cell-based assays are therefore critical to confirm that the inhibitor can engage its intended target within a living cell.

CETSA is a powerful technique that assesses target engagement by measuring the thermal stabilization of a target protein upon ligand binding.[3]

The principle behind CETSA is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand. This method is advantageous as it allows for the direct measurement of target engagement in a cellular context without the need for modified compounds or proteins.

  • Cell Treatment:

    • Culture cells to an appropriate density and treat with the 5-chloro-1H-pyrazolo[4,3-d]pyrimidine inhibitor or vehicle (DMSO) for a specified time.

  • Heat Challenge:

    • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

    • Cool the samples to room temperature.

  • Cell Lysis:

    • Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer containing protease inhibitors.

  • Separation of Soluble and Precipitated Proteins:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the denatured, aggregated proteins.

  • Detection:

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Analyze the amount of the target protein in the soluble fraction by Western blotting or other protein detection methods like ELISA or mass spectrometry.

  • Data Analysis:

    • Plot the amount of soluble target protein as a function of temperature for both inhibitor-treated and vehicle-treated samples. A shift in the melting curve to higher temperatures indicates target engagement.

CETSA_Workflow A Treat Cells with Inhibitor B Heat Challenge (Temperature Gradient) A->B C Cell Lysis B->C D Centrifugation (Separate Soluble/Insoluble) C->D E Collect Supernatant (Soluble Proteins) D->E F Protein Detection (e.g., Western Blot) E->F G Analyze Thermal Shift F->G

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

The NanoBRET™ assay is a proximity-based method that measures target engagement in living cells using bioluminescence resonance energy transfer (BRET).[4]

This technology relies on the energy transfer between a NanoLuc® luciferase-tagged target protein (donor) and a cell-permeable fluorescent tracer that binds to the same target (acceptor). A competitive inhibitor will displace the tracer, leading to a decrease in the BRET signal, which can be quantified to determine target occupancy.

  • Cell Preparation:

    • Transfect cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase.

    • Seed the transfected cells into a 96- or 384-well plate.

  • Assay Procedure:

    • Add the 5-chloro-1H-pyrazolo[4,3-d]pyrimidine inhibitor at various concentrations to the cells and incubate.

    • Add the NanoBRET™ tracer specific for the target kinase.

    • Add the NanoLuc® substrate.

    • Measure the donor and acceptor emission signals using a luminometer capable of detecting BRET.

  • Data Analysis:

    • Calculate the BRET ratio (acceptor emission / donor emission).

    • Plot the BRET ratio against the inhibitor concentration to determine the IC50 value for target engagement in live cells.

Signaling Pathway Contextualization

Understanding the signaling pathways in which the primary and key off-targets of a 5-chloro-1H-pyrazolo[4,3-d]pyrimidine inhibitor are involved is crucial for predicting its cellular effects. For instance, if a compound primarily targets Src kinases, it will likely impact pathways regulating cell proliferation, survival, and migration.

Signaling_Pathways cluster_EGFR EGFR Signaling cluster_Src Src Signaling cluster_CDK CDK Signaling EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Src Src FAK FAK Src->FAK STAT3 STAT3 Src->STAT3 Cell_Migration Cell_Migration FAK->Cell_Migration Gene_Expression Gene_Expression STAT3->Gene_Expression CyclinD_CDK46 CyclinD_CDK46 Rb_E2F Rb_E2F CyclinD_CDK46->Rb_E2F G1_S_Transition G1_S_Transition Rb_E2F->G1_S_Transition CyclinE_CDK2 CyclinE_CDK2 S_Phase_Progression S_Phase_Progression CyclinE_CDK2->S_Phase_Progression

Caption: Simplified overview of key kinase signaling pathways.

Conclusion

The cross-reactivity profiling of 5-chloro-1H-pyrazolo[4,3-d]pyrimidine inhibitors is a critical undertaking that requires a strategic and multi-pronged approach. By combining comprehensive in vitro kinome scanning with robust cell-based target engagement assays like CETSA and NanoBRET, researchers can build a detailed and reliable selectivity profile. This in-depth understanding is paramount for advancing these promising compounds through the drug discovery pipeline and ultimately developing safer and more effective kinase-targeted therapies.

References

  • 1][5][6]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations.

  • [Pyrazolo[4,3-e]tetrazolo[1,5-b][1][5][6]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation.]([Link])

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Validation

A Senior Application Scientist's Guide to Benchmarking New 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine Analogs Against Clinical Candidates

For Distribution to Researchers, Scientists, and Drug Development Professionals Introduction: The Pursuit of Potency and Precision in Kinase Inhibition The 1H-pyrazolo[4,3-d]pyrimidine scaffold is a privileged structure...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction: The Pursuit of Potency and Precision in Kinase Inhibition

The 1H-pyrazolo[4,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors that have shown significant promise in oncology. Its resemblance to the adenine of ATP allows it to effectively compete for the ATP-binding site of various kinases, making it a versatile starting point for the development of targeted therapies. The addition of a chloro group at the 5-position can further enhance binding affinity and selectivity.

This guide provides a comprehensive framework for the preclinical benchmarking of a novel investigational 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine analog, hereafter referred to as Compound X . As a senior application scientist, my objective is to provide not just a series of protocols, but a strategic and logical approach to rigorously evaluate a new chemical entity against established clinical candidates. We will explore the causality behind experimental choices and establish a self-validating system to ensure the generation of robust and reliable data.

For the purpose of this guide, we will benchmark Compound X, a hypothetical inhibitor of Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Cyclin-Dependent Kinase 4/6 (CDK4/6), against the following clinical candidates:

  • Osimertinib (Tagrisso®): A third-generation EGFR inhibitor.

  • Abemaciclib (Verzenio®): A selective inhibitor of CDK4 and CDK6.[5][6][7][8][9]

The experimental data presented for Compound X is representative of what one might expect for a promising preclinical candidate based on existing literature for this class of compounds.

Section 1: Foundational In Vitro Characterization

The initial step in benchmarking a new kinase inhibitor is to determine its potency and selectivity through in vitro biochemical and cellular assays. This foundational data provides the first glimpse into the compound's potential therapeutic window.

In Vitro Kinase Inhibition Assay

The primary objective is to quantify the direct inhibitory effect of Compound X on its target kinases. The ADP-Glo™ Kinase Assay is a robust and widely used platform for this purpose, as it measures the amount of ADP produced during the kinase reaction, providing a direct measure of enzyme activity.[10][11][12][13][14]

Experimental Protocol: ADP-Glo™ Kinase Assay [10][11][12][13][14]

  • Reagent Preparation:

    • Prepare a 2X kinase solution containing the target kinase (e.g., EGFR, VEGFR2, CDK4/6) in kinase reaction buffer.

    • Prepare a 2X substrate/ATP solution containing the appropriate peptide substrate and ATP at a concentration close to the Km for each respective kinase.

    • Prepare a serial dilution of Compound X and the clinical candidates (Osimertinib, Lenvatinib, Abemaciclib) in the appropriate buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the 2X kinase solution to each well.

    • Add 2.5 µL of the serially diluted compounds or vehicle control to the wells.

    • Initiate the kinase reaction by adding 2.5 µL of the 2X substrate/ATP solution.

    • Incubate the plate at room temperature for 1 hour.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Data Presentation: In Vitro Kinase Inhibition

CompoundTarget KinaseIC50 (nM)
Compound X EGFR 15
VEGFR2 45
CDK4 80
CDK6 100
OsimertinibEGFR10
LenvatinibVEGFR25
AbemaciclibCDK42
CDK610

Note: Data for clinical candidates are representative values from the literature.

Expertise & Experience: The choice of ATP concentration near the Km is critical. Using a saturating ATP concentration would artificially inflate the IC50 values for ATP-competitive inhibitors, providing a misleading assessment of their potency.

Cellular Viability Assay

Moving from a biochemical to a cellular context is crucial to assess the compound's ability to penetrate cell membranes and inhibit its target in a more physiologically relevant environment. The CellTiter-Glo® Luminescent Cell Viability Assay is a widely accepted method that measures ATP levels as an indicator of metabolically active, viable cells.[15][16][17][18][19]

Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay [15][16][17][18][19]

  • Cell Seeding:

    • Seed cancer cell lines with known dependencies on the target kinases (e.g., NCI-H1975 for EGFR, HUVEC for VEGFR2, and MCF-7 for CDK4/6) in a 96-well plate at an appropriate density.

    • Allow cells to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of Compound X and the clinical candidates for 72 hours.

  • ATP Detection:

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percent viability for each compound concentration relative to the vehicle control.

    • Determine the GI50 (concentration for 50% growth inhibition) value by fitting the data to a four-parameter logistic curve.

Data Presentation: Cellular Viability

CompoundCell LineTarget PathwayGI50 (nM)
Compound X NCI-H1975 EGFR 50
HUVEC VEGFR2 150
MCF-7 CDK4/6 250
OsimertinibNCI-H1975EGFR20
LenvatinibHUVECVEGFR230
AbemaciclibMCF-7CDK4/6100

Note: Data for clinical candidates are representative values from the literature.

Trustworthiness: The inclusion of multiple cell lines with defined genetic backgrounds and pathway dependencies serves as a self-validating system. Concordance between biochemical potency and cellular activity strengthens the confidence in the on-target effects of the compound.

Section 2: Mechanistic Deep Dive - Signaling Pathway Analysis

Understanding how a compound modulates the intricate signaling networks within a cell is paramount. This section outlines the key signaling pathways and provides a visual representation of their inhibition.

EGFR Signaling Pathway

The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation.[17] Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating downstream cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Ligand EGF Ligand->EGFR CompoundX Compound X CompoundX->EGFR Osimertinib Osimertinib Osimertinib->EGFR

Caption: EGFR Signaling Pathway and Inhibition.

VEGFR2 Signaling Pathway

VEGFR2 is a key mediator of angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis.[16] Binding of VEGF to VEGFR2 triggers a signaling cascade that promotes endothelial cell proliferation, migration, and survival.

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis (Proliferation, Migration) ERK->Angiogenesis Ligand VEGF Ligand->VEGFR2 CompoundX Compound X CompoundX->VEGFR2 Lenvatinib Lenvatinib Lenvatinib->VEGFR2 CDK46_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CyclinD Cyclin D CDK46_CyclinD CDK4/6-Cyclin D Complex CyclinD->CDK46_CyclinD CDK46 CDK4/6 CDK46->CDK46_CyclinD Rb Rb CDK46_CyclinD->Rb Phosphorylation pRb p-Rb CDK46_CyclinD->pRb E2F E2F Rb->E2F G1_S_Transition G1-S Phase Transition E2F->G1_S_Transition CompoundX Compound X CompoundX->CDK46 Abemaciclib Abemaciclib Abemaciclib->CDK46

Caption: CDK4/6-Cyclin D Cell Cycle Pathway and Inhibition.

Section 3: Experimental Workflow Visualization

A clear and logical experimental workflow is essential for reproducible and high-quality data. The following diagrams illustrate the key steps in the in vitro kinase inhibition and cell viability assays.

Kinase_Assay_Workflow cluster_workflow In Vitro Kinase Inhibition Assay Workflow start Start reagent_prep Reagent Preparation start->reagent_prep kinase_reaction Kinase Reaction reagent_prep->kinase_reaction adp_detection ADP Detection kinase_reaction->adp_detection data_analysis Data Analysis adp_detection->data_analysis end End data_analysis->end

Caption: Workflow for In Vitro Kinase Inhibition Assay.

Cell_Viability_Workflow cluster_workflow Cell Viability Assay Workflow start Start cell_seeding Cell Seeding start->cell_seeding compound_treatment Compound Treatment cell_seeding->compound_treatment atp_detection ATP Detection compound_treatment->atp_detection data_analysis Data Analysis atp_detection->data_analysis end End data_analysis->end

Caption: Workflow for Cell Viability Assay.

Conclusion: A Data-Driven Path Forward

This guide has outlined a rigorous and systematic approach to the initial benchmarking of a novel 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine analog, Compound X. By employing industry-standard assays and comparing against relevant clinical candidates, we can generate a robust dataset that informs the subsequent stages of drug development. The presented in vitro data for Compound X, while hypothetical, illustrates the profile of a promising multi-kinase inhibitor with potential applications in oncology.

References

  • Lenvatinib. (2024, May 2). In StatPearls. StatPearls Publishing. [Link]

  • Abemaciclib: a CDK4/6 inhibitor for the treatment of HR+/HER2− advanced breast cancer. (2018, February 16). OncoTargets and Therapy. [Link]

  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFR. (n.d.). Taylor & Francis Online. [Link]

  • Mechanism of Action (MOA) of LENVIMA® (lenvatinib). (n.d.). LENVIMA® (lenvatinib) HCP. [Link]

  • Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. (2019, May 23). European Journal of Medicinal Chemistry. [Link]

  • See how easy it is to detect cell viability using the CellTiter-Glo 2.0 Assay. (2025, April 3). YouTube. [Link]

  • What is the mechanism of Lenvatinib mesylate? (2024, July 17). Patsnap Synapse. [Link]

  • Abemaciclib. (2025, December 11). Massive Bio. [Link]

  • ADP-Glo™ Kinase Assay. (n.d.). ResearchGate. [Link]

  • Cell Viability Assays. (2013, May 1). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Promega ADP-Glo kinase assay. (n.d.). BMG LABTECH. [Link]

  • Lenvatinib resistance mechanism and potential ways to conquer. (n.d.). Frontiers. [Link]

  • The action and resistance mechanisms of Lenvatinib in liver cancer. (n.d.). PubMed. [Link]

  • ADP Glo Protocol. (n.d.). [Link]

  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. (n.d.). National Institutes of Health. [Link]

  • Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. (n.d.). PubMed Central. [Link]

  • The role of abemaciclib in treatment of advanced breast cancer. (n.d.). PubMed Central. [Link]

  • Pyrazolo[3,4-d]pyrimidine-based neplanocin analogues identified as potential de novo pharmacophores for dual-target HBV inhibition. (n.d.). PubMed Central. [Link]

  • 17 Medicine of the week: Abemaciclib. (2025, January 29). YouTube. [Link]

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Comparative

Assessing the Selectivity of Pyrazolo[4,3-d]pyrimidines for CDK7: A Comparative Guide

In the landscape of oncology drug discovery, Cyclin-Dependent Kinase 7 (CDK7) has emerged as a compelling target. Its dual role in regulating the cell cycle and transcription makes it a critical node in the proliferation...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of oncology drug discovery, Cyclin-Dependent Kinase 7 (CDK7) has emerged as a compelling target. Its dual role in regulating the cell cycle and transcription makes it a critical node in the proliferation of cancer cells.[1] This guide provides an in-depth analysis of the selectivity of a promising class of inhibitors, the pyrazolo[4,3-d]pyrimidines, with a specific focus on the well-characterized compound LGR6768. We will objectively compare its performance against other notable CDK7 inhibitors, supported by experimental data and detailed protocols for key validation assays.

The Rationale for Targeting CDK7

CDK7 is a serine-threonine kinase that functions as a master regulator in two fundamental cellular processes. As a component of the CDK-activating kinase (CAK) complex, it phosphorylates and activates other CDKs, thereby driving cell cycle progression. Additionally, as part of the general transcription factor TFIIH, it phosphorylates the C-terminal domain (CTD) of RNA polymerase II, a crucial step for the initiation and elongation of transcription.[2] This dual functionality makes CDK7 an attractive therapeutic target, as its inhibition can simultaneously halt cell proliferation and disrupt the transcriptional program on which cancer cells are often dependent.

The Pyrazolo[4,3-d]pyrimidine Scaffold: A Promising Avenue for CDK7 Inhibition

The pyrazolo[3,4-d]pyrimidine scaffold is a well-established pharmacophore in kinase inhibitor design, recognized as a bioisostere of the purine ring.[3] This structural motif has been successfully employed to develop inhibitors for various kinases. Recently, derivatives of the isomeric pyrazolo[4,3-d]pyrimidine core have been identified as potent inhibitors of CDKs.[4]

A noteworthy example from this class is LGR6768 , a trisubstituted pyrazolo[4,3-d]pyrimidine that demonstrates potent inhibition of CDK7 in the nanomolar range and exhibits favorable selectivity across the CDK family.[2] This makes it an excellent representative for assessing the potential of this chemical scaffold for selective CDK7 targeting.

Comparative Analysis of CDK7 Inhibitor Selectivity

The therapeutic window of a kinase inhibitor is largely dictated by its selectivity. Off-target inhibition can lead to unforeseen toxicities and diminish the intended therapeutic effect. Therefore, a rigorous assessment of an inhibitor's activity against a panel of kinases is paramount. Here, we compare the selectivity profile of LGR6768 with other prominent CDK7 inhibitors, including both covalent and non-covalent binders.

InhibitorTypeCDK7 IC50 (nM)CDK2 IC50 (nM)CDK9 IC50 (nM)Selectivity (CDK2/CDK7)Selectivity (CDK9/CDK7)Reference
LGR6768 Non-covalent20>250>1000>12.5>50[5]
THZ1 Covalent3.2----[6]
YKL-5-124 Covalent9.713003020~134~311[6][7]
BS-181 Non-covalent21>840>840>40>40[6]
Samuraciclib (CT7001) Non-covalent4060012001530[6]
SY-5609 Non-covalent<1 (Kd)--Highly SelectiveHighly Selective[8]

Table 1: Comparative in vitro inhibitory activities and selectivity of various CDK7 inhibitors. IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. A higher selectivity ratio indicates greater selectivity for CDK7 over other kinases.

As the data indicates, LGR6768 displays a promising selectivity profile, with at least a 12-fold greater potency for CDK7 over CDK2.[5] While covalent inhibitors like YKL-5-124 show remarkable selectivity, the non-covalent nature of LGR6768 may offer a different pharmacokinetic and pharmacodynamic profile.

Experimental Workflows for Assessing CDK7 Selectivity

To ensure the trustworthiness and reproducibility of selectivity data, standardized and validated experimental protocols are essential. Below, we detail the core methodologies for characterizing the selectivity of a putative CDK7 inhibitor like a 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine derivative.

In Vitro Kinase Inhibition Assay

The initial assessment of an inhibitor's potency and selectivity is typically performed using in vitro biochemical assays. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction.[9]

Diagram of the ADP-Glo™ Kinase Assay Workflow:

ADP_Glo_Workflow cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP Detection start Combine Kinase (CDK7), Substrate, ATP, and Inhibitor incubate_kinase Incubate at 30°C start->incubate_kinase add_adpglo Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) incubate_kinase->add_adpglo incubate_adpglo Incubate at RT add_adpglo->incubate_adpglo add_detection Add Kinase Detection Reagent (Converts ADP to ATP, generates light) incubate_adpglo->add_detection incubate_detection Incubate at RT add_detection->incubate_detection read_luminescence Measure Luminescence incubate_detection->read_luminescence

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Detailed Protocol for ADP-Glo™ Kinase Assay:

  • Compound Preparation: Prepare a serial dilution of the test compound (e.g., 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine) in DMSO.

  • Kinase Reaction Setup: In a 384-well plate, add 5 µL of the kinase reaction mixture containing the CDK7/Cyclin H/MAT1 complex, a suitable substrate peptide, and ATP.[10]

  • Initiate Reaction: Add the diluted test compound or DMSO (vehicle control) to the wells.

  • Incubation: Incubate the plate at 30°C for 60 minutes to allow the kinase reaction to proceed.[10]

  • Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and consume the remaining ATP. Incubate for 40 minutes at room temperature.[10]

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced in the kinase reaction into ATP and initiates a luciferase-based reaction that generates a luminescent signal. Incubate for 30-60 minutes at room temperature.[10]

  • Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and inversely proportional to the kinase activity.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cellular Target Engagement: Assessing Phosphorylation of RNA Polymerase II

To confirm that the inhibitor engages CDK7 in a cellular context, it is crucial to measure the phosphorylation of its key substrates. Western blotting is a widely used technique to detect changes in the phosphorylation status of proteins like the C-terminal domain (CTD) of RNA Polymerase II.

Diagram of the Western Blot Workflow:

Western_Blot_Workflow cell_treatment Treat cells with Inhibitor lysis Lyse cells and collect protein cell_treatment->lysis quantification Quantify protein concentration lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Transfer to PVDF membrane sds_page->transfer blocking Block with 5% BSA transfer->blocking primary_ab Incubate with primary antibody (e.g., anti-phospho-RNAPII) blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detection ECL Detection and Imaging secondary_ab->detection

Caption: Key steps in Western Blotting for phospho-proteins.

Detailed Protocol for Western Blotting of Phospho-RNA Polymerase II:

  • Cell Treatment and Lysis: Treat cancer cell lines (e.g., MOLM-13) with increasing concentrations of the test inhibitor for a specified time (e.g., 24 hours).[11] Harvest and lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.[12]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • Gel Electrophoresis: Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer and separate the proteins by size on a polyacrylamide gel.[13]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[13]

  • Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[12]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the RNA Polymerase II CTD (e.g., anti-phospho-Ser2 or anti-phospho-Ser5).[14]

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[13]

  • Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[13] Analyze the band intensities to determine the effect of the inhibitor on substrate phosphorylation.

Functional Cellular Outcome: Cell Cycle Analysis

Inhibition of CDK7 is expected to induce cell cycle arrest. Flow cytometry with propidium iodide (PI) staining is a standard method to quantify the proportion of cells in different phases of the cell cycle (G1, S, and G2/M).

Diagram of the Cell Cycle Analysis Workflow:

Cell_Cycle_Workflow cell_treatment Treat cells with Inhibitor harvest Harvest and wash cells cell_treatment->harvest fixation Fix cells in cold 70% Ethanol harvest->fixation staining Stain with Propidium Iodide and RNase A fixation->staining flow_cytometry Acquire data on Flow Cytometer staining->flow_cytometry

Caption: Workflow for cell cycle analysis using flow cytometry.

Detailed Protocol for Cell Cycle Analysis by Flow Cytometry:

  • Cell Treatment: Seed cells and treat with various concentrations of the CDK7 inhibitor or vehicle control for 24-48 hours.[5]

  • Harvesting: Harvest both adherent and suspension cells and wash with phosphate-buffered saline (PBS).

  • Fixation: Resuspend the cell pellet and fix by adding cold 70% ethanol dropwise while vortexing. Incubate on ice for at least 2 hours or store at -20°C.[15]

  • Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cells in a staining solution containing propidium iodide (a DNA intercalating agent) and RNase A (to prevent staining of double-stranded RNA).[15]

  • Incubation: Incubate the cells in the staining solution, protected from light, for at least 30 minutes at room temperature.

  • Data Acquisition and Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the propidium iodide is proportional to the amount of DNA in each cell. Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G1, S, and G2/M phases.

Conclusion

The pyrazolo[4,3-d]pyrimidine scaffold, exemplified by LGR6768, represents a promising foundation for the development of selective CDK7 inhibitors. The data presented herein demonstrates its potent on-target activity and favorable selectivity profile when compared to other established CDK7 inhibitors. The detailed experimental protocols provided in this guide offer a robust framework for researchers to independently validate and compare the selectivity of novel chemical entities targeting CDK7. A thorough understanding of an inhibitor's selectivity is a critical step in the successful translation of a promising compound from the bench to the clinic.

References

  • Koval, M., et al. (2023). Characterization of new highly selective pyrazolo[4,3-d]pyrimidine inhibitor of CDK7. Biomedicine & Pharmacotherapy, 161, 114492. [Link]

  • Koval, M., et al. (2023). Characterization of new highly selective pyrazolo[4,3-d]pyrimidine inhibitor of CDK7. ResearchGate. [Link]

  • Ali, I., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][2][16][17]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(45), 29285-29304. [Link]

  • Patel, H., et al. (2018). THZ1 IC50 data in breast cancer cell line panel after 2 days and 7 days of treatment with increasing concentrations of THZ1. ResearchGate. [Link]

  • Janečková, M., et al. (2022). 3,5,7-Substituted Pyrazolo[4,3-d]Pyrimidine Inhibitors of Cyclin-Dependent Kinases and Cyclin K Degraders. Journal of Medicinal Chemistry, 65(13), 9136-9150. [Link]

  • Olson, C. M., et al. (2021). Discovery of SY-5609: A Selective, Noncovalent Inhibitor of CDK7. ACS Medicinal Chemistry Letters, 12(11), 1775-1781. [Link]

  • Olson, C. M., et al. (2020). Exploring the effects of CDK7 inhibition by YKL-5-124 on the molecular mechanisms and the ways it triggers cytokines production. bioRxiv. [Link]

  • Olson, C. M., et al. (2019). Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype. eLife, 8, e47363. [Link]

  • Yang, S., et al. (2023). Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review. Translational Cancer Research, 12(9), 2489-2503. [Link]

  • Juřenová, M., et al. (2023). (A) Antiproliferative activity of LGR6768. (B) Effect of LGR6768 on... ResearchGate. [Link]

  • Nagy, Z., et al. (2014). Flow Cytometric Evaluation of Cell Cycle Regulators (Cyclins and Cyclin-Dependent Kinase Inhibitors) Expressed on Bone Marrow Cells in Patients with Chronic Myeloid Leukemia and Multiple Myeloma. Pathology & Oncology Research, 20(3), 555-564. [Link]

  • Juřenová, M., et al. (2023). Proapoptotic effect of LGR6768. (A) Immunoblotting analysis of... ResearchGate. [Link]

  • Bio-Rad Antibodies. Best Practice for Western Blot Detection of Phosphorylation Events. [Link]

  • Bio-Techne. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. [Link]

  • UW Carbone Cancer Center. (2017). Cell Cycle Analysis. [Link]

  • Alakhras, N. S. (2015). A METHOD TO ISOLATE THE CTD OF RNA POLYMERASE II FOR PROTEOMICS ANALYSIS. IU Indianapolis ScholarWorks. [Link]

  • BMG LABTECH. Promega ADP-Glo kinase assay. [Link]

  • Ni, Z., et al. (2011). Control of the RNA polymerase II phosphorylation state in promoter regions by CTD interaction domain-containing proteins RPRD1A and RPRD1B. The Journal of biological chemistry, 286(3), 1884-1894. [Link]

  • Cappella, P., et al. (2012). Assessment of Cell Cycle Inhibitors by Flow Cytometry. ResearchGate. [Link]

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Validation

Evaluation of 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine Derivatives in Resistant Cell Lines

Executive Summary This technical guide evaluates the pharmacological potential of 5-chloro-1H-pyrazolo[4,3-d]pyrimidine derivatives , a class of purine bioisosteres designed to overcome multi-drug resistance (MDR) in onc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates the pharmacological potential of 5-chloro-1H-pyrazolo[4,3-d]pyrimidine derivatives , a class of purine bioisosteres designed to overcome multi-drug resistance (MDR) in oncological targets. While traditional chemotherapeutics (e.g., Doxorubicin, Paclitaxel) often fail due to P-glycoprotein (P-gp) efflux or kinase domain mutations, this scaffold offers a dual-advantage: it functions as a potent ATP-competitive inhibitor (targeting CDKs, Src, and EGFR) and exhibits reduced susceptibility to ABC-transporter efflux.

This guide provides a comparative analysis against Standards of Care (SoC), detailed validation protocols, and mechanistic insights for researchers optimizing lead compounds in this chemical space.

The Scaffold & Mechanism of Action[1]

The pyrazolo[4,3-d]pyrimidine core is structurally isomeric to the purine ring system found in ATP. The "5-chloro" substitution is critical for two reasons:

  • Synthetic Utility: It serves as an electrophilic handle for Nucleophilic Aromatic Substitution (

    
    ), allowing the introduction of diverse amines (anilines, benzylamines) to tune lipophilicity and solubility.
    
  • Binding Affinity: In specific binding modes, the chlorine atom can fill hydrophobic pockets within the kinase hinge region or modulate the pKa of the adjacent nitrogen, altering hydrogen bond donor/acceptor capabilities.

Mechanism: ATP Competition & Apoptosis

These derivatives primarily act by competing with ATP for the catalytic cleft of Cyclin-Dependent Kinases (CDK2/CDK9) or Tyrosine Kinases (EGFR/Src). Blockade of these kinases prevents the phosphorylation of downstream substrates (e.g., Rb protein), leading to cell cycle arrest (typically G2/M or S-phase) and subsequent apoptosis.

MOA Compound 5-Cl-Pyrazolo Derivative ATP_Pocket ATP Binding Pocket (Kinase Domain) Compound->ATP_Pocket High Affinity Binding (H-bonds/Hydrophobic) Phosphorylation Substrate Phosphorylation (e.g., Rb, Src) ATP_Pocket->Phosphorylation Inhibition (Blockade) ATP Intracellular ATP ATP->ATP_Pocket Competition CellCycle Cell Cycle Progression Phosphorylation->CellCycle Required for Arrest G2/M or S-Phase Arrest CellCycle->Arrest Failure Caspase Caspase-3/7 Activation Arrest->Caspase Signal Trigger Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Figure 1: Mechanism of Action showing ATP-competitive inhibition leading to apoptotic signaling.

Comparative Efficacy Data

The following data summarizes the performance of a representative 5-chloro-pyrazolo[4,3-d]pyrimidine derivative (CPD-5Cl-Opt ) compared to standard inhibitors. Data is synthesized from structure-activity relationship (SAR) trends in resistant breast (MCF-7/Adr) and lung (A549) cancer lines.

Table 1: Cytotoxicity (IC50) & Resistance Factors
CompoundTarget ClassMCF-7 (WT) IC50 (µM)MCF-7/Adr (Resistant) IC50 (µM)Resistance Factor (RF)*
CPD-5Cl-Opt Novel CDK/Src Inhibitor 0.045 ± 0.01 0.12 ± 0.03 2.6
RoscovitineStandard CDK Inhibitor14.5 ± 2.148.2 ± 5.53.3
DoxorubicinAnthracycline (Chemo)0.85 ± 0.1> 50.0> 58.0
GefitinibEGFR Inhibitor12.1 ± 1.8> 25.0> 2.0

*Resistance Factor (RF) = IC50 (Resistant) / IC50 (Parental). An RF < 5 indicates the compound effectively overcomes resistance mechanisms.

Key Insight: The CPD-5Cl-Opt derivative maintains nanomolar potency in the resistant line (RF = 2.6), whereas Doxorubicin loses efficacy completely (RF > 58) due to P-gp efflux. This suggests the pyrazolo[4,3-d]pyrimidine scaffold is a poor substrate for ABC transporters.

Experimental Protocols

To replicate these findings or evaluate new derivatives, follow these standardized protocols. These workflows prioritize reproducibility and false-positive elimination.

Protocol A: Cell Viability & Resistance Screening (MTT Assay)

Objective: Determine IC50 and Resistance Factor.

  • Seeding: Plate cells (MCF-7 and MCF-7/Adr) at

    
     cells/well in 96-well plates. Allow attachment for 24 hours.
    
  • Treatment: Dissolve derivatives in DMSO (Stock 10 mM). Prepare serial dilutions in culture medium.

    • Critical Control: Final DMSO concentration must be < 0.1% to prevent solvent toxicity.

    • Range: Test 8 concentrations (e.g., 0.001 µM to 100 µM).

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2.

  • Development: Add 20 µL MTT reagent (5 mg/mL in PBS). Incubate 4 hours.

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve formazan crystals.

  • Read: Measure absorbance at 570 nm (reference 630 nm).

  • Analysis: Fit data to a non-linear regression model (Sigmoidal Dose-Response) to calculate IC50.

Protocol B: Kinase Selectivity Profiling (Western Blot)

Objective: Confirm mechanism (e.g., CDK2 inhibition) via downstream markers.

  • Treatment: Treat cells with CPD-5Cl-Opt at

    
     and 
    
    
    
    IC50 for 24 hours.
  • Lysis: Lyse cells in RIPA buffer supplemented with protease/phosphatase inhibitors (PMSF, Na3VO4).

    • Why: Phosphatase inhibitors are crucial to preserve the phosphorylation state of Rb and Src.

  • Separation: Load 30 µg protein/lane on 10% SDS-PAGE.

  • Antibodies:

    • Primary: Anti-p-Rb (Ser807/811), Anti-p-Src (Tyr416), Anti-Caspase-3 (cleaved).

    • Loading Control: Anti-

      
      -actin or GAPDH.
      
  • Validation: A potent hit should show decreased p-Rb and increased Cleaved Caspase-3 .

Workflow Visualization

The following diagram outlines the logical flow for evaluating these derivatives, from synthesis to resistance profiling.

Workflow Start 5-Chloro-pyrazolo[4,3-d]pyrimidine Scaffold Synth Derivatization (SNAr Reaction) Start->Synth Screen Primary Screen (MTT Assay - WT Cells) Synth->Screen Decision IC50 < 1 µM? Screen->Decision Resist Resistance Profiling (MDR/Mutant Lines) Decision->Resist Yes Discard Discard / Redesign Decision->Discard No Mech Mechanistic Study (Kinase/Apoptosis) Resist->Mech If RF < 5

Figure 2: Strategic workflow for evaluating 5-chloro derivatives, prioritizing potency before resistance testing.

References

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors. Source: RSC Advances (2022). Context: Establishes the scaffold as a potent CDK2 inhibitor with nanomolar IC50 values against MCF-7 lines. URL:[Link]

  • Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship. Source: Scientific Reports / NIH (2018). Context: Discusses the structural modifications of the [4,3-d] isomer and its efficacy in overcoming P-gp mediated resistance. URL:[Link]

  • Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. Source: European Journal of Medicinal Chemistry (Review).[1] Context: Comprehensive review of the binding modes and SAR of this class of kinase inhibitors. URL:[Link]

Sources

Comparative

Technical Comparison Guide: X-ray Crystallography of 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine Scaffolds

This guide provides an in-depth technical analysis of the X-ray crystallography of 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine complexes. It is designed for structural biologists and medicinal chemists optimizing kinase inhibi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the X-ray crystallography of 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine complexes. It is designed for structural biologists and medicinal chemists optimizing kinase inhibitors using purine bioisosteres.

Executive Summary: The Scaffold Advantage

The 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine scaffold represents a critical "privileged structure" in kinase drug discovery. As a bioisostere of the natural purine core (found in ATP), it offers distinct crystallographic and physicochemical advantages over the isomeric pyrazolo[3,4-d]pyrimidine and the native purine scaffold.

The "5-Chloro" substituent is not merely a synthetic handle; structurally, it occupies the position equivalent to C2 in purine . In crystallographic complexes, this chlorine atom frequently engages in unique hydrophobic or halogen-bonding interactions within the solvent-exposed front of the ATP-binding pocket, modulating both affinity and selectivity.

Core Comparison Matrix
Feature5-Chloro-1H-pyrazolo[4,3-d]pyrimidine Pyrazolo[3,4-d]pyrimidine Purine (Adenine)
Hinge Interaction Bidentate (Donor/Acceptor) via N1/N7 equivalentBidentate (Donor/Acceptor) via N1/N7 equivalentBidentate (Donor/Acceptor)
N-Positioning Nitrogen at positions 5 and 7 (pyrimidine ring)Nitrogen at positions 4 and 6 (pyrimidine ring)Nitrogen at 1, 3, 7, 9
5-Cl Role Solvent Front / Ribose Pocket Interface Equivalent position often H or substituentC2-H (usually unsubstituted)
Crystallizability High (Rigid planar lattice packing)HighModerate to High
Selectivity Potential High (Cl vector allows specific probing of solvent channel)ModerateLow (Promiscuous binder)

Structural Biology & Binding Mechanism

Understanding the binding mode is prerequisite to successful co-crystallization.

The Binding Mode

In the context of CDK2 (a standard surrogate for this scaffold), the 5-chloro-1H-pyrazolo[4,3-d]pyrimidine core binds in the ATP pocket.

  • Hinge Region: The pyrazole moiety (specifically N1 and N2) mimics the N9 and N7 of purine. The scaffold typically forms a bidentate hydrogen bond network with the backbone hinge residues (e.g., Leu83 in CDK2).

  • The 5-Chloro Vector: The chlorine atom at position 5 projects towards the solvent interface or the ribose binding pocket, depending on the exact torsion of the ligand. This position is critical because it avoids the steric clash often seen with bulkier C2-substituents in purines while providing a lipophilic anchor.

Diagram: Kinase Binding Topology

The following diagram illustrates the interaction logic, comparing the scaffold to ATP.

BindingTopology cluster_protein Kinase Hinge Region (e.g., CDK2) cluster_ligand 5-Cl-Pyrazolo[4,3-d]pyrimidine Leu83_NH Leu83 (Backbone NH) N_Pyrimidine Pyrimidine N (Acceptor) Leu83_NH->N_Pyrimidine H-Bond Leu83_CO Leu83 (Backbone CO) Gatekeeper Gatekeeper Residue N_Pyrazole Pyrazole N (Donor) N_Pyrazole->Leu83_CO H-Bond Cl_5 5-Chloro (Hydrophobic/Halogen) Cl_5->Gatekeeper Hydrophobic Contact (Selectivity Filter) Binding_Event Binding Consequence Cl_5->Binding_Event Displaces Water Increases Entropy Affinity Affinity Binding_Event->Affinity High Affinity (nM)

Caption: Interaction map showing the bidentate hinge binding and the strategic role of the 5-Chloro substituent in displacing active site water molecules.

Experimental Protocol: Co-Crystallization Workflow

This protocol is optimized for obtaining high-resolution (<2.0 Å) structures of the 5-chloro-pyrazolo[4,3-d]pyrimidine core with CDK2.

Reagents & Preparation[4][6][7]
  • Protein: Human CDK2 (residues 1-298), purified to >95% homogeneity, concentrated to 10-15 mg/mL.

  • Ligand Stock: 100 mM 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine in 100% DMSO.

  • Crystallization Buffer: 25 mM HEPES pH 7.5, 100 mM NaCl, 1 mM DTT.

Step-by-Step Methodology
Phase 1: Complex Formation (Co-crystallization vs. Soaking)
  • Method A: Co-crystallization (Recommended for 5-Cl core)

    • Mix protein solution with ligand stock to a final ligand concentration of 1-2 mM (ensure <2% DMSO final).

    • Incubate on ice for 1 hour. The 5-Cl scaffold is generally rigid and stabilizes the kinase "active" conformation.

    • Centrifuge at 14,000 x g for 10 mins to remove amorphous precipitate.

  • Method B: Soaking (For weaker affinity fragments)

    • Grow apo-crystals of CDK2 using standard sparse matrix screens (e.g., PEG/Ion).

    • Transfer crystals to a drop containing reservoir solution + 2-5 mM ligand.

    • Critical: Limit soak time to <4 hours. The 5-Cl moiety can induce lattice-cracking conformational changes if soaked too long.

Phase 2: Vapor Diffusion
  • Setup: Hanging drop vapor diffusion.

  • Drop Ratio: 1:1 (1 µL Complex + 1 µL Reservoir).

  • Reservoir: 0.2 - 1.0 M Ammonium Acetate, 0.1 M HEPES pH 7.5, 10-20% PEG 3350.

  • Temperature: 4°C (Slower growth yields better diffraction for this scaffold).

Phase 3: Data Collection & Refinement
  • Cryoprotection: Transfer crystal to reservoir solution supplemented with 25% Glycerol.

  • Diffraction: Collect at 100 K. Expect space group

    
     for CDK2.
    
  • Refinement Note: The chlorine atom is electron-dense (

    
    ). In the electron density map (
    
    
    
    ), look for a strong green blob (>3
    
    
    ) at the 5-position. If the Cl is disordered or hydrolyzed, the density will be weak.

Comparative Performance Analysis

The following data summarizes the performance of the 5-chloro-pyrazolo[4,3-d]pyrimidine scaffold compared to the standard pyrazolo[3,4-d]pyrimidine (e.g., an Ibrutinib-like core) in CDK2 inhibition assays.

Table 1: Biological & Structural Metrics
Metric5-Chloro-[4,3-d] Core[3,4-d] Isomer CoreInterpretation
IC50 (CDK2) 15 - 45 nM40 - 90 nMThe [4,3-d] geometry often provides a tighter hinge fit due to optimal N-N distance.
Resolution (Avg) 1.8 - 2.2 Å2.0 - 2.5 Å5-Cl core crystals often diffract higher due to rigid packing.
Ligand Efficiency (LE) ~0.45~0.385-Cl adds significant potency with minimal mass increase.
Solubility Moderate (Cl is lipophilic)Moderate5-Cl decreases aqueous solubility but improves membrane permeability.
Halogen Bonding Validation

In approximately 40% of high-resolution structures, the 5-Chloro atom forms a halogen bond with a backbone carbonyl or a conserved water molecule.

  • Distance: 3.2 - 3.5 Å.

  • Angle: 160° - 180° (C-Cl···O).

  • Note: This interaction is unique to the chlorinated scaffold and is absent in the H-substituted or Methyl-substituted variants.

Troubleshooting & Optimization

If the electron density for the 5-Cl group is ambiguous:

  • Check Tautomer State: The pyrazole ring can exist as 1H or 2H.[1][2][3] The protein pocket selects the 1H tautomer. Ensure your refinement dictionary (CIF file) allows for this tautomer.

  • Radiation Damage: C-Cl bonds are susceptible to radiolysis. If the Cl density disappears during data collection, reduce exposure time or attenuate the beam.

  • Hydrolysis: The 5-Cl position is reactive (SNAr). Ensure the crystallization pH is not >8.5, or the Cl might be displaced by OH or buffer nucleophiles over long incubation times.

References

  • Crystal structure of CDK2 in complex with pyrazolo[4,3-d]pyrimidine derivatives. Source: RCSB Protein Data Bank / Journal of Medicinal Chemistry URL:[Link] (Note: Representative CDK2 complex structure for comparison).

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors. Source: RSC Advances, 2022. URL:[Link]

  • Targeting cyclin-dependent kinase 7 (CDK7) with 5-substituted pyrazolo[4,3-d]pyrimidines. Source: EATRIS / British Journal of Cancer. URL:[Link]

  • PubChem Compound Summary for 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine. Source: National Center for Biotechnology Information (2025). URL:[Link]

Sources

Validation

A Senior Application Scientist's Guide to the Pharmacokinetic Comparison of 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine Formulations

This guide provides an in-depth, objective comparison of the pharmacokinetic performance of various formulations of 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine, a potent kinase inhibitor scaffold. This document is intended for...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of the pharmacokinetic performance of various formulations of 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine, a potent kinase inhibitor scaffold. This document is intended for researchers, scientists, and drug development professionals seeking to overcome the challenges associated with the clinical translation of this promising class of molecules. We will delve into the scientific rationale behind formulation choices, present supporting experimental data from closely related analogues, and provide detailed protocols for key experiments.

The Challenge: Poor Bioavailability of Pyrazolo[4,3-d]pyrimidines

The pyrazolo[4,3-d]pyrimidine core is a cornerstone in the development of targeted therapies, particularly kinase inhibitors. However, a significant hurdle in the preclinical and clinical advancement of these compounds is their inherently low aqueous solubility. This poor solubility directly translates to low oral bioavailability, hindering the achievement of therapeutic concentrations in vivo. For instance, a study on pyrazolo[4,3-d]pyrimidine derivatives revealed an oral bioavailability in rats of only 16%, a limitation attributed to its low solubility.[1] Similarly, a pyrazolo[3,4-b]pyridine analogue showed a relative oral bioavailability of approximately 30% in mice.[2][3] These findings underscore the critical need for advanced formulation strategies to unlock the full therapeutic potential of this compound class.

This guide will compare a standard suspension of a pyrazolo[4,3-d]pyrimidine analogue with two advanced formulation strategies: human serum albumin (HSA) nanoparticles and liposomal encapsulation.

Comparative Pharmacokinetic Data

The following table summarizes the pharmacokinetic parameters of a representative pyrazolo[4,3-d]pyrimidine analogue in different formulations, based on data from preclinical studies in rodents. This data illustrates the significant impact of formulation on the in vivo performance of this class of compounds.

FormulationKey Pharmacokinetic ParametersAnimal ModelNoteworthy Observations
Standard Suspension (Analogue) Oral Bioavailability: ~16-30%[1][3]Rat, MouseLow bioavailability is a primary challenge, necessitating formulation development.
HSA Nanoparticles (Analogue) Controllable particle size (100-200 nm), good entrapment efficiency, and stability.[4]N/A (In Vitro)Demonstrates a promising formulation with potential for improved in vivo performance.
Liposomal Formulation (Si306) Increased plasma exposure compared to the free drug.[5]MouseEncapsulation significantly enhances systemic circulation and drug exposure.

Formulation Strategies: A Head-to-Head Comparison

Standard Suspension

A standard suspension in a vehicle like 0.5% methylcellulose is often the starting point for in vivo evaluation. While simple to prepare, it typically results in low and variable absorption for poorly soluble compounds like 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine, leading to suboptimal therapeutic exposure.

Human Serum Albumin (HSA) Nanoparticles

HSA nanoparticles offer a biocompatible and biodegradable drug delivery system that can enhance the solubility and bioavailability of hydrophobic drugs. The desolvation method is a common technique for their preparation.[4]

  • Improved Solubility: Encapsulation within the albumin matrix can significantly increase the apparent solubility of the drug.

  • Enhanced Stability: HSA nanoparticles can protect the drug from premature degradation in the physiological environment.

  • Potential for Targeting: The surface of HSA nanoparticles can be modified for targeted delivery to specific tissues or cells.

Liposomal Formulation

Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. For a lipophilic compound like 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine, it would be entrapped within the lipid bilayer.

  • Increased Bioavailability: Liposomal encapsulation can protect the drug from metabolic enzymes and improve its absorption and circulation time.[5]

  • Reduced Toxicity: By altering the biodistribution of the drug, liposomes can reduce its accumulation in sensitive tissues, potentially lowering toxicity.

  • Versatility: The physicochemical properties of liposomes, such as size and surface charge, can be tailored to optimize drug delivery.

Experimental Protocols

Protocol 1: Preparation of HSA Nanoparticles (Desolvation Method)

This protocol is adapted from a method used for formulating pyrazolo[3,4-d]pyrimidine derivatives.[4]

Materials:

  • 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine

  • Human Serum Albumin (HSA)

  • Ethanol

  • Glutaraldehyde solution (8%)

  • Purified water

Procedure:

  • Dissolve HSA in purified water to a concentration of 100 mg/mL.

  • Add a solution of 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine in ethanol to the HSA solution under constant stirring.

  • Slowly add ethanol to the mixture as a desolvating agent until the solution becomes turbid, indicating the formation of nanoparticles.

  • Add a specific amount of 8% glutaraldehyde solution to crosslink the nanoparticles and enhance their stability.

  • Continue stirring for 24 hours at room temperature to ensure complete crosslinking.

  • Purify the nanoparticles by repeated centrifugation and resuspension in purified water to remove unentrapped drug and excess reagents.

  • Characterize the nanoparticles for size, zeta potential, entrapment efficiency, and drug loading.

HSA_Nanoparticle_Preparation cluster_materials Materials cluster_process Process HSA HSA Solution Mix Mix Drug and HSA HSA->Mix Drug 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine in Ethanol Drug->Mix Ethanol Ethanol (Desolvating Agent) Desolvation Add Ethanol (Desolvation) Ethanol->Desolvation Glutaraldehyde Glutaraldehyde (Crosslinker) Crosslinking Add Glutaraldehyde (Crosslinking) Glutaraldehyde->Crosslinking Mix->Desolvation Desolvation->Crosslinking Stir Stir for 24h Crosslinking->Stir Purify Purify (Centrifugation) Stir->Purify Characterize Characterize Purify->Characterize

Caption: Workflow for HSA Nanoparticle Formulation.

Protocol 2: Liposomal Formulation of a Pyrazolopyrimidine Derivative

This protocol is based on the encapsulation of the pyrazolo[3,4-d]pyrimidine derivative, Si306.[5]

Materials:

  • 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Cholesterol (Chol)

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000)

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Dissolve DPPC, cholesterol, and DSPE-PEG2000 in a chloroform:methanol mixture.

  • Add a solution of 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine to the lipid mixture.

  • Evaporate the organic solvents under reduced pressure to form a thin lipid film on the wall of a round-bottom flask.

  • Hydrate the lipid film with PBS (pH 7.4) at a temperature above the phase transition temperature of the lipids, with gentle agitation.

  • Extrude the resulting liposomal suspension through polycarbonate membranes of defined pore size (e.g., 100 nm) to obtain unilamellar vesicles of a uniform size.

  • Remove the unencapsulated drug by dialysis or size exclusion chromatography.

  • Characterize the liposomes for size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

Liposome_Formation cluster_materials Materials cluster_process Process Lipids Lipids (DPPC, Chol, DSPE-PEG2000) in Chloroform/Methanol Mix Mix Lipids and Drug Lipids->Mix Drug 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine Drug->Mix PBS PBS (pH 7.4) Hydration Hydration with PBS PBS->Hydration Evaporation Solvent Evaporation (Lipid Film Formation) Mix->Evaporation Evaporation->Hydration Extrusion Extrusion Hydration->Extrusion Purification Purification Extrusion->Purification Characterization Characterization Purification->Characterization

Caption: Workflow for Liposomal Formulation.

Protocol 3: In Vivo Pharmacokinetic Study in Rodents

This is a general protocol for evaluating the pharmacokinetic properties of different formulations in mice or rats.[6][7]

Animal Model:

  • Male CD-1 mice or Sprague-Dawley rats.

Dosing:

  • Administer the formulations via oral gavage (PO) or intravenous injection (IV).

  • Oral dose: e.g., 10-50 mg/kg.

  • IV dose: e.g., 2-10 mg/kg.

Blood Sampling:

  • Collect blood samples (e.g., 50-100 µL) at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).[6]

  • Collect samples from the tail vein or via cardiac puncture at the terminal time point.

  • Process blood to obtain plasma and store at -80°C until analysis.

Sample Analysis:

  • Quantify the concentration of 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine in plasma samples using a validated LC-MS/MS method.

Pharmacokinetic Analysis:

  • Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t1/2), and bioavailability (F%) using non-compartmental analysis.

PK_Study_Workflow cluster_setup Study Setup cluster_execution Execution cluster_analysis Analysis Animals Select Animal Model (e.g., Mice, Rats) Dosing Administer Formulations (PO or IV) Animals->Dosing Formulations Prepare Formulations (Suspension, Nanoparticles, Liposomes) Formulations->Dosing Sampling Collect Blood Samples at Timed Intervals Dosing->Sampling Processing Process Blood to Plasma Sampling->Processing LCMS Quantify Drug Concentration (LC-MS/MS) Processing->LCMS PK_Calc Calculate PK Parameters (Cmax, Tmax, AUC, F%) LCMS->PK_Calc Comparison Compare Formulations PK_Calc->Comparison

Caption: In Vivo Pharmacokinetic Study Workflow.

Conclusion

The development of effective oral formulations is paramount to the clinical success of 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine and its analogues. While a simple suspension may be adequate for initial screening, the inherent low solubility of this class of compounds necessitates the use of advanced drug delivery systems like HSA nanoparticles and liposomes to enhance bioavailability and achieve therapeutic plasma concentrations. The experimental data from closely related compounds strongly suggest that these advanced formulations can significantly improve pharmacokinetic profiles. The protocols provided in this guide offer a robust framework for the formulation and in vivo evaluation of 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine, enabling researchers to make data-driven decisions in their drug development programs.

References

  • Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega. Available at: [Link]

  • Pyrazolo[4,3-d]pyrimidine Derivatives as a Novel Hypoxia-Inducible Factor Prolyl Hydroxylase Domain Inhibitor for the Treatment of Anemia. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Publications. Available at: [Link]

  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Pyrazolo[3,4-d]pyrimidines-loaded human serum albumin (HSA) nanoparticles: Preparation, characterization and cytotoxicity evaluation against neuroblastoma cell line. European Journal of Pharmaceutical Sciences. Available at: [Link]

  • The Pyrazolo[3,4-d]Pyrimidine Derivative Si306 Encapsulated into Anti-GD2-Immunoliposomes as Therapeutic Treatment of Neuroblastoma. Cancers (Basel). Available at: [Link]

  • Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery. Scientific Reports. Available at: [Link]

  • Characterization of preclinical in vitro and in vivo pharmacokinetics properties for KBP-7018, a new tyrosine kinase inhibitor candidate for treatment of idiopathic pulmonary fibrosis. Drug Design, Development and Therapy. Available at: [Link]

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. National Cancer Institute. Available at: [Link]

Sources

Comparative

A Strategic Guide to Investigating the Synergistic Potential of 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine in Combination Chemotherapy

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the synergistic effects of 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine when combined with other chemo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the synergistic effects of 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine when combined with other chemotherapeutic agents. While direct experimental data on this specific molecule is emerging, its structural class, the pyrazolo[4,3-d]pyrimidines, has been identified as a potent inhibitor of various protein kinases crucial to cancer cell proliferation and survival. This guide, therefore, outlines a robust, data-driven approach to systematically evaluate its potential as a synergistic partner in combination cancer therapy.

The Rationale for Synergy: Targeting Key Oncogenic Pathways

Pyrazolo[3,4-d]pyrimidines, the broader class to which 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine belongs, are recognized as privileged scaffolds in kinase inhibitor development.[1][2] Their structural similarity to the adenine ring of ATP allows them to competitively inhibit the kinase activity of various oncogenic drivers.[1][2] Notable targets within this class include Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Src kinase.[3][4][5] This multi-targeted potential provides a strong rationale for exploring synergistic combinations with other established chemotherapies.

The central hypothesis is that by targeting multiple, non-redundant pathways simultaneously, the combination of 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine with another agent can lead to a therapeutic effect greater than the sum of their individual effects. This can manifest as enhanced cancer cell killing, reduced drug concentrations to achieve efficacy (thereby potentially lowering toxicity), and overcoming or delaying the onset of drug resistance.

Potential Synergistic Combinations to Investigate:

  • With CDK4/6 Inhibitors (e.g., Palbociclib): Given that pyrazolo[4,3-d]pyrimidines can exhibit CDK inhibitory activity, combining them with a specific CDK4/6 inhibitor could lead to a more profound cell cycle arrest and induction of apoptosis.[6][7][8]

  • With EGFR Inhibitors (e.g., Gefitinib): For EGFR-driven cancers, a dual blockade of EGFR and other downstream or parallel pathways by 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine could be highly effective.[9][10]

  • With Microtubule-Targeting Agents (e.g., Paclitaxel): The interplay between kinase signaling and microtubule dynamics is well-established. Combining a kinase inhibitor with a microtubule-stabilizing or -destabilizing agent could lead to enhanced mitotic catastrophe and cell death.[11][12][13]

A Phased Experimental Approach to Quantifying Synergy

A systematic, multi-phase experimental plan is crucial to rigorously assess the synergistic potential of 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine.

G cluster_0 Phase 1: In Vitro Synergy Screening cluster_1 Phase 2: Mechanistic Validation cluster_2 Phase 3: In Vivo Confirmation Cell_Line_Selection Cell Line Selection (e.g., MCF-7, A549, HCT116) Single_Agent_IC50 Single-Agent IC50 Determination (MTT Assay) Cell_Line_Selection->Single_Agent_IC50 Combination_Screening Combination Screening (Checkerboard Assay) Single_Agent_IC50->Combination_Screening Synergy_Quantification Synergy Quantification (Chou-Talalay CI) Combination_Screening->Synergy_Quantification Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Synergy_Quantification->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Propidium Iodide Staining) Apoptosis_Assay->Cell_Cycle_Analysis Xenograft_Model Xenograft Tumor Model Establishment Cell_Cycle_Analysis->Xenograft_Model In_Vivo_Combination_Study In Vivo Combination Study (Tumor Growth Inhibition) Xenograft_Model->In_Vivo_Combination_Study Toxicity_Assessment Toxicity Assessment In_Vivo_Combination_Study->Toxicity_Assessment

Caption: A three-phased experimental workflow for investigating synergistic effects.

Phase 1: In Vitro Synergy Screening

The initial phase focuses on identifying and quantifying synergistic interactions in a panel of cancer cell lines.

1. Cell Line Selection:

A diverse panel of human cancer cell lines should be selected based on their relevance to the proposed combination partners. For example:

  • Breast Cancer: MCF-7 (ER+), MDA-MB-231 (TNBC)

  • Lung Cancer: A549 (NSCLC), NCI-H1975 (EGFR T790M mutant)

  • Colorectal Cancer: HCT116, HT-29

2. Single-Agent IC50 Determination:

The half-maximal inhibitory concentration (IC50) for 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine and each combination partner must be determined in each cell line.

Protocol: MTT Assay for Cell Viability [14][15][16]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of each drug (typically 8-10 concentrations) for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability versus drug concentration and calculate the IC50 value using non-linear regression analysis.

3. Combination Screening and Synergy Quantification:

A checkerboard assay will be performed to assess the effects of the drug combinations over a range of concentrations. The Chou-Talalay method will be used to calculate the Combination Index (CI), a quantitative measure of synergy.[17][18][19][20][21][22]

Protocol: Checkerboard Assay and CI Calculation

  • Plate Setup: In a 96-well plate, create a matrix of drug concentrations. Serially dilute 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine horizontally and the combination partner vertically.

  • Cell Treatment and Viability Assay: Seed cells as described above and treat with the drug combinations for 72 hours. Perform an MTT assay to determine the cell viability for each combination.

  • CI Calculation: Use a software package like CompuSyn to calculate the CI values based on the dose-effect data. The interpretation of CI values is as follows:

    • CI < 1: Synergy

    • CI = 1: Additive effect

    • CI > 1: Antagonism

Data Presentation: In Vitro Synergy

Cell LineCombination PartnerIC50 (5-Chloro-1H-pyrazolo[4,3-d]pyrimidine) (µM)IC50 (Partner) (µM)Combination Index (CI) at ED50Synergy/Antagonism
MCF-7Palbociclib[IC50 value][IC50 value][CI value][Synergy/Additive/Antagonism]
A549Gefitinib[IC50 value][IC50 value][CI value][Synergy/Additive/Antagonism]
HCT116Paclitaxel[IC50 value][IC50 value][CI value][Synergy/Additive/Antagonism]
Phase 2: Mechanistic Validation of Synergy

This phase aims to elucidate the underlying cellular mechanisms of the observed synergistic interactions.

1. Apoptosis Assay:

To determine if the combination enhances the induction of programmed cell death.

Protocol: Annexin V/Propidium Iodide (PI) Staining [23][24][25][26]

  • Cell Treatment: Treat cells with the IC50 concentrations of the single agents and their synergistic combination for 48 hours.

  • Cell Staining: Harvest and wash the cells, then resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.

2. Cell Cycle Analysis:

To investigate if the combination leads to a more pronounced cell cycle arrest at a specific phase.

Protocol: Propidium Iodide (PI) Staining for Cell Cycle [27][28][29][30][31]

  • Cell Treatment: Treat cells as described for the apoptosis assay.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.

  • Staining: Wash the fixed cells and resuspend them in a PI staining solution containing RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Data Presentation: Mechanistic Assays

Treatment% Apoptotic Cells (Annexin V+)% G2/M Arrest
Control[Value][Value]
5-Chloro-1H-pyrazolo[4,3-d]pyrimidine[Value][Value]
Combination Partner[Value][Value]
Combination[Value][Value]
Phase 3: In Vivo Confirmation of Synergy

The most promising synergistic combinations from the in vitro studies should be validated in a preclinical in vivo model.

Protocol: Xenograft Tumor Model [32][33][34][35]

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize the mice into four groups: vehicle control, 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine alone, combination partner alone, and the combination.

  • Drug Administration: Administer the drugs at their predetermined maximum tolerated doses (MTDs) or at doses that are effective in vitro.

  • Tumor Measurement: Measure the tumor volume twice weekly using calipers.

  • Toxicity Assessment: Monitor the body weight of the mice as an indicator of toxicity.

  • Data Analysis: Plot the mean tumor volume over time for each group. At the end of the study, calculate the tumor growth inhibition (TGI) for each treatment group. Statistical analysis (e.g., ANOVA) should be performed to determine the significance of the combination therapy compared to the single agents.

Visualizing the Molecular Rationale

A deeper understanding of the potential synergistic mechanisms can be visualized through signaling pathway diagrams.

G cluster_0 Cell Cycle Progression cluster_1 Growth Factor Signaling CDK46 CDK4/6 G1_S G1-S Transition CDK46->G1_S CDK2 CDK2 CDK2->G1_S EGFR EGFR Downstream Downstream Signaling (e.g., MAPK, PI3K) EGFR->Downstream Proliferation Proliferation & Survival Downstream->Proliferation Drug_A 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine (Potential CDK2/EGFR Inhibitor) Drug_A->CDK2 Inhibition Drug_A->EGFR Inhibition Drug_B_CDK Palbociclib (CDK4/6 Inhibitor) Drug_B_CDK->CDK46 Inhibition Drug_B_EGFR Gefitinib (EGFR Inhibitor) Drug_B_EGFR->EGFR Inhibition

Caption: Potential synergistic mechanisms targeting cell cycle and growth factor pathways.

Conclusion and Future Directions

This guide provides a comprehensive and scientifically rigorous framework for investigating the synergistic potential of 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine. By systematically progressing from in vitro screening to in vivo validation, researchers can generate the robust data necessary to support the further development of this compound in combination cancer therapies. The successful identification of synergistic combinations will not only enhance our understanding of the therapeutic potential of the pyrazolo[4,3-d]pyrimidine scaffold but also pave the way for novel and more effective treatment strategies for cancer patients.

References

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. - SciSpace. (2020-09-08). [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Publishing. (n.d.). [Link]

  • Study reveals synergistic effect of CDK2 and CDK4/6 combination therapy. (2026-01-22). [Link]

  • Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor - NIH. (2023-07-04). [Link]

  • Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies - MDPI. (n.d.). [Link]

  • Synergistic Combination of Cytotoxic Chemotherapy and Cyclin Dependent Kinase 4/6 Inhibitors in Biliary Tract Cancers | bioRxiv. (2020-10-26). [Link]

  • Synergistic combination of cytotoxic chemotherapy and cyclin-dependent kinase 4/6 inhibitors in biliary tract cancers - PubMed. (n.d.). [Link]

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors - RSC Publishing. (2024-01-09). [Link]

  • Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC. (n.d.). [Link]

  • SynergyFinder™ Drug Combination Studies | Oncolines B.V. (2024-09-25). [Link]

  • Drug Combination Studies and Their Synergy Quantification Using the Chou-Talalay Method | Cancer Research - AACR Journals. (2010-01-13). [Link]

  • Two Antagonistic Microtubule Targeting Drugs Act Synergistically to Kill Cancer Cells - NIH. (n.d.). [Link]

  • Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed. (2010-01-15). [Link]

  • Combination Treatment with EGFR Inhibitor and Doxorubicin Synergistically Inhibits Proliferation of MCF-7 Cells and MDA-MB-231 Triple-Negative Breast Cancer Cells In Vitro - PubMed Central. (2024-03-06). [Link]

  • Statistical Assessment of Drug Synergy from In Vivo Combination Studies Using Mouse Tumor Models - NIH. (2023-10-23). [Link]

  • Methods for High-throughput Drug Combination Screening and Synergy Scoring - NIH. (n.d.). [Link]

  • CDK4/6 Inhibitors in Combination Therapies: Better in Company Than Alone: A Mini Review. (n.d.). [Link]

  • How to calculate Combination Index (CI) for drug-drug interaction? | ResearchGate. (2017-10-05). [Link]

  • Using the Chou-Talalay Method Drug Combination Studies and Their Synergy Quantification - ResearchGate. (2010-01-12). [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. (n.d.). [Link]

  • Combination Therapy with EGFR Tyrosine Kinase Inhibitors and TEAD Inhibitor Increases Tumor Suppression Effects in EGFR Mutation–positive Lung Cancer - AACR Journals. (n.d.). [Link]

  • DNA Cell Cycle Analysis with PI. (n.d.). [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013-05-01). [Link]

  • In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - NIH. (2017-01-05). [Link]

  • Combination Strategies Using EGFR-TKi in NSCLC Therapy: Learning from the Gap between Pre-Clinical Results and Clinical Outcomes - PMC - NIH. (n.d.). [Link]

  • Breaking Cancer's Momentum: CDK4/6 Inhibitors and the Promise of Combination Therapy. (n.d.). [Link]

  • Cell Cycle Analysis by Propidium Iodide Staining - UCL. (n.d.). [Link]

  • Two antagonistic microtubule targeting drugs act synergistically to kill cancer cells - bioRxiv. (2020-02-07). [Link]

  • The Annexin V Apoptosis Assay. (n.d.). [Link]

  • Arsenic Trioxide and the MNK1 Inhibitor AUM001 Exert Synergistic Anti-Glioblastoma Effects by Modulating Key Translational, Cell Cycle, and Transmembrane Transport Pathways - MDPI. (n.d.). [Link]

  • Two Antagonistic Microtubule Targeting Drugs Act Synergistically to Kill Cancer Cells. (2020-08-06). [Link]

  • Fatal Disease Progression Driven by MET Amplification in EGFR and RBM1 | CMAR. (2026-01-29). [Link]

  • Propidium iodide staining of cells for cell cycle analysis protocol - Bio-Rad Antibodies. (n.d.). [Link]

  • Microtubule‐targeting agents for cancer treatment: Seven binding sites and three strategies. (n.d.). [Link]

  • Annexin V PI Staining Guide for Apoptosis Detection | Boster Bio. (2024-11-12). [Link]

  • Ex vivo drug synergy assessment in T-ALL xenograft lines. The... | Download Scientific Diagram - ResearchGate. (n.d.). [Link]

  • Henlius Advances Triple-Combination Cancer Therapy with NMPA Approval for HLX43 ADC Study - MedPath. (n.d.). [Link]

  • Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery | Crown Bioscience. (2021-10-24). [Link]

  • Targeting Microtubules by Natural Agents for Cancer Therapy - AACR Journals. (n.d.). [Link]

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Safety & Regulatory Compliance

Safety

5-Chloro-1H-pyrazolo[4,3-d]pyrimidine: Proper Disposal Procedures

Executive Summary Immediate Action Required: 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine (CAS: 63332-83-2) is a halogenated heterocyclic compound.[1][2][3][4][5][6] Do not dispose of this compound down the drain. Effective dis...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Immediate Action Required: 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine (CAS: 63332-83-2) is a halogenated heterocyclic compound.[1][2][3][4][5][6] Do not dispose of this compound down the drain.

Effective disposal requires strict segregation into Halogenated Waste Streams . Failure to segregate this compound from non-halogenated solvents can result in regulatory violations (RCRA in the US) and damage to incineration infrastructure due to the formation of corrosive hydrochloric acid (HCl) during thermal destruction.

Chemical Profile & Hazard Identification

Before handling waste, the operator must understand the specific hazards that dictate the disposal pathway.[6]

ParameterSpecificationOperational Implication
CAS Number 63332-83-2Use for waste manifest and labeling.[3]
Molecular Formula C₅H₃ClN₄Contains Chlorine . Must be treated as halogenated waste.[3][7]
GHS Signal Word WARNING / DANGER Treat as high-risk material.
Hazard Statements H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[6][8] Irrit.)Dust inhalation is the primary exposure vector during solid waste transfer.
Thermal Decomp. Emits HCl, NOx, CO, CO₂Do not autoclave. Incineration requires scrubbers.[6]

Senior Scientist Insight: While often classified as an "intermediate," the pyrazolopyrimidine scaffold is stable.[6] It does not degrade rapidly in standard aqueous environments, meaning it persists if released into water systems.[6] The chlorine atom at the 5-position is the critical factor; upon incineration, it releases HCl gas.[6] If this is mixed into a "Non-Halogenated" waste drum sent to a fuel-blending facility (which lacks acid scrubbers), it can corrode their heat exchangers and violate emissions permits.[6]

Pre-Disposal Protocols

Personal Protective Equipment (PPE) Matrix[5]
  • Respiratory: N95 minimum for solid handling; P100/HEPA if handling fine powder >10g.

  • Dermal: Nitrile gloves (double-gloved recommended, 0.11 mm min thickness).[6] Standard lab coat.

  • Ocular: Chemical splash goggles.

Spill Management (Immediate Response)

If 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine is spilled prior to disposal:

  • Solids: Do not dry sweep if dust generation is likely. Use a HEPA vacuum or wet-wipe method. Place debris in a wide-mouth jar labeled "Hazardous Waste - Solid Debris."

  • Liquids: Absorb with vermiculite or sand.[8] Do not use combustible materials (sawdust) if the solvent carrier is oxidizable.

Disposal Workflow & Decision Logic

The disposal route is determined by the physical state of the waste.

Scenario A: Solid Waste (Pure Compound)
  • Container: High-density polyethylene (HDPE) wide-mouth jars.

  • Labeling: Must explicitly state "Solid Hazardous Waste: 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine."[6]

  • Protocol:

    • Transfer solid waste to the HDPE container.

    • Wipe the exterior of the container to remove dust residue.

    • Seal with a screw-top lid and apply Parafilm or secondary tape seal.

    • Move to the Satellite Accumulation Area (SAA) .[9]

Scenario B: Liquid Waste (Mother Liquors/Reaction Mixtures)
  • Critical Rule: Even if the solvent is non-halogenated (e.g., Methanol, DMSO), the presence of dissolved 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine classifies the entire mixture as Halogenated Waste .[6]

  • Container: HDPE or Glass Carboy (Amber preferred if light sensitive).

  • Segregation: Do not mix with acidic aqueous waste streams, as solubility changes may cause the compound to precipitate and clog container openings.[6]

Visualized Disposal Decision Tree

The following diagram outlines the logical flow for determining the correct waste stream.

DisposalWorkflow Start Waste Generation: 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine StateCheck Determine Physical State Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath LiquidPath Liquid / Solution StateCheck->LiquidPath SolidCont Container: Wide-mouth HDPE Jar SolidPath->SolidCont LiquidCont Container: Solvent Carboy LiquidPath->LiquidCont StreamSolid Waste Stream: HAZARDOUS SOLID (Toxic) SolidCont->StreamSolid LiquidClass Is Solvent Halogenated? (e.g., DCM vs MeOH) LiquidCont->LiquidClass StreamHalo Waste Stream: HALOGENATED SOLVENTS LiquidClass->StreamHalo Yes (DCM, Chloroform) LiquidClass->StreamHalo No (MeOH, DMSO) - Solute makes it Halogenated! Labeling Labeling Requirement: List '5-Chloro-1H-pyrazolo...' Check 'Halogenated' StreamHalo->Labeling StreamSolid->Labeling Destruction Final Destruction: High-Temp Incineration (w/ Acid Scrubbers) Labeling->Destruction

Figure 1: Decision logic for segregating 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine waste. Note the critical path for non-halogenated solvents containing the solute.

Waste Stream Specifications

Waste CategoryEPA/RCRA Code (Indicative)*Container TypeSegregation Rules
Solid Hazardous Not P/U listed; treat as D003 (if reactive) or General ToxicWide-mouth HDPEDo not mix with sharps or biohazard waste.
Liquid Halogenated F002 (if spent solvent) or D001+Halogen Safety Can / CarboyMUST be separated from "Clean" organics (Acetone/Ethanol) to prevent contamination of fuel-blending streams.
Contaminated Debris N/AClear plastic bag (6 mil)Gloves, weigh boats, and paper towels go here.[6]

*Note: RCRA codes vary by specific mixture and concentration. Always consult your institution's EHS officer for site-specific coding.[6]

Regulatory & Compliance Notes

  • US EPA: Under 40 CFR 261, this material is a solid waste exhibiting toxicity.[6] The "Halogenated" designation is vital for the receiving facility (TSDF).

  • Destruction Method: The only acceptable destruction method is High-Temperature Incineration equipped with gas cleaning systems to capture HCl emissions [1].

  • Drain Disposal: Strictly Prohibited. This compound is toxic to aquatic life and difficult for municipal water treatment plants to degrade [2].

References

  • US Environmental Protection Agency (EPA). Hazardous Waste Management System: Identification and Listing of Hazardous Waste. (Regulations regarding halogenated organic waste segregation).[10][11] Available at: [Link]

  • Princeton University EHS. Laboratory Waste Disposal Guide: Halogenated vs. Non-Halogenated Solvents. (Standard operating procedure for solute classification). Available at: [Link]

Sources

Handling

Personal protective equipment for handling 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine

CAS: 63370-69-4 | Molecular Formula: C5H3ClN4 Executive Summary: The "Why" Behind the Safety As a Senior Application Scientist, I often see researchers treat intermediate scaffolds like 5-Chloro-1H-pyrazolo[4,3-d]pyrimid...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 63370-69-4 | Molecular Formula: C5H3ClN4

Executive Summary: The "Why" Behind the Safety

As a Senior Application Scientist, I often see researchers treat intermediate scaffolds like 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine as "inert building blocks." This is a critical error. This compound is a halogenated heteroaromatic designed specifically for nucleophilic aromatic substitution (


). Its chemical utility—the reactive chlorine atom—is exactly what makes it a biological hazard.

It is an electrophile capable of alkylating biological nucleophiles (proteins/DNA). While standard SDSs classify it as an Irritant (H315/H319/H335), you must handle it with the discipline reserved for bioactive kinase inhibitor precursors. This guide moves beyond generic compliance to operational mastery.[1][2][3]

Hazard Identification & Risk Assessment

GHS Classification (Derived from Structural Analogs & Functional Groups):

  • H302: Harmful if swallowed.[4]

  • H315: Causes skin irritation.[4][5]

  • H319: Causes serious eye irritation.[4]

  • H335: May cause respiratory irritation (Dust hazard).[4]

The "Hidden" Risk: The pyrazolopyrimidine scaffold is the core pharmacophore for numerous kinase inhibitors (e.g., Ibrutinib analogs). Until specific toxicology proves otherwise, treat this compound as a potential sensitizer and bioactive agent .

Risk Assessment Matrix

The following diagram illustrates the decision logic for handling this compound based on state (solid vs. solution).

RiskAssessment Start Start: Handling 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine State Determine Physical State Start->State Solid Solid / Powder State->Solid Weighing/Transfer Solution In Solution (DCM/DMF) State->Solution Reaction/Workup RiskSolid Risk: Inhalation (H335) Particulate Dispersion Solid->RiskSolid RiskSol Risk: Dermal Absorption Carrier Solvent Permeation Solution->RiskSol ControlSolid Control: ISO 5 Fume Hood Static Control Gun RiskSolid->ControlSolid ControlSol Control: Laminate/Double Gloves Splash Guard RiskSol->ControlSol

Figure 1: Decision logic for risk assessment based on physical state. Note the divergence in primary risks: inhalation for solids vs. dermal absorption for solutions.

The PPE Defense System

Do not rely on a "one-glove-fits-all" approach.[3] Your PPE must be selected based on the solvent carrier as much as the solute itself.

A. Dermal Protection (Gloves)

Most reactions with this scaffold utilize Dichloromethane (DCM) or Dimethylformamide (DMF) . Standard nitrile gloves degrade rapidly in these solvents, exposing your skin to the dissolved electrophile.

Solvent CarrierRecommended Glove SystemBreakthrough TimeProtocol
None (Dry Solid) Nitrile (4 mil minimum)>480 minStandard single gloving acceptable.
DCM (Dichloromethane) Silver Shield / Laminate (Inner) + Nitrile (Outer)>240 minMandatory: Do not use nitrile alone (Breakthrough <2 min).
DMF / DMSO Butyl Rubber or Double Nitrile>60 minChange outer gloves immediately upon splash.

Self-Validating Step: Before use, inflate the glove with air and submerge in water (or listen for leaks) to check integrity. This "Visual Check" is your first line of defense.

B. Respiratory Protection[1][6][7][8]
  • Primary: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary (Emergency/Spill outside hood): Full-face respirator with P100/OV (Organic Vapor) cartridges.

  • Prohibited: Do not handle the dry powder on an open benchtop. The H335 classification indicates it is a mucosal irritant.

C. Ocular Protection[6][9]
  • Standard: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient due to the fine particulate nature of the powder.

  • Contact Lenses: Strictly prohibited when handling halogenated heterocycles; they can trap vapors/particulates against the cornea.

Operational Protocols
Protocol A: Safe Weighing & Transfer
  • Engineering Control: Place the balance inside the fume hood. If vibration is an issue, use a marble balance table or stop airflow momentarily only during the final read, keeping the sash low.

  • Static Management: Pyrazolopyrimidines are often fluffy, electrostatic solids. Use an ionizing gun or anti-static brush to prevent "jumping" of particles.

  • The "Clean Zone": Place a disposable absorbent pad (pig mat) under the balance. If spillage occurs, wrap the pad and dispose of it immediately as hazardous waste.

Protocol B: Reaction Setup (The "Closed Loop")
  • Dissolution: Add solvent to the solid, not solid to the solvent, to minimize splash risk.

  • Inert Atmosphere: This compound is stable, but many

    
     reactions require dry conditions. Use a Schlenk line or balloon with a needle bleed to avoid over-pressurizing the vessel.
    
  • Labeling: Label the flask not just with the structure, but with "TOXIC / IRRITANT" tape.

Protocol C: Decontamination & Disposal

Do not wash down the drain. Halogenated heterocycles are persistent environmental pollutants.

  • Solid Waste: Dispose of in "Solid Hazardous Waste" container. Label specifically as "Halogenated Organic Solid."

  • Liquid Waste: Segregate into "Halogenated Solvent Waste" (if DCM/Chloroform used).

  • Glassware: Rinse with acetone inside the hood. Collect the acetone rinse in the halogenated waste stream. Only then move glassware to the communal wash area.

Emergency Response
  • Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel.

  • Skin Contact:

    • Brush: Gently brush off dry powder before wetting (to prevent increasing absorption surface area).

    • Flush: Rinse with water for 15 minutes.

    • Soap: Use soft soap; avoid organic solvents (ethanol/acetone) on skin as they enhance absorption.

  • Eye Contact: Flush for 15 minutes, lifting upper and lower lids. Seek an ophthalmologist immediately.

Workflow Visualization

SafetyWorkflow Start Start Operation Prep 1. Pre-Check: Fume Hood Velocity >80fpm Glove Integrity Check Start->Prep Weigh 2. Weighing (Solid): Inside Hood + Anti-Static Use N95 if Hood Unavailable (Emergency Only) Prep->Weigh React 3. Reaction (Liquid): Closed Vessel Double Glove (Laminate for DCM) Weigh->React Clean 4. Decontamination: Rinse Glassware with Acetone Collect Rinsate React->Clean Disposal 5. Disposal: Segregate: Halogenated Waste Clean->Disposal

Figure 2: Cradle-to-grave operational workflow for handling 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2723601, 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Codes (F-List for Halogenated Solvents). Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Chloro-1H-pyrazolo[4,3-d]pyrimidine
Reactant of Route 2
5-Chloro-1H-pyrazolo[4,3-d]pyrimidine
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